molecular formula C4H6O2S B147607 Divinyl sulfone CAS No. 77-77-0

Divinyl sulfone

Cat. No.: B147607
CAS No.: 77-77-0
M. Wt: 118.16 g/mol
InChI Key: AFOSIXZFDONLBT-UHFFFAOYSA-N
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Description

Divinyl sulfone (DVS) is an organic compound characterized by its two vinyl groups attached to a sulfone group, making it a highly reactive and versatile cross-linking reagent . Its electron-deficient double bonds act as excellent Michael acceptors, allowing them to readily undergo conjugate addition reactions with nucleophiles such as the hydroxyl, amino, and thiol groups commonly found in polysaccharides, proteins, and other polymers . This mechanism is the foundation for its widespread use in creating stable covalent networks in aqueous or protic environments, often under basic catalysis . In research and development, this compound is extensively employed to modify and improve the mechanical properties and stability of biopolymers. It is a key cross-linker for creating hydrogels based on hyaluronic acid, which are explored for applications in regenerative medicine, drug delivery systems, and as injectable biomaterials with enhanced antibacterial properties . Similarly, DVS is used to activate agarose gels for the immobilization of enzymes and proteins, facilitating their stabilization via multipoint covalent attachment . Beyond biomaterials, it serves as a monomer in the production of various polymers with diols and is a critical agent in the textile industry for shrinkage control and the preparation of fiber-reactive dyestuffs . Recent studies also highlight its role in cross-linking conductive polymers like PEDOT:PSS for wearable sensors and its use as an electrolyte additive to enhance interfacial stability in lithium-ion batteries . Furthermore, the vinyl sulfone motif is a privileged structure in medicinal chemistry and drug discovery. It forms the core of several bioactive molecules and drug candidates investigated for their anti-tumor, antibacterial, and neuroprotective activities, often functioning as cysteine protease inhibitors . This product is stabilized with hydroquinone and is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should note that this compound is incompatible with strong oxidizing agents, strong acids, and strong bases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenylsulfonylethene
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InChI

InChI=1S/C4H6O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2
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InChI Key

AFOSIXZFDONLBT-UHFFFAOYSA-N
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Canonical SMILES

C=CS(=O)(=O)C=C
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Molecular Formula

C4H6O2S
Record name DIVINYL SULFONE
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Related CAS

62804-37-9
Record name Ethene, 1,1′-sulfonylbis-, homopolymer
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DSSTOX Substance ID

DTXSID6031253
Record name Divinyl sulfone
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Molecular Weight

118.16 g/mol
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Physical Description

Divinyl sulfone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Boiling Point

453 °F at 760 mmHg (NTP, 1992), 234.5 °C
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Flash Point

217 °F (NTP, 1992), 217 °F
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), SOL IN WATER
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Density

1.1788 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.177 g/cu cm @ 25 °C
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Vapor Pressure

0.78 [mmHg]
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Color/Form

LIQUID

CAS No.

77-77-0
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Melting Point

-15 °F (NTP, 1992), -26 °C
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Foundational & Exploratory

Divinyl Sulfone: An In-depth Technical Guide to its Mechanism of Action in Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl sulfone (DVS) is a highly efficient, bifunctional crosslinking agent widely utilized in the fields of biotechnology, materials science, and drug development. Its ability to form stable covalent bonds with a variety of nucleophilic functional groups makes it a versatile tool for the modification and stabilization of biopolymers such as proteins, polysaccharides, and synthetic polymers. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in crosslinking, supported by quantitative data, detailed experimental considerations, and visual representations of the underlying chemical and logical processes.

Core Mechanism of Action: Michael-Type Addition

The crosslinking action of this compound is predicated on the Michael-type addition reaction , also known as conjugate addition. The sulfone group (-SO2-) is strongly electron-withdrawing, which renders the double bonds of the two vinyl groups (CH2=CH-) electrophilic and thus susceptible to nucleophilic attack.

The general mechanism proceeds in two steps under alkaline conditions:

  • Activation of the Nucleophile: A nucleophilic group (Nu-H) on the polymer or protein is deprotonated in a basic environment, forming a more potent nucleophile (Nu-).

  • Nucleophilic Attack and Crosslink Formation: The activated nucleophile attacks one of the vinyl groups of DVS, forming a stable thioether, ether, or secondary amine linkage. The second vinyl group of the same DVS molecule can then react with another nucleophile on a different polymer chain (intermolecular crosslinking) or the same chain (intramolecular crosslinking), resulting in the formation of a stable, three-dimensional network.

This compound readily reacts with several key functional groups present in biomolecules[1][2]:

  • Thiols (Sulfhydryl groups): Found in cysteine residues, thiols are highly reactive towards vinyl sulfones, even at neutral pH. The reaction is rapid and highly selective[3].

  • Amines: The primary amino groups of lysine residues and the N-terminal α-amino group of proteins react with DVS at alkaline pH (typically pH 8-9)[4][5].

  • Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues in proteins, as well as those in polysaccharides like hyaluronic acid and cyclodextrins, react with DVS under strongly alkaline conditions (pH > 9)[6][7][8]. This is often referred to as an oxa-Michael addition [9][10].

  • Imidazole: The imidazole ring of histidine can also participate in the reaction[1][4].

  • Phenols: The phenolic hydroxyl group of tyrosine is another potential reaction site[1].

The reactivity of these groups with this compound is pH-dependent, allowing for a degree of control over the crosslinking process. For instance, at near-neutral pH, the reaction with thiols is favored, while reactions with amines and hydroxyls require more basic conditions to deprotonate these groups and increase their nucleophilicity[11].

Quantitative Data on this compound Crosslinking

The efficiency and kinetics of this compound crosslinking are influenced by factors such as pH, temperature, reactant concentrations, and the nature of the polymer being crosslinked.

Reaction Rate Constants

The rate of reaction of this compound with amino groups has been quantified for model systems and proteins.

ReactantRate Constant (M⁻¹s⁻¹)Temperature (°C)Reference
Glycine(4.84 ± 0.58) x 10⁻¹30[12][13]
Bovine Serum Albumin(2.97 ± 0.31) x 10⁻²30[12][13]
α₁-Casein(2.38 ± 0.49) x 10⁻²30[12][13]
Influence of pH on Hyaluronic Acid Crosslinking

The degree of crosslinking in hyaluronic acid (HA) hydrogels is critically dependent on the pH of the reaction medium. Stable microparticles can be obtained within a narrow pH range of 11.79 to 12.63[6][14][15]. Increasing the pH within this range leads to a decrease in the crosslinking degree, resulting in a higher swelling ratio[6][15].

NaOH Concentration (mol L⁻¹)pHSwelling Ratio (SR)Reference
0.0511.79~15[6][15]
0.112.30~20[6][15]
0.212.63~25[6][15]

Note: Swelling ratio is an indicator of the degree of crosslinking; a lower swelling ratio corresponds to a higher degree of crosslinking.

Experimental Protocols: Key Methodological Considerations

While specific protocols vary depending on the application, the following outlines the key steps and considerations for this compound crosslinking.

Materials
  • Polymer or protein to be crosslinked (e.g., hyaluronic acid, collagen, bovine serum albumin)

  • This compound (DVS)

  • Alkaline solution (e.g., NaOH, potassium hydroxide, sodium carbonate buffer)

  • Reaction buffer (e.g., phosphate-buffered saline for quenching and washing)

  • Dialysis tubing or other purification system

General Procedure for Hydrogel Formation with Hyaluronic Acid
  • Dissolution of Polymer: Dissolve hyaluronic acid (HA) in an alkaline solution (e.g., 0.2 M NaOH) to a desired concentration (e.g., 4% w/v)[16][17]. Stir at room temperature until fully dissolved. The alkaline environment is crucial for deprotonating the hydroxyl groups of HA[6][18].

  • Addition of Crosslinker: Add this compound to the HA solution. The amount of DVS will depend on the desired degree of crosslinking. Common HA:DVS weight ratios range from 10:1 to 5:1[16].

  • Crosslinking Reaction: Mix the solution thoroughly and allow the reaction to proceed. The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 45-50 °C) for a defined period, typically ranging from a few minutes to several hours[16][17].

  • Neutralization and Swelling: Transfer the resulting gel to a buffer with a neutral pH (e.g., phosphate buffer, pH 7.0) to stop the reaction and allow the hydrogel to swell[16]. This step also helps to remove unreacted DVS.

  • Purification: Purify the hydrogel to remove any remaining unreacted DVS and byproducts. This is often achieved by dialysis against a suitable buffer or deionized water[17].

Key Experimental Parameters
  • pH: As demonstrated, pH is a critical parameter. For proteins, a pH of 8-9 is often used for reaction with amino groups[4][5]. For polysaccharides like HA, a much higher pH (11-13) is required for the activation of hydroxyl groups[6][8].

  • DVS Concentration: The ratio of DVS to the polymer will directly influence the crosslinking density. Higher DVS concentrations generally lead to a higher degree of crosslinking and hydrogels with lower swelling capacity[19].

  • Reaction Time and Temperature: These parameters affect the kinetics of the reaction. Longer reaction times and higher temperatures generally lead to a higher degree of crosslinking, but care must be taken to avoid degradation of the polymer, especially at high pH[16].

  • Polymer Concentration: The concentration of the polymer will affect the proximity of polymer chains and thus the balance between intramolecular and intermolecular crosslinking.

Visualizing the Mechanism and Workflow

This compound Crosslinking Mechanism

Divinyl_Sulfone_Crosslinking_Mechanism cluster_step1 Step 1: Nucleophile Activation (Alkaline Conditions) cluster_step2 Step 2: Michael Addition & Crosslinking Nu-H R-XH Nu- R-X⁻ Nu-H->Nu-     + OH⁻ OH- OH⁻ H2O H₂O DVS H₂C=CH-SO₂-CH=CH₂ Nu-->DVS Nucleophilic Attack Intermediate R-X-CH₂-CH₂-SO₂-CH=CH₂ Nu-H2 R'-YH Intermediate->Nu-H2 Second Attack Crosslink R-X-CH₂-CH₂-SO₂-CH₂-CH₂-Y-R' Crosslinked Polymer Crosslinked Polymer Network R-XH Polymer with Nucleophile (e.g., R-OH, R-NH₂, R-SH)

Caption: General mechanism of this compound crosslinking via Michael-type addition.

Experimental Workflow for Hydrogel Synthesis

Experimental_Workflow start Start: Polymer Solution Preparation dissolve Dissolve Polymer in Alkaline Solution (e.g., NaOH) start->dissolve add_dvs Add this compound (DVS) to the polymer solution dissolve->add_dvs Ensure complete dissolution react Crosslinking Reaction (Controlled Time and Temperature) add_dvs->react Vigorous mixing quench Neutralize with Buffer (e.g., PBS) to stop the reaction and initiate swelling react->quench purify Purify Hydrogel (e.g., Dialysis against water/buffer) quench->purify Remove unreacted DVS characterize Characterize Hydrogel Properties (Swelling, Rheology, etc.) purify->characterize end End: Purified Hydrogel characterize->end

Caption: A typical experimental workflow for this compound crosslinking.

Consequences of Protein Crosslinking in a Cellular Context

Cellular_Consequences DVS This compound (DVS) Enters Cell crosslinking Non-specific Protein Crosslinking DVS->crosslinking enzyme_inactivation Enzyme Inactivation crosslinking->enzyme_inactivation protein_aggregation Protein Aggregation and Oligomerization crosslinking->protein_aggregation structural_disruption Disruption of Cytoskeleton and Structural Proteins crosslinking->structural_disruption cellular_dysfunction Cellular Dysfunction enzyme_inactivation->cellular_dysfunction protein_aggregation->cellular_dysfunction structural_disruption->cellular_dysfunction cytotoxicity Cytotoxicity cellular_dysfunction->cytotoxicity

Caption: Potential cytotoxic effects of this compound via protein crosslinking.

Conclusion

This compound is a powerful crosslinking agent whose mechanism of action is centered around the Michael-type addition reaction with various nucleophilic functional groups. The versatility of DVS stems from the ability to control the crosslinking process by modulating reaction parameters, most notably pH. This allows for a degree of selectivity in targeting different functional groups within biopolymers. For researchers and professionals in drug development, a thorough understanding of this mechanism is essential for the rational design of crosslinked biomaterials with tailored properties, such as drug delivery vehicles, tissue engineering scaffolds, and stabilized protein therapeutics. However, the high reactivity of DVS also necessitates careful control and purification to mitigate potential cytotoxicity arising from excessive and non-specific protein crosslinking.

References

An In-depth Technical Guide to the Synthesis and Purification of Divinyl Sulfone for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divinyl sulfone (DVS) is a highly reactive bifunctional Michael acceptor with the chemical formula (CH₂=CH)₂SO₂. Its vinyl groups are susceptible to nucleophilic attack, making it a valuable crosslinking agent in polymer chemistry and a versatile reagent in organic synthesis. In the realm of drug development and life sciences, DVS is utilized for the modification of proteins, the preparation of hydrogels for drug delivery and tissue engineering, and as a linker in bioconjugation. This guide provides a comprehensive overview of the common laboratory-scale synthesis and purification methods for this compound, along with its characterization and safe handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 77-77-0[1]
Molecular Formula C₄H₆O₂S[1]
Molecular Weight 118.15 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 234 °C (at 760 mmHg)[2]
Melting Point -26 °C[2]
Density 1.177 g/mL at 25 °C[2]
Refractive Index 1.476 (at 20 °C)[2]
Solubility Soluble in water and many organic solvents.[3]
Stability Typically stabilized with hydroquinone to prevent polymerization.[2]

Synthesis of this compound

Two primary routes for the laboratory synthesis of this compound are detailed below. A third route, starting from the highly toxic bis(2-chloroethyl) sulfide (mustard gas), is also known but is less common and not recommended for general laboratory use due to the extreme hazards of the starting material.[4]

Synthesis from Thiodiglycol (Bis(2-hydroxyethyl) sulfide)

This two-step method involves the oxidation of thiodiglycol to bis(2-hydroxyethyl) sulfone, followed by dehydration to yield this compound.

Workflow for this compound Synthesis from Thiodiglycol cluster_0 Step 1: Oxidation cluster_1 Step 2: Dehydration A Thiodiglycol C Reaction Mixture (Exothermic, control temperature) A->C B Hydrogen Peroxide (30%) B->C D Bis(2-hydroxyethyl) sulfone (Intermediate) C->D E Bis(2-hydroxyethyl) sulfone D->E G Pyrolysis at high temperature (e.g., 280 °C) E->G F Phosphoric Acid (catalyst) F->G H Crude this compound G->H I Pure this compound H->I Purification

Caption: Synthesis of this compound from Thiodiglycol.

Step 1: Oxidation of Thiodiglycol to Bis(2-hydroxyethyl) sulfone

A detailed experimental protocol for the oxidation of thiodiglycol is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a measured amount of thiodiglycol. The reaction is exothermic, so it is crucial to have an ice-water bath ready to control the temperature.

  • Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the thiodiglycol via the dropping funnel while maintaining the reaction temperature below 30 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

  • Isolation of Intermediate: The resulting bis(2-hydroxyethyl) sulfone can be isolated by removing the water under reduced pressure. The product is a viscous liquid or a low-melting solid.

Step 2: Dehydration of Bis(2-hydroxyethyl) sulfone to this compound

The dehydration of the intermediate is a pyrolysis reaction:

  • Reaction Setup: The pyrolysis can be carried out in a distillation apparatus suitable for high temperatures. Mix the bis(2-hydroxyethyl) sulfone with a catalytic amount of phosphoric acid.[2]

  • Pyrolysis: Heat the mixture to approximately 280 °C. The this compound will distill as it is formed.[2]

  • Collection: Collect the crude this compound in a receiving flask. The product may be colored and contain impurities.

Synthesis from Bis(2-chloroethyl) sulfone

This method involves the dehydrochlorination of bis(2-chloroethyl) sulfone using a suitable base.

Workflow for this compound Synthesis from Bis(2-chloroethyl) sulfone A Bis(2-chloroethyl) sulfone C Reaction in a suitable solvent (e.g., aqueous ethanol) A->C B Base (e.g., Sodium Carbonate) B->C D Crude this compound C->D E Purification D->E F Pure this compound E->F

Caption: Synthesis from Bis(2-chloroethyl) sulfone.

A general procedure for the dehydrochlorination is as follows:

  • Reaction Setup: Dissolve bis(2-chloroethyl) sulfone in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: Add a stoichiometric amount of a base, such as sodium carbonate, to the solution. Heat the mixture to reflux and maintain for several hours.[5]

  • Work-up: After the reaction is complete, cool the mixture and filter to remove any inorganic salts. The filtrate contains the crude this compound.

  • Extraction: Extract the crude product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Purification of this compound

Crude this compound from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual solvent.

Purification Workflow

Purification Workflow for this compound cluster_0 Purification Methods A Crude this compound B Vacuum Distillation A->B C Flash Chromatography A->C D Pure this compound B->D C->D

Caption: General Purification Workflow.

Vacuum Distillation

Due to its high boiling point, this compound is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.[6][7]

  • Setup: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum pump that can achieve a sufficiently low pressure. A cold trap between the distillation apparatus and the vacuum pump is recommended to protect the pump from corrosive vapors.

  • Distillation: Heat the crude this compound gently under reduced pressure. The boiling point will depend on the pressure achieved. For example, at a pressure of a few mmHg, the boiling point will be significantly lower than 234 °C.

  • Collection: Collect the fraction that distills at a constant temperature and pressure. The pure this compound should be a colorless liquid.

Flash Chromatography

Flash chromatography can also be used for the purification of this compound, especially for smaller scale preparations.[8][9]

  • Column Preparation: Pack a glass column with silica gel.

  • Eluent Selection: A suitable eluent system needs to be determined by thin-layer chromatography (TLC). A mixture of petroleum ether and ethyl acetate is a common starting point for many organic compounds. A suggested eluent system for this compound is a 10:1 mixture of petroleum ether and ethyl acetate.[8]

  • Chromatography: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)AssignmentReference(s)
~6.64ddJ = 16.6, 9.9-SO₂-CH =CH₂[10]
~6.43dJ = 16.6-SO₂-CH=CH (trans)[10]
~6.17dJ = 9.9-SO₂-CH=CH (cis)[10]

Table 3: 13C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference(s)
~136.4-SO₂-CH =CH₂[11]
~131.6-SO₂-CH=CH₂ [11]
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)VibrationReference(s)
~3100=C-H stretch[12]
~1620C=C stretch[13]
~1315Asymmetric SO₂ stretch[14]
~1130Symmetric SO₂ stretch[13]
~980=C-H bend (out-of-plane)[13]
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 118.[15][16]

Reactivity and Mechanism

This compound's reactivity is dominated by its nature as a Michael acceptor. The electron-withdrawing sulfone group makes the vinyl groups highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Michael Addition Reaction

Michael Addition of a Nucleophile to this compound DVS This compound (H₂C=CH-SO₂-CH=CH₂) Intermediate Enolate Intermediate DVS->Intermediate Nu Nucleophile (Nu⁻) Nu->DVS Nucleophilic Attack Product Adduct (Nu-CH₂-CH₂-SO₂-CH=CH₂) Intermediate->Product Protonation Proton Source (H⁺) Protonation->Intermediate

Caption: Michael Addition to this compound.

This reactivity is the basis for its use as a crosslinker, where a difunctional nucleophile can react with both vinyl groups, leading to the formation of a polymer network.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[17]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[18]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[17][18]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. It is typically stored with an inhibitor like hydroquinone to prevent polymerization.[2]

  • Spills: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[3]

  • Quenching: Unused this compound can be quenched by slowly adding it to a solution of a nucleophile, such as sodium bisulfite, under controlled conditions to neutralize its reactivity. Always perform quenching procedures in a fume hood with appropriate PPE.

References

Divinyl Sulfone (CAS 77-77-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Divinyl sulfone (DVS), a bilateral Michael acceptor with the CAS number 77-77-0, is a highly reactive and versatile cross-linking agent. Its utility spans a wide range of applications, from the synthesis of hydrogels for biomedical applications to the immobilization of proteins and enzymes for proteomics research. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, reactivity, experimental protocols, and biological effects of this compound.

Physicochemical and Safety Data

This compound is a clear to pale yellow liquid with a characteristic sulfonic odor.[1] It is a highly toxic compound and requires careful handling in a laboratory setting. Below is a summary of its key properties and safety information.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 77-77-0[1][2][3][4][5][6]
Molecular Formula C4H6O2S[1][5][7][8][9]
Molecular Weight 118.15 g/mol [1][3][5][7][8]
Appearance Clear to pale yellow liquid[1][10]
Odor Characteristic sulfonic odor[1]
Density 1.18 g/cm³ at 20°C[3]
Melting Point -26 °C[2][3]
Boiling Point 234.3 °C at 1013 hPa[3]
Solubility in Water Limited (0.5 g/L at 20°C)[1]
Vapor Pressure 1.05 hPa at 25°C[3]
Flash Point 102 °C[3]
Stabilizer Typically stabilized with >300 ppm hydroquinone[3][6][10][11][12]
Table 2: GHS Hazard and Safety Information for this compound
Hazard StatementPrecautionary StatementReference(s)
H300: Fatal if swallowedP262: Do not get in eyes, on skin, or on clothing.[2][12][13]
H310: Fatal in contact with skinP270: Do not eat, drink or smoke when using this product.[2][12][13]
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H318: Causes serious eye damageP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2][12][13]
H335: May cause respiratory irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[2][12]
-P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

Reactivity and Applications

The high electrophilic reactivity of the vinyl groups in this compound makes it an excellent Michael acceptor, readily reacting with nucleophiles such as amines, thiols, hydroxyls, and imidazoles.[14][15][16] This reactivity is the basis for its widespread use as a cross-linking agent in various scientific and industrial applications.

Key Applications:

  • Hydrogel Formation: this compound is extensively used to cross-link hydrophilic polymers like hyaluronic acid, collagen, and cellulose derivatives to form hydrogels for applications in regenerative medicine, drug delivery, and tissue engineering.[3][7][9][14][17]

  • Protein and Enzyme Immobilization: It serves as a valuable tool for immobilizing enzymes and proteins onto solid supports, such as agarose beads.[14][15][16] This is crucial for various biotechnological processes, including biocatalysis and affinity chromatography.

  • Bioconjugation: this compound is employed to conjugate peptides and other biomolecules to proteins, which is useful for developing immunogens and reagents for immunoassays.[4][7][11][18]

  • Proteomics: In proteomics, it is used as a post-digestion modifier to enhance the a(1) ion in MS/MS analysis, aiding in the identification of N-terminal residues of peptides.[8]

  • Other Industrial Uses: It is also utilized as an intermediate in the synthesis of reactive dyes for the textile industry and as an electrolyte additive to enhance the stability of lithium-ion batteries.[1][14][16]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Cross-linking of Hyaluronic Acid to Form a Hydrogel

This protocol describes the preparation of a hyaluronic acid (HA) hydrogel cross-linked with this compound.

Materials:

  • Hyaluronic acid (HA)

  • 0.2 M Sodium hydroxide (NaOH) solution

  • This compound (DVS)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Dissolve hyaluronic acid in 0.2 M NaOH solution to the desired concentration (e.g., 2% w/v) and stir for approximately one hour at room temperature to ensure complete dissolution.[3][9]

  • Add this compound to the HA solution. The mass ratio of HA to DVS can be varied to control the degree of cross-linking (e.g., 4:1).[3]

  • Mix the solution vigorously using a vortex mixer and then incubate at a controlled temperature (e.g., 45°C) for one hour to allow the cross-linking reaction to proceed.[3]

  • After the hydrogel has formed, purify it by dialysis against a phosphate buffer to remove unreacted DVS and to neutralize the pH.[3]

Caption: Workflow for Hyaluronic Acid Hydrogel Synthesis using this compound.

Immobilization of Proteins on Agarose Beads

This protocol outlines the activation of agarose beads with this compound and the subsequent immobilization of a protein.

Materials:

  • Agarose beads (e.g., 4% BCL)

  • 350 mM this compound in 333 mM sodium carbonate buffer (pH 11.5)

  • Protein solution in a suitable buffer (e.g., 10 mM sodium carbonate at pH 9.0)

  • Blocking agent (e.g., 2 M ethylenediamine)

Procedure:

  • Activation of Agarose Beads:

    • Add 10 g of agarose beads to 200 mL of the DVS/carbonate buffer solution.[12]

    • Stir the suspension orbitally for 2 hours at room temperature.[12]

    • Thoroughly wash the activated beads with distilled water and store at 4-8°C.[12]

  • Protein Immobilization:

    • Incubate the activated agarose beads with the protein solution at a specific pH (e.g., pH 9.0) and temperature (e.g., 25°C).[19] The reaction time will depend on the protein and desired immobilization yield.

    • Monitor the immobilization process by measuring the protein concentration in the supernatant over time.

  • Blocking of Residual Reactive Groups:

    • After protein immobilization, wash the beads to remove unbound protein.

    • Incubate the beads with a blocking agent, such as ethylenediamine, to quench any remaining vinyl sulfone groups.[19]

    • Wash the beads extensively with buffer to remove the blocking agent.

experimental_workflow_immobilization cluster_activation Activation cluster_immobilization Immobilization cluster_blocking Blocking A Agarose Beads + DVS/Carbonate Buffer B Stir for 2h A->B C Wash with Distilled Water B->C D Activated Beads + Protein Solution C->D E Incubate (e.g., 25°C) D->E F Wash to Remove Unbound Protein E->F G Add Blocking Agent (e.g., Ethylenediamine) F->G H Incubate G->H I Final Wash H->I

Caption: Workflow for Protein Immobilization on this compound-Activated Agarose Beads.

Biological Effects and Signaling Pathways

Recent studies have begun to elucidate the molecular toxicology of this compound. As an oxidative metabolite of sulfur mustard, DVS has been shown to be more toxic than its parent compound in certain cell lines.[14]

A key finding is that this compound can induce a form of programmed cell death called pyroptosis in human hepatocellular carcinoma cells (HepG2).[10][14] This process is independent of caspases but is dependent on the generation of large amounts of reactive oxygen species (ROS) and the subsequent activation of gasdermin D (GSDMD).[10][14]

The proposed signaling pathway is as follows:

  • Exposure to this compound leads to a significant increase in intracellular ROS, causing severe oxidative stress.

  • This oxidative stress triggers the cleavage of gasdermin D (GSDMD).

  • The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the cell membrane, forming pores.

  • These pores disrupt the cell's osmotic balance, leading to cell swelling, lysis, and the release of pro-inflammatory contents, characteristic of pyroptosis.

signaling_pathway_pyroptosis DVS This compound Exposure ROS Increased Reactive Oxygen Species (ROS) DVS->ROS OxidativeStress Severe Oxidative Stress ROS->OxidativeStress GSDMD Gasdermin D (GSDMD) Cleavage OxidativeStress->GSDMD Triggers GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N PoreFormation Pore Formation in Cell Membrane GSDMD_N->PoreFormation Oligomerization and Insertion Pyroptosis Pyroptosis (Cell Lysis) PoreFormation->Pyroptosis

References

An In-depth Technical Guide to the Solubility of Divinyl Sulfone in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of divinyl sulfone (DVS), a crucial homobifunctional crosslinking agent. Understanding the solubility of DVS in various solvent systems is paramount for its effective application in bioconjugation, hydrogel formation, and the synthesis of therapeutic agents. This document consolidates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates a key reaction pathway.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. Below is a summary of its solubility in water and a range of common organic solvents.

Aqueous Solubility:

This compound exhibits high solubility in water. Multiple sources indicate a solubility of at least 10 g/100 mL at or near room temperature.[1][2][3][4] One source suggests it is miscible with water, implying solubility in all proportions.[5] However, another source describes its water solubility as limited to 0.5 g/L at 20°C.[6] Given the preponderance of data indicating high solubility, the lower value may be an outlier or refer to specific experimental conditions. It is recommended that users verify the solubility for their specific application and conditions.

Organic Solvent Solubility:

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some specific data points are available. DVS is generally described as being miscible with polar organic solvents.[6]

Solvent CategorySolventSolubilityCitation(s)
Aqueous Water>=10 g/100 mL at 17 °C[1][2][3][4]
Miscible[5]
Limited (0.5 g/L at 20°C)[6]
Alcohols MethanolSoluble
EthanolSoluble
Ketones AcetoneSoluble
Ethers Tetrahydrofuran (THF)Data not available
Esters Ethyl AcetateSlightly Soluble[1][3][4]
Amides Dimethylformamide (DMF)Miscible[7]
Sulfoxides Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1][3][4]
Halogenated ChloroformSoluble[1][3][4]
DichloromethaneData not available
Aromatics TolueneData not available
Alkanes HexaneData not available

Note: "Soluble" indicates that the substance dissolves to a significant extent, but a precise quantitative value is not available. Further experimental determination is recommended for specific applications.

Experimental Protocol: Determination of this compound Solubility

The following is a generalized experimental protocol for the quantitative determination of this compound solubility in a given solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent and DVS)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a pre-validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the determined concentration of the saturated solution. This can be converted to various units as required (e.g., g/100 mL, mg/mL, mol/L).

Experimental Workflow for Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess DVS to solvent prep2 Equilibrate in shaker (24-72h) prep1->prep2 samp1 Settle undissolved solid prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 an2 Analyze standards and sample (HPLC/GC) samp3->an2 an1 Prepare standard solutions an1->an2 an3 Generate calibration curve an2->an3 an4 Determine concentration an3->an4

Caption: Workflow for determining this compound solubility.

Key Chemical Reactivity: Michael Addition

This compound is a highly reactive molecule due to the presence of two electron-deficient vinyl groups. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is the basis for its widespread use as a crosslinking agent in biological and pharmaceutical applications.

Reaction with Biological Nucleophiles:

In drug development and bioconjugation, the most relevant nucleophiles are the side chains of amino acids, particularly the thiol group of cysteine and the primary amine of lysine.

  • Reaction with Thiols (Cysteine): The reaction with thiols is particularly efficient and proceeds rapidly under mild conditions to form a stable thioether bond.

  • Reaction with Amines (Lysine): Primary and secondary amines also react with this compound, though the reaction conditions may influence the rate and specificity.

The dual vinyl groups allow for crosslinking by reacting with two nucleophilic groups, either on the same molecule or on different molecules, leading to the formation of hydrogels or protein conjugates.

Generalized Michael Addition Pathway:

G DVS { this compound | H₂C=CH-S(O₂) -CH=CH₂} Adduct1 { Mono-adduct | Nu-CH₂-CH₂-S(O₂) -CH=CH₂} DVS->Adduct1 1st Michael Addition Nuc { Nucleophile | Nu-H} Nuc->Adduct1 Adduct2 { Crosslinked Product | Nu-CH₂-CH₂-S(O₂) -CH₂-CH₂-Nu'} Adduct1->Adduct2 2nd Michael Addition Nuc2 { Nucleophile | Nu'-H} Nuc2->Adduct2

Caption: Michael addition of nucleophiles to this compound.

References

Divinyl Sulfone: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl sulfone (DVS) is a highly reactive bifunctional Michael acceptor, widely utilized as a cross-linking agent in polymer chemistry, bioconjugation, and the development of drug delivery systems.[1] Its utility stems from the two electron-deficient vinyl groups that readily react with a variety of nucleophiles.[2][3] However, this high reactivity also necessitates careful consideration of its stability and storage conditions to ensure its integrity and performance in research and development. This guide provides an in-depth technical overview of the stability of this compound, including its degradation pathways, factors influencing its stability, and recommended storage and handling procedures.

Chemical Stability and Reactivity

This compound's stability is intrinsically linked to its chemical reactivity. The primary routes of degradation involve polymerization and reactions with nucleophiles, including water.

Polymerization

This compound can undergo polymerization, particularly at room temperature or when exposed to heat or light.[4] This process is typically inhibited by the addition of stabilizers, with hydroquinone being a common choice.[1] The presence of an adequate amount of stabilizer is crucial for maintaining the monomeric form of DVS during storage.[4]

Reactivity with Nucleophiles

The vinyl groups of DVS are highly susceptible to nucleophilic attack, a characteristic exploited in many of its applications.[2] This reactivity, however, also represents a stability concern.

  • Amines, Thiols, and Alcohols: DVS readily reacts with primary and secondary amines, thiols, and alcohols via a Michael addition mechanism.[3][5] This reactivity is pH-dependent, with reactions involving hydroxyl groups typically occurring under alkaline conditions (pH > 9).[6] The high reactivity with thiols makes DVS a useful tool for bioconjugation to cysteine residues in proteins.[7]

A proposed reaction pathway for the Michael addition of a nucleophile to this compound is depicted below.

Michael_Addition cluster_0 First Addition cluster_1 Second Addition (Cross-linking) DVS This compound (H₂C=CH-SO₂-CH=CH₂) Intermediate Intermediate (Nu-CH₂-CH⁻-SO₂-CH=CH₂) DVS->Intermediate + Nu-H Nu Nucleophile (Nu-H) Product Monoadduct (Nu-CH₂-CH₂-SO₂-CH=CH₂) Intermediate->Product + H⁺ Product2 Diadduct (Nu-CH₂-CH₂-SO₂-CH₂-CH₂-Nu) Product->Product2 + Nu-H DVS2 This compound (Monoadduct) Nu2 Nucleophile (Nu-H)

Caption: Michael addition of a nucleophile to this compound.

Thermal Stability

Information on the thermal decomposition of pure this compound is limited. However, studies on polymers cross-linked with this compound indicate that thermal degradation begins at approximately 330°C.[2] The decomposition of these polymers releases carbon dioxide (CO₂), carbon monoxide (CO), sulfur dioxide (SO₂), methane (CH₄), and ethene.[2] It is also reported that heating this compound or its contact with acid or acid fumes can lead to the emission of highly toxic sulfur oxide (SOx) fumes.[1][9]

Recommended Storage and Handling

Proper storage and handling are critical to prevent the degradation of this compound. The following recommendations are based on safety data sheets and supplier information.

Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C (36-46°F)[4]To minimize polymerization and other degradation reactions.
Container Tightly sealed original containerTo prevent contamination and exposure to moisture and air.
Environment Dry, cool, and well-ventilated area[4]To prevent hydrolysis and ensure a safe storage environment.
Light Exposure Protect from lightTo prevent light-induced polymerization.
Inert Atmosphere Not explicitly required, but beneficialTo minimize oxidation, although the primary concern is polymerization.
Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored away from the following materials:

  • Strong Bases: Can catalyze polymerization and other reactions.

  • Strong Acids: Can lead to vigorous reactions and the release of toxic fumes.[1]

  • Alcohols: Can act as nucleophiles, leading to addition reactions.

  • Oxidizing Agents: Can cause vigorous and potentially explosive reactions.[9]

Handling Precautions
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[4]

  • Avoid contact with skin, eyes, and clothing. This compound is toxic and can cause severe burns.[9]

  • Prevent inhalation of vapors, which can be irritating and harmful.[9]

  • Keep away from sources of ignition as it is combustible.[9]

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific laboratory capabilities and the intended application.

General Workflow for Stability Testing

Stability_Workflow cluster_0 Preparation cluster_1 Storage and Sampling cluster_2 Analysis cluster_3 Data Evaluation A Receive and Characterize Initial DVS Sample (Assay, Purity) B Prepare Samples under Different Conditions (Temp, pH, Light) A->B C Store Samples under Controlled Conditions B->C D Withdraw Aliquots at Defined Time Points C->D E Analyze Samples (e.g., HPLC, GC) D->E F Quantify DVS and Degradation Products E->F G Determine Rate of Degradation F->G H Identify Degradation Products (e.g., MS) F->H I Establish Shelf-life and Optimal Storage Conditions G->I H->I

Caption: A general workflow for assessing the stability of this compound.

Protocol for Assessing Thermal Stability

Objective: To determine the rate of degradation of this compound at elevated temperatures.

Materials:

  • This compound, stabilized

  • Inert, sealed vials (e.g., amber glass ampules)

  • Oven or stability chamber capable of maintaining constant temperature (e.g., 40°C, 60°C)

  • Analytical balance

  • HPLC or GC system with a suitable column and detector for quantifying DVS[4]

Procedure:

  • Accurately weigh a known amount of this compound into several inert vials.

  • If desired, flush the vials with an inert gas (e.g., nitrogen or argon) before sealing to create an inert atmosphere.

  • Place the sealed vials in a temperature-controlled oven or stability chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a set of vials from the chamber.

  • Allow the vials to cool to room temperature.

  • Carefully open the vials and dissolve the contents in a suitable solvent to a known concentration.

  • Analyze the samples by a validated HPLC or GC method to determine the concentration of remaining this compound.

  • Plot the concentration of this compound versus time for each temperature and determine the degradation rate.

Protocol for Assessing Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound, stabilized

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Sealed, inert vials

  • Constant temperature bath or incubator

  • HPLC system with a suitable column and detector[4]

Procedure:

  • Prepare solutions of this compound at a known concentration in each of the pH buffers.

  • Transfer the solutions to sealed, inert vials.

  • Place the vials in a constant temperature bath (e.g., 25°C or 40°C).

  • At specified time points, withdraw an aliquot from each vial.

  • Immediately analyze the aliquots by a validated HPLC method to quantify the amount of this compound remaining.

  • Plot the concentration of this compound against time for each pH to assess the hydrolytic stability.

Conclusion

This compound is a valuable but highly reactive chemical that requires stringent storage and handling procedures to maintain its quality. Its stability is primarily influenced by temperature, light, and the presence of nucleophiles and incompatible materials. Polymerization and nucleophilic addition are the main degradation pathways. By adhering to the recommended storage conditions of refrigeration in tightly sealed containers and by following safe handling practices, researchers can ensure the integrity of this compound for their applications. The provided experimental protocols offer a framework for conducting stability studies to further understand its behavior under specific conditions.

References

A Comprehensive Technical Guide to the Safe Handling of Divinyl Sulfone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling divinyl sulfone in a laboratory environment. This compound is a highly reactive and hazardous chemical that requires strict adherence to safety protocols to minimize risks of exposure and injury. This document outlines the health effects, necessary personal protective equipment (PPE), proper handling and storage procedures, emergency protocols, and disposal guidelines.

Understanding the Hazards of this compound

This compound is a severe irritant and corrosive substance that can cause significant harm upon contact with skin, eyes, or the respiratory tract. It is classified as fatal if swallowed or in contact with skin.[1][2] The vapor or mist can cause severe irritation to the respiratory system and may be lethal if inhaled in large quantities.[3] It is also a lachrymator, a substance that causes tearing.[4] Chronic exposure may lead to cumulative health effects.[3]

Health Hazard Summary
HazardDescriptionCitations
Acute Oral Toxicity Fatal if swallowed. Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[1][2][3]
Acute Dermal Toxicity Very toxic and potentially fatal in contact with skin. It can be absorbed through the skin, leading to systemic effects.[1][2][3]
Skin Corrosion/Irritation Causes severe skin burns and irritation. It is a vesicant, meaning it can cause blistering.[1][3][4]
Serious Eye Damage/Irritation Causes serious eye damage, including severe burns and the risk of blindness. Vapors and mists are also extremely irritating.[1][2][3][4]
Respiratory Irritation Inhalation of vapors, mists, or fumes can cause severe respiratory tract irritation and damaging effects, potentially leading to chemical pneumonitis and pulmonary edema.[2][3][5]
Carcinogenicity There is limited evidence of a carcinogenic effect, but not enough data is available for a full assessment.[3]
Physicochemical Hazards

This compound is a combustible liquid and may have a slight fire hazard when exposed to heat or flame.[3] It can react vigorously with strong oxidizing agents, and exothermically with both acids and bases.[6] Polymerization can occur slowly at room temperature and may be initiated by catalysts like acids.[3][6]

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is crucial for the safe handling of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is required for all operations that may generate vapors or aerosols.[4][7] Local exhaust ventilation is generally necessary.[3]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationCitations
Eye and Face Protection Tightly fitting safety goggles are required.[2] A full face shield should be worn in situations with a splash potential.[3][9]
Skin and Body Protection A chemical-resistant protective suit or overalls should be worn.[3][10] An apron (e.g., PVC) can provide additional protection.[3] Trousers should be worn outside of boots to prevent spills from entering footwear.[3]
Hand Protection Chemical-resistant gloves are essential. Neoprene or PVC gloves are recommended.[3] The required glove thickness and breakthrough time depend on the duration of contact. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removing them.[3][10]
Respiratory Protection If there is a risk of overexposure to vapors or aerosols, an approved respirator with a Type A-P filter (for organic vapors and particulates) or equivalent should be worn.[3] In inadequately ventilated areas or during large spills, a self-contained breathing apparatus (SCBA) may be necessary.[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols for handling and storage is critical to prevent accidents.

Handling Procedures
  • Avoid all personal contact, including inhalation.[3]

  • Do not get the substance in your eyes, on your skin, or on your clothing.[1][2][4]

  • Wear the appropriate personal protective equipment at all times.[4]

  • Do not eat, drink, or smoke in the work area.[1][4]

  • Wash hands and face thoroughly after handling.[2]

  • Ensure adequate ventilation and use a chemical fume hood.[4]

  • Do not allow clothing wet with the material to remain in contact with the skin.[3]

Storage Procedures
  • Store in a cool, dry, and well-ventilated area.[8] Refrigeration at 4°C is recommended.[3]

  • Keep containers tightly closed.[1][2]

  • Store in a designated corrosives area.[8]

  • Keep locked up or in an area accessible only to qualified and authorized personnel.[2]

  • Store in original, lined metal or plastic containers.[3]

  • Incompatible Materials: Keep away from strong bases, acids, alcohols, and oxidizing agents.[4][6]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency involving this compound.

First Aid Measures
Exposure RouteFirst Aid ProtocolCitations
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Ensure complete irrigation by occasionally lifting the upper and lower lids. Seek immediate medical attention.[1][3][4]
Skin Contact Immediately flush the body and clothes with large amounts of water, using a safety shower if available. Quickly remove all contaminated clothing, including footwear. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][3][6]
Inhalation Remove the person from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. Symptoms of lung edema may be delayed.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[1][4]
Spill and Leak Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Remove all ignition sources.[3]

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with inert material (e.g., absorbent paper, vermiculite, or sand).[6]

    • Collect the absorbed material into a suitable, closed container for disposal.[6]

    • Clean the spill area with a soap and water solution.[6]

    • Ventilate the area.

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[3]

    • Alert emergency responders and inform them of the nature and location of the hazard.[3]

    • Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[6]

Waste Disposal

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Dispose of waste in accordance with local, state, and federal regulations.[4]

  • Waste should be placed in approved, labeled containers.[1]

  • Do not empty into drains or release into the environment.[1]

  • Contaminated packaging should be handled in the same manner as the substance itself.[1][4]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible) substitution Substitution (Use a less hazardous chemical) elimination->substitution engineering Engineering Controls (Fume Hood, Ventilation) substitution->engineering administrative Administrative Controls (SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) administrative->ppe

Caption: Hierarchy of controls for managing this compound risks.

Emergency_Response_Workflow start Exposure Incident Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate first_aid Administer First Aid (Use Safety Shower/Eyewash) evacuate->first_aid spill Assess Spill Size evacuate->spill seek_medical Seek Immediate Medical Attention first_aid->seek_medical minor_spill Minor Spill Protocol (Use Spill Kit) spill->minor_spill Minor major_spill Major Spill Protocol (Evacuate, Call Emergency Services) spill->major_spill Major decontaminate Decontaminate Area & Dispose of Waste minor_spill->decontaminate report Report Incident major_spill->report decontaminate->report

Caption: Workflow for responding to a this compound exposure or spill.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reaction of Divinyl Sulfone with Primary Amines and Thiols

This compound (DVS) is a homobifunctional crosslinking agent widely utilized in polymer chemistry, bioconjugation, and the development of drug delivery systems.[1][2] Its utility stems from the two highly reactive vinyl groups attached to a central sulfone moiety, which are susceptible to Michael addition reactions with various nucleophiles.[2] This guide provides a detailed technical overview of the reaction of this compound with primary amines and thiols, focusing on the underlying chemistry, reaction kinetics, and practical applications.

Core Reaction Mechanisms

This compound reacts with primary amines and thiols via a conjugate addition mechanism, specifically a Michael-type addition.[3][4] The electron-withdrawing sulfone group renders the β-carbon of the vinyl groups electrophilic and thus susceptible to nucleophilic attack.

Reaction with Primary Amines (Aza-Michael Addition)

Primary amines react with this compound in a double Michael addition to form N-substituted thiomorpholine 1,1-dioxides.[3] The reaction proceeds in two steps, with the initial addition of the amine to one vinyl group, followed by an intramolecular cyclization where the secondary amine attacks the second vinyl group. This reaction is typically catalyzed under neutral to alkaline conditions.[5][6]

aza_michael_addition DVS This compound (H₂C=CH-SO₂-CH=CH₂) Intermediate Mono-adduct Intermediate DVS->Intermediate 1. Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Intermediate Product Thiomorpholine 1,1-Dioxide Intermediate->Product

Diagram 1. Aza-Michael addition of a primary amine to this compound.
Reaction with Thiols (Thiol-Michael Addition)

The reaction of this compound with thiols also proceeds via a Michael addition.[4] Under slightly alkaline conditions (pH ~8), the thiol group (R-SH) is deprotonated to the more nucleophilic thiolate anion (R-S⁻), which then attacks one of the vinyl groups.[4] If two thiol-containing molecules are present, DVS can act as a crosslinker, forming a stable thioether bond.[4] This reaction is highly efficient and is considered a "click" reaction due to its speed and specificity.[7][8]

thiol_michael_addition DVS This compound (H₂C=CH-SO₂-CH=CH₂) Intermediate Mono-adduct DVS->Intermediate 1. Thiolate Attack Thiol1 Thiol 1 (R₁-SH) Thiol1->Intermediate Thiol2 Thiol 2 (R₂-SH) Product Crosslinked Product (R₁-S-CH₂CH₂-SO₂-CH₂CH₂-S-R₂) Thiol2->Product Intermediate->Product

Diagram 2. Thiol-Michael addition forming a crosslink between two thiol-containing molecules.

Reaction Kinetics and Selectivity

The reaction of this compound with nucleophiles is significantly influenced by the nucleophilicity of the attacking species and the reaction pH.

Reactivity: Thiols vs. Primary Amines

Thiols are generally more reactive towards vinyl sulfones than primary amines, especially under physiological or slightly alkaline conditions.[9] This selectivity is attributed to the higher nucleophilicity of the thiolate anion compared to the neutral amine. Vinyl sulfones are highly selective for reaction with sulfhydryl groups relative to amino groups.[9] This selectivity is crucial for applications such as site-specific protein modification, where conjugation to cysteine residues is desired in the presence of abundant lysine residues.[10] For instance, studies have shown that the reaction rate of ethyl vinyl sulfone with hexanethiol was approximately 7 times higher than with hexyl acrylate, demonstrating the high reactivity of the vinyl sulfone group.[11]

Influence of pH

The pH of the reaction medium is a critical parameter. Alkaline conditions (pH 8-9) are generally optimal for reactions with both amines and thiols.[5][6]

  • For Thiols: An alkaline pH facilitates the deprotonation of the thiol to the more reactive thiolate anion, thus accelerating the reaction rate.[4]

  • For Amines: While the reaction can proceed at neutral pH, alkaline conditions increase the rate of reaction with primary amines, such as the ε-amino group of lysine residues in proteins.[5][6]

Quantitative Kinetic Data

The kinetics of the nucleophilic addition of DVS to the amino groups of glycine and various proteins have been studied. The following table summarizes key kinetic data.

NucleophileProtein/MoleculeRate Constant (M⁻¹ s⁻¹)Temperature (°C)Reference
Amino GroupGlycine(4.84 ± 0.58) x 10⁻¹30[9]
Amino GroupBovine Serum Albumin(2.97 ± 0.31) x 10⁻²30[9]
Amino Groupβ-Casein(2.38 ± 0.49) x 10⁻²30[9]

Experimental Protocols

Detailed methodologies are essential for reproducible results in bioconjugation and material science applications.

General Protocol for Protein Conjugation

This protocol describes a typical procedure for conjugating a protein containing free cysteine residues with a molecule functionalized with a vinyl sulfone group, or for crosslinking proteins using DVS.

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, BSA) in 0.1 M Phosphate Buffer (PB), pH 9.0

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (1 mg/mL in 0.1 M PB, pH 9.0)

  • This compound (DVS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Reduction (if necessary): To ensure free sulfhydryl groups are available, reduce the protein. Mix 10 µL of a 10 mg/mL protein solution with 44 µL of TCEP solution to achieve a 10:1 molar ratio of TCEP to protein.[10]

  • Incubate the mixture at 23°C for 1 hour to reduce disulfide bonds.[10]

  • Conjugation Reaction: Combine 10 µL of the reduced protein solution with a molar excess (e.g., 18 equivalents) of this compound.[10] A small amount of DMSO (1 µL) can be used to aid in the dissolution of DVS.[10]

  • Allow the reaction to proceed for 2 hours at 23°C.[10]

  • Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE under non-reducing conditions to confirm the increase in molecular weight.[10]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Protein Solution (e.g., 10 mg/mL BSA in PB pH 9.0) C 3. Reduce Protein (Mix Protein and TCEP, 1h @ 23°C) A->C B 2. Prepare TCEP Solution (1 mg/mL in PB pH 9.0) B->C D 4. Add this compound (Molar excess) C->D E 5. Incubate (2h @ 23°C) D->E F 6. Quench Reaction (Optional) E->F G 7. Analyze Product (e.g., SDS-PAGE, Mass Spectrometry) F->G

Diagram 3. General workflow for protein conjugation using this compound.
Protocol for Hydrogel Formation with Hyaluronic Acid

This protocol outlines the crosslinking of hyaluronic acid (HA) with DVS to form a hydrogel.

Materials:

  • Hyaluronic Acid (HA)

  • This compound (DVS)

  • Alkaline solution (e.g., NaOH solution)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare a solution of HA (e.g., 3% w/v) in an alkaline solution containing NaCl (e.g., 3% w/v).[12]

  • Add DVS to the HA solution. A common mass ratio is 1:1 HA to DVS.[12]

  • Allow the reaction to proceed at a controlled temperature (e.g., 25°C) for a set time (e.g., 4 hours) to allow for crosslinking.[12]

  • Purification: The resulting hydrogel should be washed extensively to remove unreacted DVS. This can be done by dialysis against PBS for 48 hours.[13]

  • The purified hydrogel can then be processed, for example, by passing it through a sieve to create particles of a desired size.[13]

Applications in Research and Drug Development

The reactivity and crosslinking capabilities of DVS have led to its use in a variety of applications:

  • Bioconjugation: DVS is used to link peptides to carrier proteins for immunization purposes and to create reagents for immunoassays.[14] It is also used to attach PEG polymers to proteins, a process known as PEGylation, to improve their therapeutic properties.[9]

  • Hydrogel Formation: DVS is a common crosslinker for polysaccharides like hyaluronic acid and dextran to form hydrogels for drug delivery and tissue engineering.[1][15][16] These hydrogels can be designed to have specific mechanical properties and degradation rates.[15]

  • Proteomics: DVS can be used to modify peptides post-digestion to enhance the signal of specific fragment ions in mass spectrometry, which aids in protein identification and de novo sequencing.[5][6]

  • Enzyme Immobilization: DVS is used to activate agarose gels for the covalent immobilization of enzymes and other proteins, which can enhance their stability.[15]

Potential Side Reactions

While the Michael addition is the primary reaction pathway, other reactions can occur:

  • Hydrolysis: The vinyl groups of DVS can undergo hydrolysis, particularly at elevated temperatures or extreme pH, although they are generally stable in aqueous conditions near neutral pH.[4][10]

  • Reaction with other nucleophiles: Besides amines and thiols, DVS can also react with other nucleophiles present in a system, such as hydroxyl groups (oxa-Michael addition), particularly under basic conditions.[17][18][19]

  • Toxicity: Unreacted DVS can be toxic due to its ability to alkylate and crosslink cellular proteins.[20][21] Therefore, thorough purification of DVS-crosslinked materials intended for biomedical applications is critical.[21]

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its preferential reactivity with thiols over amines under controlled pH conditions allows for selective bioconjugation, while its bifunctional nature makes it an excellent crosslinker for creating stable hydrogels and other polymeric materials. A thorough understanding of its reaction mechanisms, kinetics, and the influence of experimental conditions is paramount to harnessing its full potential in the development of novel therapeutics, diagnostics, and advanced biomaterials.

References

The Michael Addition Reaction of Divinyl Sulfone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Divinyl sulfone (DVS) is a highly reactive and versatile bifunctional Michael acceptor that has garnered significant attention across various scientific disciplines, including polymer chemistry, materials science, and particularly in the realms of bioconjugation and drug development. Its ability to efficiently crosslink with a wide range of nucleophiles under mild conditions makes it an invaluable tool for the synthesis of hydrogels, the modification of proteins and other biomolecules, and the design of targeted covalent inhibitors. This in-depth technical guide provides a comprehensive overview of the Michael addition reaction mechanism of this compound with key biological nucleophiles such as thiols, amines, and alcohols. It details the underlying principles of both base-catalyzed and nucleophile-mediated pathways, presents quantitative data on reaction kinetics, and offers detailed experimental protocols for key reactions and analytical techniques. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. This compound (DVS), with its two electron-deficient vinyl groups, serves as an excellent Michael acceptor, readily undergoing sequential addition reactions.[1] This reactivity is central to its utility as a crosslinking agent and a bioconjugation reagent.[2][3] In the context of drug development, the vinyl sulfone moiety is a key "warhead" in the design of covalent inhibitors that form stable, irreversible bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[4][5] Understanding the nuances of its reaction mechanism is therefore critical for the rational design of novel therapeutics and advanced biomaterials.

The Core Mechanism: A Tale of Two Pathways

The Michael addition of a nucleophile to this compound can proceed through two primary mechanistic pathways: base-catalyzed and nucleophile-mediated addition. The choice of pathway is dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions.

Base-Catalyzed Michael Addition

In the presence of a base, a protic nucleophile (Nu-H), such as a thiol or an alcohol, is deprotonated to generate a more potent nucleophile (Nu⁻). This anion then attacks one of the vinyl groups of DVS in a conjugate addition, forming a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate by the protonated base or solvent yields the mono-adduct. The second vinyl group can then undergo a similar reaction to form the crosslinked di-adduct.

Base_Catalyzed_Mechanism NuH Nucleophile (Nu-H) Nu_anion Activated Nucleophile (Nu⁻) NuH->Nu_anion Deprotonation Base Base (B) BH_plus Protonated Base (BH⁺) Base->BH_plus Protonation DVS This compound Carbanion Carbanion Intermediate DVS->Carbanion Conjugate Addition Mono_adduct Mono-adduct Carbanion->Mono_adduct Protonation from BH⁺

Caption: Base-catalyzed Michael addition of a nucleophile to this compound.

Nucleophile-Mediated Michael Addition

Certain nucleophiles, such as tertiary amines (e.g., 4-dimethylaminopyridine, DMAP) and phosphines (e.g., triphenylphosphine, PPh₃), can act as catalysts themselves.[6] In this pathway, the nucleophilic catalyst first attacks a vinyl group of DVS to form a zwitterionic intermediate. This intermediate is a strong base that can then deprotonate the incoming nucleophile (e.g., an alcohol). The resulting alkoxide is a much more potent nucleophile and rapidly attacks another molecule of DVS, propagating the reaction. This mechanism is particularly relevant in polymerization reactions.

Nucleophile_Mediated_Mechanism DVS1 This compound Zwitterion Zwitterionic Intermediate DVS1->Zwitterion Nucleophilic Attack Catalyst Nucleophilic Catalyst (e.g., DMAP) Catalyst->Zwitterion NuH Nucleophile (e.g., R-OH) Nu_anion Activated Nucleophile (e.g., R-O⁻) Zwitterion->Nu_anion Deprotonation Zwitterion_H Protonated Zwitterion NuH->Zwitterion_H DVS2 This compound Nu_anion->DVS2 Nucleophilic Attack Adduct Adduct DVS2->Adduct

Caption: Nucleophile-mediated Michael addition of an alcohol to this compound.

Reactivity with Key Biological Nucleophiles

The reaction of this compound with different biological nucleophiles is highly dependent on their intrinsic nucleophilicity and the reaction pH.

Thiols (Thia-Michael Addition)

The reaction of DVS with thiols, particularly the cysteine residues in proteins, is highly efficient and often proceeds rapidly at physiological pH.[7] The high nucleophilicity of the thiolate anion makes this reaction a cornerstone of bioconjugation and the mechanism of action for many vinyl sulfone-based covalent inhibitors.[8] Vinyl sulfones are reported to be approximately ten times more reactive towards thiols than methyl acrylates.[8] The reaction rate is highly pH-dependent, as the concentration of the reactive thiolate species increases with pH.

Amines (Aza-Michael Addition)

Primary and secondary amines readily react with DVS. In proteomics, DVS is used to modify the α-amino groups of N-terminal residues and the ε-amino groups of lysine residues at pH 8-9.[9][10] This modification can be used to enhance fragmentation patterns in mass spectrometry, aiding in peptide sequencing.[11]

Alcohols (Oxa-Michael Addition)

The Michael addition of alcohols to DVS is generally slower than that of thiols and amines due to the lower nucleophilicity of alcohols. The reaction often requires a catalyst, such as a strong base or a nucleophilic catalyst like DMAP or PPh₃, and may be performed under solvent-free conditions to increase the reaction rate.[6] This reaction is extensively used in the synthesis of polymers and hydrogels.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for the Michael addition reaction of this compound with various nucleophiles.

Table 1: Reaction Conditions and Yields for the Synthesis of DVS Adducts

NucleophileCatalyst/ConditionsSolventTimeProductYield (%)Reference
BenzylamineBoric acid/GlycerolWater1.5 hbis(2-(benzylamino)ethyl)sulfone95[14]
AnilineBoric acid/GlycerolWater2 hbis(2-anilinoethyl)sulfone92[14]
Benzyl alcoholPPh₃ (5 mol%)Neat24 hbis(2-(benzyloxy)ethyl)sulfone75[15]
Ethylene glycolDMAP (5 mol%)Neat24 hPoly(ethylene glycol-co-divinyl sulfone)>95 (conversion)[16]

Table 2: Kinetic Data for the Michael Addition to Vinyl Sulfones

Michael AcceptorNucleophileConditionsRate Constant (k)Reference
Vinyl sulfone-functionalized SAMGlutathione (GSH)pH 7.50.057 min⁻¹ (pseudo-first-order)[17]
Vinyl sulfone-functionalized SAMN-(5-amino-1-carboxypentyl)iminodiacetic acidpH 8.50.011 min⁻¹ (pseudo-first-order)[17]
Vinyl sulfone-functionalized SAMMannosepH 10.50.009 min⁻¹ (pseudo-first-order)[17]
Ethyl vinyl sulfoneHexanethiolBase-catalyzed~7 times faster than with hexyl acrylate[18]

Experimental Protocols

General Procedure for the Synthesis of a bis-Amine Adduct: Synthesis of bis(2-(benzylamino)ethyl)sulfone

This protocol is adapted from a procedure utilizing a boric acid/glycerol catalyst in water.[14]

  • Materials: this compound (1 mmol), benzylamine (2.2 mmol), boric acid (0.2 mmol), glycerol (0.5 mL), water (5 mL).

  • Procedure: a. To a round-bottom flask, add this compound, benzylamine, boric acid, glycerol, and water. b. Stir the reaction mixture at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion (typically 1.5-2 hours), extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford the pure bis(2-(benzylamino)ethyl)sulfone.

Protocol for Monitoring Reaction Kinetics by ¹H NMR Spectroscopy

This protocol provides a general framework for monitoring the kinetics of the Michael addition reaction using NMR.[19][20][21][22][23]

  • Sample Preparation: a. Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃, D₂O). b. Prepare a stock solution of the nucleophile and any catalyst in the same deuterated solvent. c. In an NMR tube, combine the this compound solution and initiate the reaction by adding the nucleophile/catalyst solution at a well-defined time (t=0).

  • NMR Data Acquisition: a. Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and tuned. b. Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

  • Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Integrate the signals corresponding to the vinyl protons of this compound (disappearing) and the signals of the product protons (appearing). c. Plot the concentration of reactants and products as a function of time to determine the reaction rate and order.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_DVS Prepare DVS stock solution in deuterated solvent Mix Mix solutions in NMR tube at t=0 Prep_DVS->Mix Prep_Nuc Prepare nucleophile/catalyst stock solution Prep_Nuc->Mix Acquire Acquire time-resolved ¹H NMR spectra Mix->Acquire Process Process NMR spectra Acquire->Process Integrate Integrate reactant and product signals Process->Integrate Plot Plot concentration vs. time Integrate->Plot Kinetics Determine reaction kinetics Plot->Kinetics

Caption: Experimental workflow for monitoring Michael addition kinetics by NMR.

Applications in Drug Development and Signaling

The unique reactivity of this compound has led to its widespread application in drug development, particularly in the design of covalent inhibitors and drug delivery systems.

Covalent Enzyme Inhibition

Vinyl sulfones are effective irreversible inhibitors of cysteine proteases.[4] The inhibitor first forms a non-covalent complex with the enzyme, positioning the vinyl sulfone group near a nucleophilic cysteine residue in the active site. A subsequent Michael addition reaction forms a stable covalent bond, leading to irreversible inhibition of the enzyme. This strategy has been employed in the development of inhibitors for a variety of enzymes, including cathepsins.[8]

Covalent_Inhibition Enzyme Enzyme (with Cys-SH) Non_covalent Non-covalent Enzyme-Inhibitor Complex Enzyme->Non_covalent Reversible Binding (Ki) Inhibitor Vinyl Sulfone Inhibitor Inhibitor->Non_covalent Covalent Covalent Adduct (Inactive Enzyme) Non_covalent->Covalent Irreversible Michael Addition (kinact)

Caption: Mechanism of covalent inhibition of a cysteine protease by a vinyl sulfone.

Hydrogels for Drug Delivery

This compound is a widely used crosslinker for the preparation of hydrogels from natural polymers like hyaluronic acid.[2][12][13][24][25] These hydrogels can encapsulate therapeutic agents and provide sustained drug release. The degree of crosslinking, controlled by the DVS concentration and reaction time, determines the hydrogel's properties, such as swelling ratio, degradation rate, and drug release kinetics.[24][25]

Conclusion

The Michael addition reaction of this compound is a powerful and versatile tool in the arsenal of chemists and drug developers. Its high reactivity with a range of nucleophiles, coupled with the ability to tune the reaction kinetics through catalysis and reaction conditions, allows for the precise construction of complex molecular architectures, from crosslinked polymers to targeted covalent inhibitors. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for the successful application of this compound in the development of novel therapeutics and advanced biomaterials. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers to design and execute experiments with this remarkable chemical entity.

References

Methodological & Application

Application Notes and Protocols for Divinyl Sulfone (DVS) Crosslinked Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divinyl sulfone (DVS) is a highly efficient bifunctional crosslinking agent used to form stable three-dimensional hydrogel networks from various polymers rich in hydroxyl groups, such as hyaluronic acid (HA), cellulose derivatives, and dextran.[1] The resulting hydrogels have found extensive applications in the biomedical field, including in soft tissue augmentation, viscosupplementation, regenerative medicine, and as platforms for sustained drug delivery.[2][3][4]

The crosslinking process with DVS occurs under alkaline conditions, where the vinyl groups of DVS react with the hydroxyl groups of the polymer chains to form stable ether bonds.[5] This chemical modification enhances the mechanical properties, stability against enzymatic degradation, and controls the swelling behavior of the hydrogels.[2][6] The degree of crosslinking, and consequently the final properties of the hydrogel, can be finely tuned by controlling various reaction parameters such as pH, polymer concentration, and the polymer-to-DVS ratio.[7][8]

These application notes provide a detailed protocol for the synthesis and characterization of DVS-crosslinked hydrogels, with a primary focus on hyaluronic acid as the model polymer.

Mechanism of Crosslinking

The crosslinking of polymers with DVS is a Michael-type addition reaction that proceeds in an alkaline environment. The high pH facilitates the deprotonation of the hydroxyl groups on the polymer backbone, forming reactive alkoxide ions. These nucleophilic alkoxide ions then attack the electron-deficient double bonds of the this compound molecule, leading to the formation of a stable ether linkage. As DVS is a bifunctional molecule, it can react with two different polymer chains, or two different points on the same chain, creating the crosslinks that form the hydrogel network.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Crosslinked Product PolymerOH Polymer-OH PolymerO Polymer-O- PolymerOH->PolymerO Deprotonation DVS CH2=CH-SO2-CH=CH2 (DVS) Intermediate Polymer-O-CH2-CH2-SO2-CH=CH2 DVS->Intermediate PolymerO->Intermediate Nucleophilic Attack CrosslinkedPolymer Polymer-O-CH2-CH2-SO2-CH2-CH2-O-Polymer Intermediate->CrosslinkedPolymer Second Nucleophilic Attack PolymerOH_2 Polymer-OH PolymerOH_2->CrosslinkedPolymer G A Prepare Alkaline Polymer Solution (e.g., 3% HA in NaOH/NaCl) B Add this compound (DVS) (e.g., 1:1 HA:DVS ratio) A->B C Crosslinking Reaction (e.g., 25°C for 4 hours) B->C D Washing Step (Remove unreacted reagents) C->D E Neutralization (e.g., PBS pH 7.4) D->E F Final Hydrogel Product E->F G cluster_inputs Controllable Parameters cluster_outputs Resulting Hydrogel Properties A Polymer Concentration X Crosslinking Density A->X B Polymer:DVS Ratio B->X C Reaction pH C->X D Reaction Time & Temperature D->X Y Swelling Ratio X->Y Z Mechanical Stiffness X->Z W Biocompatibility & Degradation Rate X->W

References

Application Notes and Protocols for Protein Immobilization on Agarose Beads using Divinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the immobilization of proteins onto agarose beads using divinyl sulfone (DVS) as a crosslinking agent. The protocols outlined below cover the activation of agarose beads, the coupling of proteins, and the subsequent blocking of unreacted active groups.

Introduction

This compound (DVS) is a homobifunctional crosslinking agent that enables the covalent immobilization of proteins to supports containing hydroxyl groups, such as agarose beads. The vinyl groups of DVS readily react with nucleophiles like the amino, hydroxyl, and sulfhydryl groups present on protein surfaces and the hydroxyl groups of the agarose matrix.[1][2][3] This method results in a stable, non-leaking linkage between the protein and the support, making it suitable for applications such as affinity chromatography, enzyme immobilization, and immunoprecipitation.[3][4] The reaction is typically carried out in an alkaline environment, which facilitates the activation of the agarose hydroxyl groups.[5]

The immobilization process involves two main steps: the activation of the agarose support with DVS and the subsequent coupling of the protein of interest. The vinyl sulfone groups react with the hydroxyls of the agarose, leaving a free vinyl group to react with the protein.[6] The degree of crosslinking and immobilization can be controlled by factors such as pH, temperature, and the concentration of reactants.

Chemical Reaction Pathway

The immobilization process begins with the activation of the agarose matrix with this compound in an alkaline solution. This is followed by the nucleophilic addition of a functional group from the protein to the activated vinyl sulfone group on the agarose.

G cluster_activation Step 1: Agarose Activation cluster_coupling Step 2: Protein Coupling Agarose_OH Agarose-OH Activated_Agarose Agarose-O-CH2-CH2-SO2-CH=CH2 (Activated Agarose) Agarose_OH->Activated_Agarose + DVS (pH 9-11.5) DVS CH2=CH-SO2-CH=CH2 (this compound) Immobilized_Protein Agarose-O-CH2-CH2-SO2-CH2-CH2-NH-Protein (Immobilized Protein) Activated_Agarose->Immobilized_Protein + Protein-NH2 (pH 8-10) Protein_NH2 Protein-NH2

Caption: Chemical pathway of agarose activation and protein coupling using DVS.

Experimental Protocols

Materials
  • Agarose beads (e.g., 4% cross-linked)

  • This compound (DVS)

  • Sodium carbonate buffer (0.5 M, pH 11)

  • Protein to be immobilized

  • Coupling Buffer (e.g., 0.1 M Sodium bicarbonate buffer, pH 8-10 or PBS, pH 7.4-8)[4]

  • Blocking Agent (e.g., 0.1 M Ethanolamine or 0.1 M Tris, pH 8-9)[4]

  • Washing Buffers (e.g., distilled water, saline solution)

  • Reaction tubes

  • Centrifuge or filter funnel

Protocol 1: Activation of Agarose Beads with this compound

This protocol describes the activation of agarose beads with DVS to introduce reactive vinyl sulfone groups.

  • Preparation of Agarose Beads :

    • Transfer a desired volume of agarose bead slurry to a suitable container.

    • Wash the beads thoroughly with distilled water to remove any storage solution. This can be done using a filter funnel or by repeated centrifugation (600-1,000 x g for 1 minute) and resuspension cycles.[4]

  • Activation Reaction :

    • Prepare a 0.5 M sodium carbonate buffer with a pH of 11.

    • Suspend the washed agarose beads in the sodium carbonate buffer. A typical ratio is 10 g of wet agarose beads to 200 mL of buffer.[7]

    • Add this compound to the slurry. The amount of DVS will determine the degree of activation. A common concentration is 350 mM DVS in the final suspension.[7]

    • Incubate the suspension with gentle shaking for approximately 2 hours at room temperature.[6][7]

  • Washing of Activated Beads :

    • After incubation, wash the activated beads extensively with distilled water to remove unreacted DVS and the activation buffer.

    • The activated agarose beads are now ready for protein coupling and can be stored at 4-8°C.

Protocol 2: Immobilization of Protein onto DVS-Activated Agarose Beads

This protocol details the coupling of a protein to the activated agarose beads.

  • Preparation of Protein Solution :

    • Dissolve the protein to be immobilized in the chosen coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8-10) at a concentration of 1-20 mg/mL.[4] Higher concentrations (5-20 mg/mL) are often preferred.[4]

  • Coupling Reaction :

    • Add the protein solution to the washed, activated DVS-agarose beads. A recommended ratio is two volumes of protein solution to one volume of beads.[4]

    • Mix gently and incubate the reaction. The incubation time can vary, but progress can be monitored by taking samples of the supernatant over time.[4] The reaction rate is influenced by pH, with faster immobilization often observed at a higher pH.[8]

  • Quantification of Immobilization (Optional but Recommended) :

    • To determine the amount of immobilized protein, the concentration of the protein in the supernatant can be measured before and after the coupling reaction.

    • This can be done by measuring the absorbance at 280 nm or by using a protein assay such as the Bradford assay.[4] The amount of immobilized protein is the difference between the initial and final protein amounts in the solution.

  • Washing :

    • After the desired incubation period, wash the beads with the coupling buffer to remove any unbound protein.[4]

Protocol 3: Blocking of Unreacted Vinyl Sulfone Groups

This step is crucial to prevent non-specific binding of other molecules to the support.

  • Blocking Reaction :

    • Resuspend the protein-coupled beads in a solution containing a blocking agent. Common blocking agents include 0.1 M ethanolamine or 0.1 M Tris at a pH of 8-9.[4]

    • Incubate with gentle mixing for at least 2 hours at room temperature.[4]

  • Final Washing :

    • Wash the beads extensively with a saline solution (e.g., 0.7% w/v NaCl) to remove the blocking agent.[4] For long-term storage, a preservative such as 0.05% sodium azide can be included in the final wash.[4]

    • The immobilized protein on agarose beads is now ready for use.

Experimental Workflow

The overall process for protein immobilization via DVS chemistry is summarized in the following workflow diagram.

G start Start wash_beads Wash Agarose Beads (Distilled Water) start->wash_beads activate_beads Activate with DVS (pH 11, 2h, RT) wash_beads->activate_beads wash_activated_beads Wash Activated Beads (Distilled Water) activate_beads->wash_activated_beads couple_protein Couple Protein to Beads (pH 8-10) wash_activated_beads->couple_protein prepare_protein Prepare Protein Solution (1-20 mg/mL in Coupling Buffer) prepare_protein->couple_protein wash_coupled_beads Wash Coupled Beads (Coupling Buffer) couple_protein->wash_coupled_beads block_sites Block Unreacted Sites (Ethanolamine or Tris) wash_coupled_beads->block_sites final_wash Final Wash (Saline Solution) block_sites->final_wash end Immobilized Protein Ready final_wash->end

Caption: Workflow for protein immobilization on agarose beads using DVS.

Data Presentation

The efficiency of protein immobilization is influenced by several factors, most notably the pH of the coupling reaction. The choice of pH can affect which amino acid residues on the protein surface are most reactive with the vinyl sulfone groups.

Table 1: Influence of pH on Protein Immobilization Rate and Activity
pHImmobilization RateRelative Activity of Immobilized EnzymePrimary Amino Acid Residues Involved
5.0SlowestNo significant effect on chymotrypsin activity.[9]Cysteine, Histidine[8][9]
7.0ModerateDecreased activity (by 50% for chymotrypsin).[9]Cysteine, Histidine[8][9]
10.0RapidDecreased activity (by 25% for chymotrypsin).[9]Lysine, Cysteine, Histidine, Tyrosine (slower)[8][9]

Data synthesized from studies on chymotrypsin and lipase B immobilization on DVS-activated agarose.[8][9]

Table 2: Summary of Experimental Parameters
ParameterRecommended Range/ValueReference
Agarose Activation
DVS Concentration~350 mM[7]
Activation pH9.0 - 11.5[7]
Activation Time~2 hours[6][7]
Protein Coupling
Protein Concentration1 - 20 mg/mL[4]
Coupling pH8.0 - 10.0[4]
Blocking
Blocking Agent0.1 M Ethanolamine or Tris[4]
Blocking Time~2 hours[4]
Quantification of Immobilized Protein

A common method to quantify the amount of immobilized protein is to measure the decrease in protein concentration in the supernatant.

Example Calculation:

  • Initial Protein Amount (mg) = Initial Protein Concentration (mg/mL) x Volume of Solution (mL)

  • Final Protein Amount (mg) = Final Protein Concentration (mg/mL) x Volume of Solution (mL)

  • Immobilized Protein (mg) = Initial Protein Amount - Final Protein Amount

The protein concentration can be determined using a spectrophotometer at 280 nm or a colorimetric assay like the Bradford assay.[4] For the Bradford assay with immobilized protein, an inverse measurement at 465 nm can be used to quantify the protein bound to the resin.[10]

Conclusion

Immobilization of proteins on agarose beads using this compound is a robust and versatile method for a variety of research and development applications. The stability of the resulting covalent linkage makes it superior to methods that may suffer from ligand leakage.[3] By carefully controlling the reaction conditions, particularly pH, researchers can optimize the immobilization process to achieve the desired protein loading and activity. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this technique.

References

Application Notes and Protocols: Divinyl Sulfone (DVS) Crosslinked Hyaluronic Acid Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a key component of the extracellular matrix (ECM) in many tissues.[1][2] Its inherent biocompatibility, biodegradability, and viscoelastic properties make it an attractive biomaterial for tissue engineering applications.[1] However, in its natural state, HA is rapidly degraded by enzymes such as hyaluronidase and possesses poor mechanical strength, limiting its use as a stable scaffold.[3]

Crosslinking HA molecules is a common strategy to enhance its mechanical properties and control its degradation rate.[3][4][5] Divinyl sulfone (DVS) is a widely used crosslinking agent that reacts with the hydroxyl groups of HA under alkaline conditions to form stable ether linkages, resulting in a three-dimensional hydrogel network.[1][3][4] The degree of crosslinking can be modulated by varying reaction parameters such as the concentrations of HA and DVS, pH, and reaction time and temperature, allowing for the tuning of the hydrogel's physical and biological properties to suit specific tissue engineering applications.[4][6]

These DVS-crosslinked HA hydrogels have shown great potential as scaffolds for cell encapsulation, drug delivery, and as dermal fillers.[1][6] This document provides detailed application notes and protocols for the synthesis and characterization of DVS-crosslinked HA hydrogels for tissue engineering research.

Data Summary

The following tables summarize quantitative data from various studies on DVS-crosslinked HA hydrogels, providing a comparative overview of how different formulation parameters influence the hydrogel's properties.

Table 1: Influence of HA and DVS Concentration on Hydrogel Properties

HA Concentration (% w/v)HA/DVS Weight RatioElastic Modulus (G') (Pa)Swelling Ratio (%)Reference
52.5:1304.30-[7]
55:156.20-[7]
58:125.02-[7]
62.5:1--[7]
65:1--[7]
68:1--[7]
410:1--[8]
47:1--[8]
45:1--[8]
87:1--[8]
2- (1.5% DVS)--

Note: '-' indicates data not available in the cited source.

Table 2: Influence of Reaction Conditions on Hydrogel Degradation

HA Concentration (%)DVS Concentration (%)Reaction Temperature (°C)In Vitro DegradationReference
20.2545Faster degradation
21.545Slower degradation
22.545Slower degradation
21.525Faster degradation
21.545Slower degradation (optimal)
21.555Faster degradation
- (5% DVS)5-More resistant to degradation[9]
- (2% DVS)2-Less resistant than 5% DVS[9]

Note: '-' indicates data not available in the cited source. Degradation is relative within the same study.

Table 3: Biocompatibility of DVS-Crosslinked HA Hydrogels

Cell TypeAssayResultReference
Endothelial CellsMTT AssayGreatest attachment and proliferation on gels with highest HA-oligomer content. High DVS concentration compromised biocompatibility.[10]
FibroblastsIn vitro cytotoxicityNo cytotoxicity observed.
-In vitro testsGood biocompatibility and cellular response.[7]
-Pyrogen testMeets requirements for absence of pyrogens.[11]
-Bacterial endotoxin test< 0.125 EU/mL, considered safe.[11]

Note: '-' indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Preparation of DVS-Crosslinked HA Hydrogel

This protocol describes a general method for synthesizing DVS-crosslinked HA hydrogels. Researchers should optimize the parameters based on the desired properties as indicated in the data tables.

Materials:

  • Sodium hyaluronate (HA)

  • This compound (DVS)

  • Sodium hydroxide (NaOH) solution (e.g., 0.2 M)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Distilled water

  • Vortex mixer

  • Centrifuge

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • HA Dissolution: Dissolve a specific amount of sodium hyaluronate in 0.2 M NaOH solution to achieve the desired concentration (e.g., 4-8% w/v).[8] Stir the solution at room temperature for approximately 1 hour until the HA is fully dissolved.[8]

  • Crosslinking Reaction: Add the desired amount of DVS to the HA solution to achieve a specific HA/DVS weight ratio (e.g., 10:1, 7:1, 5:1).[8] Immediately and thoroughly mix the solution using a vortex mixer for about 5 minutes.[8]

  • Gel Formation: Allow the mixture to stand at room temperature for at least 1 hour to allow for gel formation.[8] For some applications, a heat treatment (e.g., 45°C for 1 hour or 50°C for 2 hours) can be applied to ensure complete crosslinking.[8]

  • Purification:

    • Swelling and Neutralization: Submerge the resulting gel in a large volume of PBS (pH 7.4) to neutralize the NaOH and allow the hydrogel to swell.[8] The swelling time can range from 24 to 48 hours.[8]

    • Dialysis: To remove unreacted DVS and other small molecules, place the swollen hydrogel in dialysis tubing and dialyze against distilled water for several days, with frequent water changes.

  • Sterilization: The purified hydrogel can be sterilized using methods such as autoclaving or sterile filtration, depending on the intended application. Note that sterilization methods may affect the hydrogel's properties.[7]

  • Storage: Store the sterile hydrogel at 4°C until use.

G cluster_prep Hydrogel Preparation cluster_purification Purification cluster_final Final Product HA Sodium Hyaluronate (HA) Dissolution Dissolve HA in NaOH (Room Temp, 1 hr) HA->Dissolution NaOH 0.2 M NaOH Solution NaOH->Dissolution Mixing Add DVS & Vortex (5 min) Dissolution->Mixing DVS This compound (DVS) DVS->Mixing Gelation Gel Formation (Room Temp, 1 hr or Heat Treatment) Mixing->Gelation Swelling Swell in PBS (pH 7.4) (24-48 hrs) Gelation->Swelling Dialysis Dialyze against Distilled Water Swelling->Dialysis Sterilization Sterilization Dialysis->Sterilization FinalHydrogel Purified & Sterile DVS-Crosslinked HA Hydrogel Sterilization->FinalHydrogel

Caption: Workflow for DVS-Crosslinked HA Hydrogel Synthesis.

Protocol 2: Measurement of Swelling Ratio

The swelling ratio is a key parameter that reflects the crosslinking density of the hydrogel.

Materials:

  • Lyophilized (freeze-dried) DVS-crosslinked HA hydrogel

  • PBS (pH 7.4)

  • Analytical balance

  • Incubator at 37°C

Procedure:

  • Dry Weight: Weigh a lyophilized sample of the hydrogel to determine its dry weight (Wd).

  • Immersion: Immerse the dried hydrogel sample in PBS (pH 7.4) at 37°C.

  • Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take 24 hours or more.[4]

  • Wet Weight: Carefully remove the swollen hydrogel from the PBS, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it to determine the wet weight (Ww).

  • Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ww - Wd) / Wd] x 100

Protocol 3: In Vitro Enzymatic Degradation Assay

This protocol assesses the stability of the hydrogel in the presence of hyaluronidase.

Materials:

  • DVS-crosslinked HA hydrogel samples

  • Hyaluronidase solution in PBS (e.g., 100 U/mL)

  • PBS (pH 7.4) as a control

  • Incubator at 37°C

  • Analytical balance

Procedure:

  • Initial Weight: Weigh the pre-swollen hydrogel samples to determine their initial weight (Wi).

  • Incubation: Place the hydrogel samples in a solution of hyaluronidase in PBS. As a control, place another set of samples in PBS without the enzyme. Incubate all samples at 37°C.

  • Weight Measurement: At predetermined time points (e.g., 1, 3, 7, 14 days), remove the hydrogel samples, gently blot them to remove excess liquid, and weigh them (Wt).

  • Calculation: Calculate the percentage of weight loss over time using the following formula: Weight Loss (%) = [(Wi - Wt) / Wi] x 100

  • Data Analysis: Plot the percentage of weight loss against time to determine the degradation rate.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the biocompatibility of the DVS-crosslinked HA hydrogel.

Materials:

  • DVS-crosslinked HA hydrogel (sterilized)

  • Cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Hydrogel Extraction:

    • Prepare hydrogel extracts by incubating the sterilized hydrogel in a cell culture medium (e.g., at a ratio of 0.2 g/mL) for 24 hours at 37°C.

    • Collect the medium (extract) and filter it through a 0.22 µm syringe filter.

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and replace it with the hydrogel extract. Include positive (e.g., cytotoxic agent) and negative (fresh culture medium) controls.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100

G cluster_extraction Hydrogel Extract Preparation cluster_cell_culture Cell Culture and Treatment cluster_assay MTT Assay and Analysis Hydrogel Sterile HA-DVS Hydrogel IncubateExtract Incubate Hydrogel in Medium (24h, 37°C) Hydrogel->IncubateExtract Medium Cell Culture Medium Medium->IncubateExtract Filter Filter Extract (0.22 µm) IncubateExtract->Filter Extract Hydrogel Extract Filter->Extract Treat Treat Cells with Hydrogel Extract Extract->Treat SeedCells Seed Cells in 96-well Plate Attach Allow Cell Attachment (24h) SeedCells->Attach Attach->Treat IncubateTreat Incubate (24, 48, 72h) Treat->IncubateTreat AddMTT Add MTT Solution (4h) IncubateTreat->AddMTT AddDMSO Add DMSO AddMTT->AddDMSO ReadAbs Read Absorbance AddDMSO->ReadAbs Calculate Calculate Cell Viability (%) ReadAbs->Calculate

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Signaling Pathways

While DVS-crosslinked HA hydrogels are generally considered biocompatible, detailed studies on their direct influence on specific intracellular signaling pathways are not extensively reported in the reviewed literature. The cellular response is often evaluated through broader outcomes like cell viability, proliferation, and inflammatory response.[10] It is known that the biocompatibility can be compromised by high concentrations of the DVS crosslinker.[10] Further research is needed to elucidate the specific molecular interactions between cells and these hydrogels.

Conclusion

DVS-crosslinked HA hydrogels offer a versatile platform for tissue engineering due to their tunable properties and biocompatibility. By carefully controlling the synthesis parameters, researchers can design scaffolds with desired mechanical strength, degradation profiles, and biological responses. The protocols provided in this document serve as a foundation for the development and characterization of these promising biomaterials for a wide range of regenerative medicine applications.

References

Application Notes and Protocols for Divinyl Sulfone (DVS) Crosslinking of Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crosslinking of polysaccharides using divinyl sulfone (DVS). This method is widely employed to form stable three-dimensional hydrogel networks with applications in drug delivery, tissue engineering, and viscosupplementation.[1][2] DVS is a popular crosslinking agent due to its high reactivity, water solubility, and the stable sulfonyl-bis-ethyl crosslinks it forms with hydroxyl groups on polysaccharides under alkaline conditions.[3][4][5]

Mechanism of Crosslinking

The crosslinking of polysaccharides with DVS proceeds via an Oxa-Michael addition reaction.[3] The reaction is initiated in an alkaline medium (typically pH > 9), which facilitates the deprotonation of hydroxyl groups on the polysaccharide backbone to form reactive alkoxide ions.[3][5] These nucleophilic alkoxide ions then attack the electron-deficient double bonds of the vinyl sulfone groups in DVS, forming stable ether linkages.[5][6] This process results in the formation of a crosslinked polymer network.[1]

G cluster_0 Step 1: Deprotonation in Alkaline Medium cluster_1 Step 2: Nucleophilic Attack on DVS cluster_2 Step 3: Crosslinking with another Polysaccharide Chain Polysaccharide-OH Polysaccharide-OH Polysaccharide-O- Polysaccharide-O- Polysaccharide-OH->Polysaccharide-O- + OH⁻ OH- OH- H2O H₂O DVS CH₂=CH-SO₂-CH=CH₂ (DVS) Polysaccharide-O-->DVS Michael Addition Intermediate Polysaccharide-O-CH₂-CH₂-SO₂-CH=CH₂ Polysaccharide-O-2 Polysaccharide'-O- Intermediate->Polysaccharide-O-2 + Polysaccharide'-O⁻ Crosslinked_Product Polysaccharide-O-CH₂-CH₂-SO₂-CH₂-CH₂-O-Polysaccharide'

Caption: Chemical mechanism of this compound crosslinking of polysaccharides.

Factors Influencing Crosslinking

Several factors can be modulated to control the degree of crosslinking and, consequently, the physicochemical properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and degradation rate.[7][8]

  • pH: An alkaline environment is crucial for the deprotonation of hydroxyl groups. The optimal pH range for DVS crosslinking of hyaluronic acid has been reported to be between 11.79 and 12.63.[3][5]

  • Polysaccharide and DVS Concentration: The concentrations of the polysaccharide and DVS directly impact the crosslinking density. Higher concentrations generally lead to a more densely crosslinked network.[8]

  • Ratio of Polysaccharide to DVS: The mass ratio of polysaccharide to DVS is a critical parameter for controlling the extent of crosslinking.[3][7]

  • Reaction Time and Temperature: The duration and temperature of the reaction influence the completeness of the crosslinking process.[1][7]

Quantitative Data Summary

The following tables summarize typical reaction parameters for the DVS crosslinking of common polysaccharides.

Table 1: Reaction Parameters for Hyaluronic Acid (HA) Crosslinking with DVS

ParameterValueReference
HA Concentration3% (w/w)[3][5]
NaOH Concentration0.05 to 1 mol/L[3][5]
pH11.79 - 12.63[3][5]
HA/DVS Mass Ratio1:1, 5:1, 7:1, 10:1[3][9][10]
DVS Concentration1% (v/v)[1]
Temperature25°C, 45°C[1][3][5]
Reaction Time1 hour, 4 hours[1][3][5]

Table 2: Reaction Parameters for Dextran Crosslinking with DVS

ParameterValueReference
Dextran Concentration5 g in 250 mL[11]
NaOH Concentration100 mM[11]
DVS Volume12.5 mL[11]
Reaction Time3.5 minutes[11]

Experimental Protocols

General Protocol for Polysaccharide-DVS Hydrogel Synthesis

This protocol provides a general framework that can be adapted for various polysaccharides.

G A 1. Polysaccharide Dissolution Dissolve polysaccharide in an alkaline solution (e.g., NaOH). B 2. Addition of DVS Add the desired amount of this compound to the polysaccharide solution. A->B C 3. Reaction Incubate the mixture at a specific temperature for a set time to allow crosslinking. B->C D 4. Purification Purify the resulting hydrogel, typically by dialysis against a buffer (e.g., PBS) to remove unreacted DVS and adjust the pH. C->D E 5. Characterization Characterize the hydrogel for properties like swelling ratio, rheology, and morphology. D->E

Caption: General experimental workflow for DVS crosslinking of polysaccharides.

Detailed Protocol for Hyaluronic Acid (HA) Crosslinking with DVS

This protocol is based on commonly cited methods for preparing HA-DVS hydrogels.[1][3][5]

Materials:

  • Hyaluronic acid (HA) sodium salt

  • This compound (DVS)

  • Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS)

  • Deionized water

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Incubator or water bath

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • pH meter

Procedure:

  • Preparation of Alkaline HA Solution:

    • Prepare a 0.2 M NaOH solution.

    • Dissolve HA in the 0.2 M NaOH solution to achieve the desired concentration (e.g., a total of 0.1 g of HA in 4 mL of NaOH solution).[1]

    • Stir the solution for approximately one hour until the HA is fully dissolved.[1]

  • Crosslinking Reaction:

    • Add DVS to the HA solution to the desired final concentration (e.g., 1% v/v).[1]

    • Immediately and thoroughly mix the solution using a vortex mixer.[1]

    • Incubate the mixture at the desired temperature (e.g., 45°C) for the specified time (e.g., one hour) to allow for gel formation.[1]

  • Purification:

    • After the reaction, transfer the resulting hydrogel into dialysis tubing.

    • Perform dialysis against 0.1 M PBS for 48 hours to remove unreacted DVS and neutralize the pH.[1] Change the PBS solution several times during this period.

  • Hydrogel Processing (Optional):

    • To obtain hydrogel particles, the purified gel can be passed through a sieve with a specific pore size (e.g., 400 µm).[1]

  • Characterization:

    • Swelling Ratio: Measure the wet and dry weights of the hydrogel to determine its swelling capacity.

    • Rheological Properties: Analyze the viscoelastic properties (storage modulus G' and loss modulus G'') using a rheometer.[3]

    • Morphology: Examine the porous structure of the hydrogel using scanning electron microscopy (SEM).

    • In Vitro Degradation: Assess the stability of the hydrogel in the presence of enzymes like hyaluronidase.[1]

Applications and Characterization

DVS-crosslinked polysaccharide hydrogels are valuable biomaterials with a range of applications. Their biocompatibility and tunable properties make them suitable for:

  • Drug Delivery: These hydrogels can encapsulate and provide sustained release of therapeutic agents.[7][12]

  • Tissue Engineering: They can serve as scaffolds to support cell growth and tissue regeneration.[1]

  • Viscosupplementation: HA-DVS hydrogels are used to restore the viscoelastic properties of synovial fluid in the treatment of joint diseases.[3][5]

The successful formation and properties of the crosslinked hydrogels can be confirmed through various characterization techniques, including Fourier-transform infrared spectroscopy (FTIR) to identify chemical bonds, differential scanning calorimetry (DSC) for thermal properties, and compression tests for mechanical strength.[13] The degree of crosslinking can be indirectly assessed by measuring the swelling ratio and rheological properties.[3][5] Cytotoxicity assays are also crucial to ensure the biocompatibility of the final product, as residual DVS can be cytotoxic.[1][14]

References

Divinyl Sulfone in Bioconjugation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Divinyl sulfone (DVS) is a versatile homobifunctional crosslinker widely employed in bioconjugation techniques. Its two vinyl groups readily react with nucleophilic functional groups on biomolecules, such as thiols (cysteine), amines (lysine, N-terminus), and hydroxyls (serine, threonine, tyrosine), primarily through a Michael-type addition reaction. This reactivity makes DVS a valuable tool for a range of applications, including the immobilization of proteins, the formation of hydrogels for drug delivery, and the crosslinking of biomolecules for various therapeutic and diagnostic purposes.

This document provides detailed application notes and experimental protocols for the use of this compound in key bioconjugation techniques.

Core Applications of this compound in Bioconjugation

This compound's utility in bioconjugation stems from its ability to form stable thioether or ether linkages with biomolecules. The reaction is highly dependent on pH, which allows for a degree of selectivity. Thiol groups of cysteine residues are generally the most reactive nucleophiles, reacting at near-neutral pH, while amino groups of lysine residues react more readily at alkaline pH (pH 8-10).[1][2][3][4] Hydroxyl groups are generally less reactive and require more forcing conditions.

Key applications include:

  • Protein and Enzyme Immobilization: DVS is extensively used to immobilize proteins and enzymes onto solid supports, such as agarose beads.[2][3][5] This is crucial for applications like affinity chromatography, solid-phase immunoassays, and the development of reusable biocatalysts.

  • Hydrogel Formation for Drug Delivery: DVS is an effective crosslinker for hydrophilic polymers like hyaluronic acid (HA) to form hydrogels.[6][7] These hydrogels can encapsulate therapeutic agents, providing a matrix for sustained drug release.[8][9][10]

  • Protein Crosslinking: As a homobifunctional crosslinker, DVS can be used to study protein-protein interactions, stabilize protein structures, and create protein oligomers.[6]

  • Antibody-Drug Conjugates (ADCs): While less common than maleimide-based linkers, sulfone-based linkers are gaining interest for ADC development due to the high stability of the resulting thioether bond, which can reduce premature drug release in vivo.[11][12]

Quantitative Data on this compound Bioconjugation

The efficiency and outcome of this compound conjugation are influenced by several factors, including pH, temperature, reaction time, and the concentration of reactants. The following tables summarize key quantitative data gathered from various studies.

ParameterReactant 1Reactant 2ConditionsOutcomeReference(s)
Reaction Rate Constant This compoundGlycine (amino group)30°C, aqueous solution(4.84 ± 0.58) x 10⁻¹ M⁻¹s⁻¹[6][13]
This compoundBovine Serum Albumin (amino groups)30°C, aqueous solution(2.97 ± 0.31) x 10⁻² M⁻¹s⁻¹[6][13]
This compoundα-Casein (amino groups)30°C, aqueous solution(2.38 ± 0.49) x 10⁻² M⁻¹s⁻¹[6][13]
Vinyl Sulfone SAMGlutathione (thiol group)pH 7.50.057 min⁻¹ (pseudo-first-order)[14]
Vinyl Sulfone SAMab-NTA (amino group)pH 8.50.011 min⁻¹ (pseudo-first-order)[14]
Vinyl Sulfone SAMMannose (hydroxyl group)pH 10.50.009 min⁻¹ (pseudo-first-order)[14]

Table 1: Reaction Kinetics of this compound with Amino and Thiol Groups. This table provides rate constants for the reaction of this compound with model amino acids and proteins, as well as with various ligands on a self-assembled monolayer.

SupportLigandBinding CapacityConditionsReference(s)
DVS-activated AgaroseBovine Serum Albumin2-4 mg/mL of gelpH 8-10[5]
DVS-activated AgaroseChymotrypsinImmobilization rate decreases with pH (pH 10 > 7 > 5)pH 5, 7, 10[2][15]

Table 2: Protein Immobilization Capacity on DVS-Activated Supports. This table shows the binding capacity of DVS-activated agarose beads for different proteins under specified pH conditions.

Hydrogel MatrixCrosslinkerDrugLoading EfficiencyRelease ProfileReference(s)
Hyaluronic AcidThis compoundCefuroxime, Tetracycline, AmoxicillinNot specifiedSustained release[9][10]
Hyaluronic Acid/CelluloseThis compoundNot specifiedSwelling capacity dependent on DVS concentrationNot specified[16]

Table 3: Drug Loading and Release from DVS-Crosslinked Hydrogels. This table summarizes the application of DVS-crosslinked hydrogels for the sustained release of various drugs. Specific loading efficiencies are often dependent on the specific hydrogel formulation and drug properties.

Linker TypeConjugateStability MetricConditionsOutcomeReference(s)
Phenyloxadiazole SulfoneTHIOMAB Conjugate% Conjugate Remaining1 month in human plasma at 37°C~90%[11]
MaleimideTHIOMAB Conjugate% Conjugate Remaining1 month in human plasma at 37°C~50%[11]
Mono-sulfone PEGHemoglobin Conjugate% Conjugation Remaining7 days in 1 mM GSH at 37°C>95%[17]
Maleimide-PEGHemoglobin Conjugate% Conjugation Remaining7 days in 1 mM GSH at 37°C~70%[17]

Table 4: Comparative Stability of Sulfone vs. Maleimide Linkages. This table compares the stability of sulfone-based bioconjugates to those formed with maleimide linkers, highlighting the enhanced stability of the sulfone linkage in serum and in the presence of competing thiols.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows associated with this compound bioconjugation.

Michael_Addition cluster_legend Legend Biomolecule Biomolecule-Nu: DVS This compound (CH2=CH-SO2-CH=CH2) Biomolecule->DVS Nucleophilic Attack Intermediate Carbanion Intermediate DVS->Intermediate Monoconjugate Monofunctional Adduct Intermediate->Monoconjugate Protonation Protonation H+ Second_Biomolecule Biomolecule-Nu: Monoconjugate->Second_Biomolecule Second Nucleophilic Attack Crosslink Crosslinked Product Second_Biomolecule->Crosslink Nu Nu: = Nucleophile (-SH, -NH2, -OH)

Michael addition reaction of DVS with a biomolecule.

Protein_Immobilization cluster_activation Support Activation cluster_conjugation Protein Conjugation cluster_blocking Blocking and Washing Agarose Agarose Beads DVS_sol This compound Solution (Alkaline pH) Agarose->DVS_sol Incubation Activated_Agarose DVS-Activated Agarose DVS_sol->Activated_Agarose Protein Protein Solution Activated_Agarose->Protein Incubation (pH 7-10) Immobilized_Protein Immobilized Protein Blocking_Agent Blocking Agent (e.g., Ethanolamine) Immobilized_Protein->Blocking_Agent Block unreacted sites Washing Washing Steps Blocking_Agent->Washing Final_Product Final Immobilized Protein Washing->Final_Product

Workflow for protein immobilization on DVS-activated agarose beads.

ADC_Synthesis cluster_reduction Antibody Reduction cluster_linker_prep Linker-Drug Preparation (Hypothetical) cluster_conjugation Conjugation cluster_purification Purification Antibody Monoclonal Antibody (mAb) with disulfide bonds Reducing_Agent Reducing Agent (e.g., TCEP) Antibody->Reducing_Agent Incubation Reduced_Antibody Reduced mAb with free thiols Reducing_Agent->Reduced_Antibody Linker_Drug DVS-Drug Conjugate Reduced_Antibody->Linker_Drug Conjugation Reaction (pH ~7.5) ADC Antibody-Drug Conjugate (ADC) Drug Cytotoxic Drug DVS This compound Drug->DVS Reaction DVS->Linker_Drug Purification Purification (e.g., Size Exclusion Chromatography) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

General workflow for Antibody-Drug Conjugate (ADC) synthesis using a DVS linker.

Experimental Protocols

The following are detailed protocols for common applications of this compound in bioconjugation.

Protocol 1: Protein Immobilization on DVS-Activated Agarose Beads

This protocol describes the activation of agarose beads with this compound and the subsequent immobilization of a protein.

Materials:

  • Agarose beads (e.g., Sepharose CL-4B)

  • This compound (DVS)

  • Sodium carbonate buffer (0.5 M, pH 11.5)

  • Protein to be immobilized (e.g., 1-10 mg/mL in a suitable buffer)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8-10, or PBS, pH 7.4)

  • Blocking solution (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffers (e.g., PBS, high salt buffer)

  • Reaction tubes or column

Procedure:

  • Agarose Bead Activation: a. Wash the desired volume of agarose beads with distilled water (3 times the bead volume). b. Prepare a fresh solution of DVS in sodium carbonate buffer. A typical concentration is 0.35 M DVS in 333 mM sodium carbonate at pH 11.5.[7] c. Add the washed agarose beads to the DVS solution (e.g., 10 g of beads to 200 mL of solution). d. Incubate with gentle shaking for 2 hours at room temperature. e. Thoroughly wash the activated beads with distilled water to remove excess DVS. The activated beads can be stored at 4°C for a limited time.

  • Protein Conjugation: a. Wash the activated agarose beads with the chosen conjugation buffer (3 times the bead volume). b. Prepare the protein solution in the conjugation buffer at a concentration of 1-20 mg/mL.[5] c. Add the protein solution to the washed activated beads (e.g., 2 volumes of protein solution to 1 volume of beads).[5] d. Incubate with gentle mixing for a specified time (e.g., 2-24 hours) at room temperature or 4°C. The optimal pH and time will depend on the target amino acid residues (pH ~7.5 for cysteines, pH 8-10 for lysines).[1][2][5]

  • Blocking Unreacted Sites: a. After conjugation, centrifuge the beads and remove the supernatant (which can be used to determine coupling efficiency). b. Wash the beads with conjugation buffer to remove unbound protein. c. Add the blocking solution to the beads and incubate with gentle mixing for at least 2 hours at room temperature to quench any unreacted vinyl sulfone groups.[5]

  • Final Washing and Storage: a. Wash the beads extensively with a series of buffers (e.g., PBS, followed by a high salt buffer, and then back to PBS) to remove any non-covalently bound protein and blocking agent. b. Resuspend the beads in a suitable storage buffer (e.g., PBS with a preservative like sodium azide) and store at 4°C.

Protocol 2: Formation of Hyaluronic Acid (HA) Hydrogel for Drug Delivery

This protocol outlines the crosslinking of hyaluronic acid with this compound to form a hydrogel.

Materials:

  • Sodium hyaluronate (HA)

  • Sodium hydroxide (NaOH) solution (e.g., 0.2 M)

  • This compound (DVS)

  • Phosphate buffer (for swelling and neutralization)

  • Therapeutic agent to be encapsulated

Procedure:

  • Preparation of HA Solution: a. Dissolve sodium hyaluronate in the NaOH solution to the desired concentration (e.g., 4% w/v).[6] b. Stir the solution at room temperature until the HA is completely dissolved.

  • Crosslinking Reaction: a. Add the desired amount of DVS to the HA solution. The HA:DVS weight ratio can be varied to control the degree of crosslinking (e.g., 10:1, 7:1, 5:1).[6] b. Stir the mixture vigorously for a few minutes to ensure homogeneity. c. Allow the mixture to stand at room temperature for the gel to form (typically around 1 hour).[6]

  • Drug Loading (Pre-loading Method): a. If the drug is stable under the crosslinking conditions, it can be dissolved in the HA solution before the addition of DVS.

  • Swelling and Neutralization: a. Immerse the formed hydrogel in a phosphate buffer (e.g., pH 7.4) to allow it to swell and to neutralize the excess NaOH. b. The swelling process also helps to remove any unreacted DVS. Change the buffer solution several times to ensure complete removal.

  • Drug Loading (Post-loading Method): a. For drugs that are not stable in the crosslinking conditions, the purified and swollen hydrogel can be incubated in a concentrated solution of the drug to allow for loading via diffusion.

  • Washing and Storage: a. After loading, wash the hydrogel briefly to remove surface-adsorbed drug. b. Store the drug-loaded hydrogel in a suitable buffer at 4°C.

Protocol 3: A General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a this compound Linker

This protocol provides a general framework for the synthesis of an ADC using DVS to link a cytotoxic drug to an antibody via cysteine residues. Note: This is a generalized protocol as specific DVS-drug linkers are not commercially available and would likely need to be custom synthesized.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • This compound (DVS)

  • Thiol-reactive cytotoxic drug (or a drug modified to contain a thiol group)

  • Conjugation buffer (e.g., phosphate buffer with EDTA, pH ~7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction: a. To the antibody solution, add a controlled molar excess of a reducing agent like TCEP to reduce the interchain disulfide bonds. The amount of TCEP will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR). b. Incubate the reaction at 37°C for 1-2 hours. c. Remove the excess reducing agent, for example, by using a desalting column.

  • Preparation of DVS-Drug Linker (Hypothetical Step): a. In a separate reaction, the thiol-containing drug would be reacted with an excess of DVS under controlled conditions (e.g., in an organic solvent with a base catalyst) to form a monofunctional DVS-drug adduct. b. This reaction would need to be carefully optimized to favor the formation of the 1:1 adduct and minimize the formation of crosslinked drug dimers. c. The resulting DVS-drug linker would then be purified.

  • Conjugation Reaction: a. Immediately after the reduction and purification of the antibody, add the DVS-drug linker to the reduced antibody in the conjugation buffer. A molar excess of the linker-drug is typically used. b. The reaction is performed at a pH of around 7.5 to favor the reaction with the more nucleophilic cysteine thiols over other residues.[18] c. Incubate the reaction for 2-4 hours at room temperature or 4°C.

  • Quenching the Reaction: a. Add a molar excess of a quenching reagent like N-acetylcysteine to react with any remaining unreacted vinyl sulfone groups on the linker-drug.

  • Purification of the ADC: a. Purify the ADC from unconjugated drug, linker, and antibody using a method such as Size Exclusion Chromatography (SEC). b. The purified ADC can then be characterized for drug-to-antibody ratio (DAR), aggregation, and binding affinity.

Conclusion

This compound is a powerful and versatile reagent in the field of bioconjugation. Its ability to react with multiple nucleophilic functional groups under varying pH conditions allows for a range of applications, from creating stable immobilized protein systems to forming biocompatible hydrogels for controlled drug release. While its use in ADC synthesis is less established than other chemistries, the inherent stability of the resulting thioether bond makes sulfone-based linkers an attractive area for further research and development in the quest for more stable and effective targeted therapeutics. The protocols and data presented here provide a comprehensive resource for researchers looking to utilize this compound in their bioconjugation strategies.

References

Application Notes and Protocols: Enhancing PEDOT:PSS Stability in Bioelectronics with Divinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a leading conductive polymer in the field of bioelectronics, prized for its high conductivity, biocompatibility, and processability from aqueous solutions.[1][2][3] However, its inherent water solubility poses a significant challenge, leading to delamination and degradation of PEDOT:PSS films in aqueous biological environments.[4][5] This instability limits the long-term performance of bioelectronic devices.[1][5] Chemical crosslinking has emerged as a key strategy to overcome this limitation. Divinyl sulfone (DVS) is a particularly effective crosslinking agent that enhances the stability of PEDOT:PSS films without compromising their electrical performance.[6][7] In fact, DVS can even increase the conductivity of PEDOT:PSS.[6][8] This document provides detailed application notes and protocols for utilizing DVS to improve PEDOT:PSS stability for bioelectronic applications.

Advantages of this compound Crosslinking

This compound offers several key advantages as a crosslinker for PEDOT:PSS in bioelectronic applications:

  • Room Temperature Crosslinking: The high reactivity of the vinyl groups in DVS allows for crosslinking to occur at room temperature, avoiding the need for heat treatments that can damage sensitive substrates or biological components.[6][8]

  • Maintained or Enhanced Conductivity: Unlike some other crosslinkers that can decrease electrical conductivity, DVS has been shown to maintain or even increase the conductivity of PEDOT:PSS films.[6][7] This is attributed to DVS also acting as a secondary dopant.[6][8]

  • Improved Stability in Aqueous Environments: DVS crosslinking effectively prevents the delamination and redispersion of PEDOT:PSS films when immersed in aqueous solutions, a critical requirement for bioelectronic devices.[9][10]

  • Biocompatibility: Studies have demonstrated that DVS-crosslinked PEDOT:PSS films are cytocompatible and can support neuroregeneration, making them suitable for direct contact with biological tissues.[6][8]

Data Presentation

The following tables summarize the quantitative data on the effects of DVS on the properties of PEDOT:PSS films, compiled from various studies.

Table 1: Electrical Properties of DVS-Crosslinked PEDOT:PSS Films

PEDOT:PSS FormulationDVS Concentration (wt%)Conductivity (S/cm)Transconductance (S)Reference
Pristine PEDOT:PSS0~1-[1]
PEDOT:PSS + DVS5Increased (specific value not consistently reported, but noted as an increase)Improved[7]
PEDOT:PSS + GOPS2Decreased-[7]
PEDOT:PSS + Ethylene Glycol5Increased-[7]

Note: GOPS stands for (3-glycidyloxypropyl)trimethoxysilane, another common crosslinker.

Table 2: Stability of DVS-Crosslinked PEDOT:PSS Films in Aqueous Environments

Film CompositionImmersion MediumImmersion DurationStability OutcomeReference
Pristine PEDOT:PSSWater / PBS< 1 hourDelamination and redispersion[9]
PEDOT:PSS + DVSWater / PBS> 24 hoursStable, no delamination[10]
Heat-Treated PEDOT:PSS (>150 °C)Water / PBS> 20 daysStable[4][11]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of DVS-crosslinked PEDOT:PSS films.

Protocol 1: Preparation of DVS-Crosslinked PEDOT:PSS Solution

Materials:

  • PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

  • This compound (DVS)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Glass vial

Procedure:

  • Dispense the desired volume of PEDOT:PSS aqueous dispersion into a clean glass vial.

  • While stirring the PEDOT:PSS solution, add DVS dropwise to achieve the desired final concentration (typically around 5 wt%).

  • Continue stirring the mixture at room temperature for at least 1 hour to ensure homogeneous mixing.

  • The solution is now ready for film deposition.

Protocol 2: Thin Film Deposition by Spin Coating

Materials:

  • DVS-crosslinked PEDOT:PSS solution (from Protocol 1)

  • Substrate (e.g., glass, silicon wafer, flexible polymer)

  • Spin coater

  • Nitrogen gas or clean compressed air

  • Hotplate

Procedure:

  • Clean the substrate thoroughly. For glass or silicon, sonicate in acetone, isopropanol, and DI water for 15 minutes each, then dry with nitrogen gas.

  • Optional: Treat the substrate with oxygen plasma to enhance wettability.

  • Place the substrate on the spin coater chuck.

  • Dispense a sufficient amount of the DVS-crosslinked PEDOT:PSS solution onto the center of the substrate.

  • Spin coat the film at a desired speed (e.g., 3000 rpm) for a specific duration (e.g., 60 seconds) to achieve the target thickness.

  • Anneal the film on a hotplate at a temperature below the boiling point of DVS (e.g., 120 °C) for 10-15 minutes to remove residual solvent. The crosslinking reaction will proceed at room temperature but can be accelerated with gentle heating.

Protocol 3: Stability Testing in Aqueous Environment

Materials:

  • DVS-crosslinked PEDOT:PSS film on a substrate (from Protocol 2)

  • Phosphate-buffered saline (PBS) or other relevant biological buffer

  • Beaker or petri dish

  • Optical microscope

Procedure:

  • Immerse the substrate with the DVS-crosslinked PEDOT:PSS film into a beaker or petri dish containing PBS.

  • Periodically (e.g., at 1, 6, 12, and 24 hours), remove the substrate from the solution.

  • Gently rinse with DI water and dry with a stream of nitrogen.

  • Visually inspect the film for any signs of delamination, swelling, or color change.

  • Use an optical microscope to observe the film morphology in more detail.

  • For quantitative analysis, the conductivity of the film can be measured before and after immersion using a four-point probe setup.

Visualizations

Chemical Crosslinking Mechanism

G cluster_0 PEDOT:PSS Structure cluster_2 Crosslinked Network PEDOT PEDOT Chain (Positively Charged) PSS PSS Chain (Negatively Charged Sulfonate Groups -SO3-) PSS_crosslinked Crosslinked PSS Chains (-SO3-CH2-CH2-SO2-CH2-CH2-SO3-) PSS->PSS_crosslinked Reaction with DVS DVS This compound (DVS) H2C=CH-SO2-CH=CH2 DVS->PSS_crosslinked

Caption: DVS crosslinks the PSS chains in the PEDOT:PSS complex.

Experimental Workflow for Fabrication and Testing

G cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_test Stability and Characterization A Start with PEDOT:PSS Dispersion B Add this compound (DVS) A->B C Stir for 1 hour at Room Temperature B->C D Substrate Cleaning C->D Proceed to Fabrication E Spin Coat DVS-PEDOT:PSS Solution D->E F Anneal at 120°C E->F G Immerse in Aqueous Solution (PBS) F->G Proceed to Testing H Periodic Characterization G->H I Conductivity Measurement H->I J Microscopy (Morphology) H->J G A Pristine PEDOT:PSS B High Water Solubility of PSS A->B E Addition of this compound (DVS) A->E C Delamination in Aqueous Environment B->C D Device Instability and Failure C->D F Crosslinking of PSS Chains E->F G Insoluble Polymer Network F->G H Enhanced Stability in Aqueous Environment G->H I Improved Bioelectronic Device Performance H->I

References

Divinyl Sulfone: A Versatile Crosslinker for Robust Enzyme Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl sulfone (DVS) is a highly efficient bifunctional crosslinking agent widely employed in the immobilization of enzymes. Its two electron-deficient vinyl groups readily react with nucleophilic groups on the enzyme surface, forming stable covalent bonds.[1] This method of immobilization is a cornerstone in the development of robust and reusable biocatalysts, a critical aspect of sustainable industrial processes and pharmaceutical development. The multipoint covalent attachment offered by DVS can significantly enhance the operational stability of enzymes, making them more resilient to changes in temperature, pH, and the presence of organic solvents.[2][3]

DVS-activated supports have been successfully used to immobilize a variety of enzymes, offering advantages over other crosslinkers like glutaraldehyde.[4] The vinyl sulfone groups are particularly reactive towards the side chains of amino acids such as cysteine, histidine, lysine, and tyrosine.[2][3] The reactivity with these residues is pH-dependent, allowing for a degree of control over the immobilization process.[2][3]

Mechanism of Action

The crosslinking process with this compound involves a Michael-type addition reaction. The vinyl groups of DVS are excellent Michael acceptors due to the electron-withdrawing nature of the sulfone group.[5] Nucleophilic residues on the enzyme surface attack the double bond, leading to the formation of a stable thioether or secondary amine linkage. The bifunctional nature of DVS allows it to react with a functional group on the support matrix and a functional group on the enzyme, or to crosslink two different enzyme molecules.

Key Applications

Immobilized enzymes using this compound as a crosslinker have a broad range of applications, including:

  • Biocatalysis: Development of stable and reusable biocatalysts for industrial chemical synthesis.

  • Pharmaceuticals: Production of chiral intermediates and active pharmaceutical ingredients.

  • Biosensors: Construction of robust enzyme-based sensors for diagnostics and environmental monitoring.

  • Food Industry: Improvement of enzyme stability for applications in food processing and production.

  • Wastewater Treatment: Degradation of pollutants using immobilized enzymes.

Experimental Protocols

Protocol 1: Activation of Agarose Beads with this compound

This protocol describes the activation of agarose beads, a common support for enzyme immobilization, using this compound.

Materials:

  • Agarose beads

  • This compound (DVS)

  • Sodium carbonate buffer (0.333 M, pH 11.5-12.5)[2][6]

  • Distilled water

  • Gentle agitation device (e.g., shaker or roller)

Procedure:

  • Wash 10 g of agarose beads with an excess of distilled water.

  • Prepare 200 mL of 0.333 M sodium carbonate buffer at the desired pH (e.g., 11.5 or 12.5).[2][6]

  • In a fume hood, add 7.5 mL of this compound to the sodium carbonate buffer and stir vigorously until the solution is homogeneous.[2]

  • Add the washed agarose beads to the DVS solution.

  • Incubate the suspension under gentle agitation for 35 minutes to 2 hours at room temperature.[2][6]

  • After incubation, thoroughly wash the activated agarose beads with an excess of distilled water to remove any unreacted DVS.

  • The activated support is now ready for enzyme immobilization and can be stored at 4°C.[2]

Protocol 2: Immobilization of Chymotrypsin on DVS-Activated Agarose

This protocol provides a method for the covalent immobilization of chymotrypsin onto the activated agarose support.

Materials:

  • DVS-activated agarose beads (from Protocol 1)

  • Chymotrypsin

  • Immobilization buffers:

    • 50 mM Sodium acetate, pH 5.0

    • 50 mM Sodium phosphate, pH 7.0

    • 50 mM Sodium carbonate, pH 10.0[2]

  • Blocking agent (e.g., 1 M ethylenediamine or aspartic acid in 100 mM sodium carbonate, pH 10.0)[7]

  • Spectrophotometer for activity assays

Procedure:

  • Prepare a solution of chymotrypsin (e.g., 1 mg/mL) in the desired immobilization buffer (pH 5.0, 7.0, or 10.0).[2]

  • Suspend 10 g of the wet DVS-activated agarose beads in 100 mL of the enzyme solution.[2]

  • Incubate the suspension at 25°C with gentle agitation. The immobilization time will vary depending on the pH and enzyme concentration. Monitor the immobilization progress by measuring the enzyme activity in the supernatant over time.

  • Once the desired level of immobilization is achieved (i.e., when the activity in the supernatant becomes constant), filter the immobilized enzyme.

  • To block any remaining reactive vinyl sulfone groups, resuspend the immobilized enzyme in a solution of a blocking agent (e.g., 1 M ethylenediamine) and incubate for a specified period (e.g., 72 hours at pH 10.0).[7] This step is crucial to prevent further reactions and potential changes in the enzyme's properties.

  • Thoroughly wash the immobilized enzyme with distilled water to remove the blocking agent.

  • The immobilized chymotrypsin is now ready for use or storage at 4°C.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enzyme immobilization using this compound.

Table 1: Effect of Immobilization pH on Chymotrypsin Activity [2][3]

Immobilization pHImmobilization RateRetained Activity (%)
5.0High~100
7.0Medium~50
10.0Low~75

Table 2: Stability of Immobilized Trypsin and Chymotrypsin vs. β-Galactosidase [7]

EnzymeImmobilization MethodStability at 60°C, pH 7.0 (after 1h)
TrypsinCovalent (DVS-agarose)100% activity retained
ChymotrypsinCovalent (DVS-agarose)100% activity retained
β-GalactosidaseIonic exchange (on EDA-blocked support)20% activity retained

Table 3: Immobilization of Ficin on DVS-Agarose [7]

Immobilization pHImmobilization Yield (%)Recovered Activity (%)
5.0>90<20
7.0>90<20
9.0>90<20

Visualizations

Chemical Reaction Mechanism

G start Start support_prep Support Preparation (e.g., Agarose Beads) start->support_prep activation Activation with This compound support_prep->activation washing1 Washing activation->washing1 immobilization Immobilization Reaction washing1->immobilization enzyme_prep Enzyme Solution Preparation enzyme_prep->immobilization monitoring Monitor Immobilization (Activity Assay) immobilization->monitoring separation Separate Immobilized Enzyme monitoring->separation blocking Blocking Step separation->blocking washing2 Final Washing blocking->washing2 characterization Characterization (Activity, Stability) washing2->characterization end End characterization->end

References

Protocol for the Activation of Agarose with Divinyl Sulfone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The activation of agarose beads with divinyl sulfone (DVS) is a widely used method for the covalent immobilization of proteins, enzymes, and other ligands containing primary amino, hydroxyl, sulfhydryl, or imidazole groups. This technique provides a stable, leach-resistant linkage, making it an invaluable tool in the development of affinity chromatography media, enzyme reactors, and various diagnostic assays. The vinyl sulfone groups introduced onto the agarose matrix react readily with nucleophiles on the ligand, forming a stable thioether or secondary amine bond.

The degree of activation and subsequent ligand immobilization can be finely tuned by controlling reaction parameters such as pH, temperature, reaction time, and the concentration of this compound. Optimal conditions often depend on the specific ligand being immobilized and its stability profile. Generally, the activation reaction is carried out under alkaline conditions, which facilitate the reaction between the hydroxyl groups of agarose and DVS. Subsequent coupling of the ligand is also pH-dependent, with different functional groups on the protein exhibiting optimal reactivity at different pH values. For instance, the reaction with lysine residues is more efficient at a higher pH, while histidine and cysteine residues can react at a more neutral pH.[1][2]

Following the immobilization of the desired ligand, any remaining active vinyl sulfone groups on the agarose matrix must be blocked or "capped" to prevent non-specific binding of other molecules during subsequent applications. This is typically achieved by reacting the activated agarose with a small molecule containing a primary amine or thiol group, such as ethanolamine, tris(hydroxymethyl)aminomethane (Tris), or mercaptoethanol.

Key Experimental Parameters and their Effects

The efficiency of agarose activation and subsequent ligand coupling is influenced by several critical parameters. The following table summarizes these parameters and their general effects, compiled from various studies.

ParameterRangeEffect on Activation and CouplingReference
This compound (DVS) Concentration 0.1 - 1.4 MHigher concentrations generally lead to a higher degree of activation, but excessive DVS can lead to undesired cross-linking of the agarose beads. A concentration of around 350 mM is often a good starting point.
pH for Activation 10.0 - 11.5Alkaline pH is crucial for the activation reaction. Higher pH within this range generally increases the reaction rate.
Activation Temperature 20 - 30°CThe reaction is typically carried out at room temperature.
Activation Time 1 - 12 hoursLonger reaction times can lead to a higher degree of activation, but may also increase the risk of side reactions. A 2-hour incubation is a common practice.
pH for Ligand Coupling 5.0 - 10.0The optimal pH depends on the pKa of the reactive groups on the ligand. Lysine residues couple more efficiently at pH > 9, while histidine and cysteine can react at neutral pH.[1][2]
Coupling Temperature 4 - 25°CCan be performed at room temperature or 4°C to protect sensitive ligands.
Coupling Time 2 - 24 hoursThe required time depends on the ligand concentration and reactivity.[2]

Experimental Protocols

Materials
  • Agarose beads (e.g., Sepharose CL-4B or similar)

  • This compound (DVS)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ligand (protein, enzyme, etc.) to be immobilized

  • Coupling buffer (e.g., Phosphate Buffered Saline (PBS) pH 7-8, or Sodium Bicarbonate buffer pH 8-10)

  • Blocking agent (e.g., 1 M Ethanolamine pH 7.4, or 1 M Tris-HCl pH 8.0)

  • Washing buffers (e.g., distilled water, PBS)

  • Sintered glass funnel or chromatography column

  • Shaker or rotator

Protocol 1: Activation of Agarose with this compound

This protocol describes the activation of agarose beads with DVS.

  • Wash the Agarose:

    • Measure the desired volume of agarose slurry (e.g., 10 mL of settled beads).

    • Wash the beads thoroughly with 10-20 volumes of distilled water on a sintered glass funnel to remove any storage solution.

  • Prepare the Activation Buffer:

    • Prepare a 0.5 M sodium carbonate buffer and adjust the pH to 11.0-11.5.

  • Activation Reaction:

    • Suspend the washed agarose beads in an equal volume of the activation buffer.

    • Add this compound to the desired final concentration (e.g., 2-10% v/v).

    • Incubate the suspension on a shaker or rotator at room temperature (20-25°C) for 1-2 hours.

  • Wash the Activated Agarose:

    • After the incubation, wash the activated agarose beads extensively with distilled water on a sintered glass funnel until the pH of the filtrate is neutral. This removes unreacted DVS and the activation buffer.

    • The activated agarose is now ready for ligand coupling. It is recommended to use it immediately.

Protocol 2: Ligand Coupling to DVS-Activated Agarose

This protocol outlines the procedure for immobilizing a protein ligand to the activated agarose.

  • Prepare the Ligand Solution:

    • Dissolve the ligand (e.g., protein) in the chosen coupling buffer at a concentration of 1-20 mg/mL. The optimal buffer will depend on the ligand's stability and the desired reactive groups (e.g., 0.1 M sodium bicarbonate buffer, pH 8-10 for coupling via amino groups).

  • Coupling Reaction:

    • Add the ligand solution to the washed, activated agarose beads (e.g., 2 volumes of ligand solution to 1 volume of settled beads).

    • Incubate the suspension with gentle mixing (e.g., on a rotator) for 2-24 hours. The incubation can be performed at room temperature or at 4°C for sensitive ligands.

  • Determine Coupling Efficiency (Optional):

    • To determine the amount of ligand immobilized, the concentration of the protein in the supernatant can be measured before and after the coupling reaction using a standard protein assay (e.g., Bradford or BCA assay).

Protocol 3: Blocking of Unreacted Vinyl Sulfone Groups

This final step is crucial to prevent non-specific binding.

  • Wash the Coupled Agarose:

    • After the coupling reaction, wash the agarose beads with the coupling buffer to remove any unbound ligand.

  • Blocking Reaction:

    • Suspend the beads in 2 volumes of a blocking buffer (e.g., 1 M ethanolamine, pH 7.4 or 1 M Tris-HCl, pH 8.0).

    • Incubate with gentle mixing for at least 2 hours at room temperature.

  • Final Wash and Storage:

    • Wash the beads extensively with a suitable buffer (e.g., PBS) to remove the blocking agent.

    • The prepared affinity matrix can be stored in a suitable buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

Visualizations

Chemical Reaction of Agarose Activation

The following diagram illustrates the two-step reaction between a hydroxyl group on the agarose polymer and this compound, followed by the coupling of a primary amine from a ligand.

G cluster_activation Activation Step cluster_coupling Coupling Step Agarose_OH Agarose-OH Activated_Agarose Agarose-O-CH2-CH2-SO2-CH=CH2 (Activated Agarose) Agarose_OH->Activated_Agarose + DVS (pH 10-11.5) DVS CH2=CH-SO2-CH=CH2 (this compound) Activated_Agarose2 Agarose-O-CH2-CH2-SO2-CH=CH2 Ligand_NH2 Ligand-NH2 Immobilized_Ligand Agarose-O-CH2-CH2-SO2-CH2-CH2-NH-Ligand (Immobilized Ligand) Activated_Agarose2->Immobilized_Ligand + Ligand-NH2 (pH 7-10) G start Start: Agarose Beads wash1 Wash with Distilled Water start->wash1 activation Activate with DVS in 0.5M Carbonate Buffer (pH 11-11.5) wash1->activation wash2 Wash with Distilled Water until Neutral activation->wash2 coupling Couple with Ligand in Coupling Buffer (pH 7-10) wash2->coupling wash3 Wash with Coupling Buffer coupling->wash3 blocking Block with Ethanolamine or Tris wash3->blocking wash4 Final Wash blocking->wash4 end End: Immobilized Ligand on Agarose wash4->end

References

Application Notes and Protocols: Divinyl Sulfone in the Preparation of Cyclodextrin-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of cyclodextrin-based polymers cross-linked with divinyl sulfone (DVS). These polymers are of significant interest in drug delivery and as sorbents for various molecules.

Introduction

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a variety of guest molecules.[1][2] Polymerization of cyclodextrins using cross-linking agents like this compound results in the formation of insoluble, porous polymers with a high density of CD cavities.[3][4] These cyclodextrin-based polymers (CDPs) exhibit enhanced loading capacities and controlled release profiles for entrapped molecules, making them promising materials for drug delivery systems and for the removal of organic pollutants from aqueous solutions.[3][4][5]

This compound is a versatile cross-linking agent that reacts with the hydroxyl groups of cyclodextrins under alkaline conditions to form stable ether linkages.[3][4] The degree of cross-linking can be controlled by adjusting the molar ratio of cyclodextrin to DVS, which in turn influences the physicochemical properties of the resulting polymer, such as swelling, porosity, and drug loading capacity.[6][7][8]

Key Applications

  • Controlled Drug Delivery: The porous network of CDPs allows for the encapsulation and sustained release of both hydrophobic and hydrophilic drugs.[9]

  • Sorbents for Pollutants: These polymers have demonstrated high sorption capacities for various organic pollutants, including phenols and bisphenol A.[3][4][5]

  • Biomaterials: The biocompatibility of cyclodextrins makes these polymers suitable for various biomedical applications.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound cross-linked cyclodextrin polymers.

Table 1: Physicochemical Properties of β-Cyclodextrin-Divinyl Sulfone Polymers

Polymer IDMolar Ratio (β-CD:DVS)Surface Area (m²/g)Particle Size (μm)Reference
p(β-CD)-1Not Specified4.76 ± 0.65.09 ± 0.24[9]

Table 2: Drug Loading and Release from β-Cyclodextrin-Divinyl Sulfone Polymers

Polymer IDModel DrugDrug Loading (mg/g)Drug Release in 24h (mg/g)pH of Release MediumReference
p(β-CD)-1Acyclovir (hydrophobic)Not Specified2.14 ± 0.347.4 (PBS)[9]
p(β-CD)-1Vancomycin (hydrophilic)Not Specified51.90 ± 1.097.4 (PBS)[9]

Experimental Protocols

Protocol 1: Synthesis of β-Cyclodextrin-Based Polymers Cross-Linked with this compound

This protocol is a generalized procedure based on methodologies reported in the literature.[3][4] Researchers should optimize the molar ratios and reaction conditions for their specific application.

Materials:

  • β-Cyclodextrin (β-CD)

  • This compound (DVS)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Acetone

  • Magnetic stirrer and hotplate

  • Reaction vessel (e.g., round-bottom flask)

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of β-Cyclodextrin:

    • Prepare a solution of sodium hydroxide in deionized water (e.g., 0.1 M NaOH).

    • Dissolve a specific amount of β-cyclodextrin in the NaOH solution with stirring until a clear solution is obtained. The concentration of β-CD can vary, and gentle heating may be applied to aid dissolution.

  • Cross-Linking Reaction:

    • To the stirred β-cyclodextrin solution, add the desired molar ratio of this compound dropwise at room temperature. Common molar ratios of β-CD to DVS range from 1:1 to 1:6.[6][7]

    • Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. The formation of an insoluble polymer precipitate indicates the progression of the cross-linking reaction. The reaction is typically complete within 7-8 hours, as indicated by the disappearance of the vinyl signal in 1H-NMR analysis.[3][4]

  • Purification of the Polymer:

    • After the reaction is complete, collect the polymer precipitate by vacuum filtration using a Buchner funnel.

    • Wash the polymer extensively with deionized water to remove unreacted starting materials and sodium hydroxide.

    • Subsequently, wash the polymer with acetone to remove any remaining organic impurities and to aid in drying.

    • Dry the purified polymer in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • The synthesized polymer can be characterized by various techniques, including:

      • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ether linkages and the disappearance of vinyl groups.

      • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the polymer.[6][7]

      • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[6][7]

      • Swelling Studies: To determine the water uptake capacity of the polymer.

Protocol 2: Drug Loading into Cyclodextrin-Based Polymers

This protocol describes a general method for loading a drug into the synthesized cyclodextrin polymers.

Materials:

  • Synthesized cyclodextrin-based polymer

  • Drug of interest

  • Suitable solvent for the drug

  • Shaker or orbital incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of Drug Solution:

    • Prepare a stock solution of the drug in a suitable solvent at a known concentration.

  • Loading Procedure:

    • Disperse a known amount of the dried cyclodextrin polymer in a specific volume of the drug solution.

    • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Quantification of Loaded Drug:

    • After the loading period, separate the polymer from the solution by centrifugation.

    • Carefully collect the supernatant.

    • Determine the concentration of the free drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • The amount of drug loaded into the polymer can be calculated by subtracting the amount of free drug in the supernatant from the initial amount of drug used.

    Drug Loading (mg/g) = [(Initial Drug Concentration - Final Drug Concentration) x Volume of Solution] / Mass of Polymer

Visualizations

Reaction_Mechanism CD_OH Cyclodextrin-OH CD_O_minus Cyclodextrin-O- CD_OH->CD_O_minus Deprotonation DVS This compound (CH2=CH-SO2-CH=CH2) Intermediate Intermediate Adduct Another_CD_OH Another Cyclodextrin-OH NaOH NaOH CD_O_minus->Intermediate Nucleophilic Attack Crosslinked_Polymer Cross-linked Cyclodextrin Polymer Intermediate->Crosslinked_Polymer Second Nucleophilic Attack

Caption: Reaction mechanism of cyclodextrin cross-linking with this compound.

Experimental_Workflow Start Start Dissolve_CD Dissolve Cyclodextrin in NaOH solution Start->Dissolve_CD Add_DVS Add this compound (Cross-linker) Dissolve_CD->Add_DVS Reaction Stir at Room Temperature (Polymerization) Add_DVS->Reaction Filter Filter and Wash Polymer (Water and Acetone) Reaction->Filter Dry Dry the Polymer Filter->Dry Characterization Characterization (FTIR, SEM, TGA) Dry->Characterization Drug_Loading Drug Loading Studies Dry->Drug_Loading End End Characterization->End Release_Studies Drug Release Studies Drug_Loading->Release_Studies Release_Studies->End

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes: Divinyl Sulfone (DVS) Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Divinyl sulfone (DVS) is a highly efficient, homobifunctional crosslinking agent widely used in bioconjugation and polymer chemistry. Its utility stems from the two electron-deficient vinyl groups that readily react with nucleophiles via a Michael-type addition reaction.[1][2] This reactivity makes DVS an excellent choice for crosslinking polymers containing hydroxyl, amine, or thiol groups, such as polysaccharides and proteins.[3][4] The resulting sulfonyl-bis-ethyl ether or thioether linkages are stable, making DVS-crosslinked materials suitable for various applications in research and drug development, including the formation of hydrogels for tissue engineering, controlled drug delivery, and the immobilization of enzymes and proteins.[1][3][5]

Mechanism of Action

The crosslinking reaction with DVS proceeds through a base-catalyzed Michael addition. In an alkaline environment, nucleophilic groups (like the hydroxyl groups on hyaluronic acid or the amine groups on proteins) are deprotonated, increasing their reactivity.[6][7] These activated nucleophiles then attack one of the vinyl groups of DVS. The reaction proceeds with the second vinyl group reacting with another nucleophile on an adjacent polymer chain, forming a stable, covalent crosslink.[6][8] The vinyl sulfone group is particularly selective for thiol groups under mildly acidic conditions, which can be exploited for specific protein conjugations.[9]

Key Applications in Research and Drug Development

  • Hydrogel Formation: DVS is extensively used to create hydrogels from natural polymers like hyaluronic acid (HA), cellulose, and cyclodextrins.[2][10] These hydrogels are used as scaffolds in regenerative medicine, as viscosupplements in osteoarthritis treatment, and as matrices for controlled drug release.[3][7]

  • Protein Immobilization and Conjugation: The ability of DVS to react with various functional groups on proteins (amino, thiol, phenol, imidazole) makes it a valuable tool for immobilizing enzymes on solid supports or for studying protein-protein interactions.[3][11][12]

  • Stabilization of Biomaterials: Crosslinking with DVS can enhance the mechanical properties, stability against enzymatic degradation, and in vivo residence time of biomaterials.[3][13]

Visualizations

DVS_Mechanism cluster_polysaccharide Polysaccharide Crosslinking (e.g., HA) cluster_protein Protein Crosslinking (Amine/Thiol) Poly1 Polymer-OH Intermediate1 Polymer-O-CH₂-CH₂-SO₂-CH=CH₂ Poly1->Intermediate1 + DVS DVS1 CH₂=CH-SO₂-CH=CH₂ (this compound) DVS1->Intermediate1 OH_minus1 OH⁻ (Base Catalyst) OH_minus1->Poly1 Deprotonation Crosslink1 Polymer-O-CH₂-CH₂-SO₂-CH₂-CH₂-O-Polymer (Stable Ether Linkage) Intermediate1->Crosslink1 + Polymer-OH Poly2 Polymer-OH Poly2->Crosslink1 Prot1 Protein-NH₂ / Protein-SH Intermediate2 Protein-NH-CH₂-CH₂-SO₂-CH=CH₂ Protein-S-CH₂-CH₂-SO₂-CH=CH₂ Prot1->Intermediate2 + DVS DVS2 CH₂=CH-SO₂-CH=CH₂ (this compound) DVS2->Intermediate2 Crosslink2 Protein-NH-CH₂-CH₂-SO₂-CH₂-CH₂-NH-Protein (Stable Amine Linkage) Protein-S-CH₂-CH₂-SO₂-CH₂-CH₂-S-Protein (Stable Thioether Linkage) Intermediate2->Crosslink2 + Protein-NH₂/SH Prot2 Protein-NH₂ / Protein-SH Prot2->Crosslink2

Caption: Reaction mechanism of this compound (DVS) crosslinking.

DVS_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_purification Purification & Processing cluster_characterization Characterization A 1. Prepare Alkaline Polymer or Protein Solution (e.g., HA in NaOH) B 2. Add this compound (DVS) (Stir at defined temp/time) A->B Polymer Solution C 3. Allow Gel Formation (Incubate as required) B->C Reaction Mixture D 4. Neutralization & Swelling (Treat with buffer, e.g., PBS) C->D Crude Gel E 5. Washing (Remove unreacted DVS) D->E Swollen Hydrogel F 6. Processing (Optional) (e.g., Homogenization, Drying) E->F Purified Hydrogel G 7. Analyze Properties (Swelling Ratio, Rheology, Degradation, Purity) E->G Purified Hydrogel F->G Processed Material

Caption: General experimental workflow for DVS crosslinking.

Quantitative Data Summary

Table 1: Reaction Conditions for Hyaluronic Acid (HA) Crosslinking with DVS
ParameterValue/RangeNotesSource(s)
HA Concentration 3% - 8% (w/v)Higher concentrations can lead to denser networks.[6][7][13]
Alkaline Medium 0.05 M - 0.2 M NaOHProvides the necessary alkaline environment for hydroxyl deprotonation.[6][7][13]
Optimal pH 11.79 - 12.63This narrow range is crucial for fine-tuning the crosslinking degree.[6][7][14]
HA/DVS Mass Ratio 10:1 to 1:1This ratio significantly impacts the degree of crosslinking and final properties.[6][13]
Reaction Temperature 25°C - 50°CSome protocols use room temperature, while others involve a heating step to ensure reaction completion.[6][7][13][15]
Reaction Time 1 hour - 4 hoursThe duration depends on temperature, concentration, and desired crosslinking density.[6][7][13]
Table 2: Kinetic Data for DVS Reaction with Amino Groups (30°C)
CompoundRate Constant (M⁻¹ s⁻¹)NotesSource(s)
Glycine (4.84 ± 0.58) x 10⁻¹Model compound for primary amines.[11][12]
Bovine Serum Albumin (BSA) (2.97 ± 0.31) x 10⁻²Represents a complex protein with multiple reactive sites.[11][12]
α₁-Casein (2.38 ± 0.49) x 10⁻²Another model protein for studying crosslinking kinetics.[11][12]

Experimental Protocols

Protocol 1: Crosslinking of Hyaluronic Acid (HA) to Form a Hydrogel

This protocol is based on methodologies for creating DVS-crosslinked HA hydrogels for applications like viscosupplementation or tissue engineering scaffolds.[6][7][13]

Materials:

  • Sodium Hyaluronate (HA) powder

  • Sodium Hydroxide (NaOH) solution (e.g., 0.2 M)

  • This compound (DVS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • HA Solution Preparation:

    • Slowly dissolve HA powder in 0.2 M NaOH solution to achieve the desired final concentration (e.g., 4% w/v).[13]

    • Stir the solution at room temperature (approx. 20-25°C) for at least 1 hour or until the HA is fully dissolved and the solution is homogeneous.[13]

  • Crosslinking Reaction:

    • While stirring, add the desired amount of DVS to the HA solution. A common HA/DVS weight ratio is 10:1 or 7:1.[13]

    • Continue stirring vigorously for 5 minutes to ensure thorough mixing.[13]

    • Stop stirring and allow the mixture to stand at room temperature for 1 hour, during which a gel will form.[13]

    • Optional Heating Step: For a more complete and homogeneous reaction, the gel can be incubated at a higher temperature (e.g., 40-50°C) for 1-2 hours.[13][15]

  • Purification and Swelling:

    • Immerse the resulting hydrogel in a large volume of PBS (pH ~7.0) to neutralize the NaOH and allow the gel to swell.[13][15]

    • Allow the gel to swell for 24-48 hours, replacing the PBS solution periodically (e.g., every 8-12 hours) to remove unreacted DVS and other impurities.[7]

  • Final Processing & Storage:

    • The swollen hydrogel can be processed further if needed (e.g., sheared to create microparticles) or stored in sterile PBS at 4°C.[6][7]

Protocol 2: Crosslinking of a Protein (e.g., Bovine Serum Albumin)

This protocol provides a general method for conjugating a protein containing free cysteine residues with DVS. The vinyl sulfone group shows high reactivity towards thiols.[16]

Materials:

  • Bovine Serum Albumin (BSA)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (to reduce disulfide bonds, if necessary)

  • Phosphate Buffer (0.1 M, pH 9.0)

  • This compound (DVS)

  • DMSO (optional, to dissolve DVS)

  • SDS-PAGE equipment for analysis

Procedure:

  • Protein Preparation (Thiol Reduction - Optional):

    • If the protein's cysteine residues are oxidized, they must be reduced. Prepare a 10:1 molar ratio of TCEP to BSA in 0.1 M Phosphate Buffer, pH 9.0.[16]

    • Incubate the solution at room temperature (23°C) for 1 hour.[16]

  • Crosslinking Reaction:

    • Combine the BSA solution (reduced or native) with DVS. A molar excess of DVS (e.g., 18 equivalents) is typically used.[16]

    • If DVS is not readily soluble, a small amount of a co-solvent like DMSO can be used (e.g., 1% of total volume).[16]

    • Allow the reaction to proceed for 2 hours at 23°C.[16]

  • Analysis:

    • Analyze the reaction mixture using SDS-PAGE under non-reducing conditions to observe the formation of higher molecular weight conjugates and oligomers, confirming successful crosslinking.[16]

  • Purification (Optional):

    • If a purified conjugate is required, the reaction mixture can be purified using size-exclusion chromatography to remove excess DVS and unreacted protein.

Parameter_Influence cluster_inputs Input Parameters cluster_outputs Resulting Hydrogel Properties P1 pH / Alkalinity XLink Degree of Crosslinking P1->XLink Increases (in optimal range) P2 DVS Concentration P2->XLink Increases P3 Polymer Concentration P3->XLink Increases P4 Temperature / Time P4->XLink Increases O1 Swelling Ratio XLink->O1 Decreases with higher crosslinking O2 Viscoelasticity (G') XLink->O2 Increases with higher crosslinking O3 Mechanical Stiffness XLink->O3 Increases with higher crosslinking O4 Degradation Rate XLink->O4 Decreases with higher crosslinking

Caption: Influence of key parameters on hydrogel properties.

References

Troubleshooting & Optimization

Optimizing divinyl sulfone crosslinking reaction time and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for divinyl sulfone (DVS) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the crosslinking of biopolymers like hyaluronic acid (HA), collagen, and cellulose derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound (DVS) crosslinking?

A1: this compound (DVS) is a bifunctional crosslinker that reacts with nucleophilic functional groups such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups present in biopolymers.[1][2] The reaction is a Michael-type addition where the nucleophile attacks the electron-deficient vinyl groups of DVS.[2] This process requires alkaline conditions (typically pH > 9) to deprotonate the functional groups (e.g., forming an alkoxide ion from a hydroxyl group), making them sufficiently nucleophilic to react with DVS and form stable ether or amine linkages.[3][4][5]

Q2: What are the critical parameters influencing the DVS crosslinking reaction?

A2: The efficiency and outcome of the DVS crosslinking reaction are primarily governed by four key parameters:

  • pH: An alkaline medium is necessary to activate the hydroxyl or amine groups. However, an excessively high pH can lead to the degradation of the biopolymer itself.[3][5] For hyaluronic acid, a stable crosslinking range has been identified between pH 11.79 and 12.63.[3][6]

  • Temperature: Temperature affects the reaction kinetics. An optimal temperature needs to be determined for each specific system, as high temperatures can damage the biopolymer structure. For instance, in a hyaluronic acid/human-like collagen hydrogel, the optimal crosslinking temperature was found to be around 45°C.[7]

  • Reaction Time: The duration of the reaction influences the extent of crosslinking. Longer reaction times generally lead to a higher degree of crosslinking, but this can plateau. A typical reaction time can range from one to four hours.[3][7]

  • Concentration of Reactants: The concentrations of both the biopolymer and DVS are crucial. Higher DVS concentration usually results in a denser network, but it is important to use the minimum effective amount to reduce potential cytotoxicity from unreacted DVS.[7]

Q3: Why is purification after the crosslinking reaction so important?

A3: this compound is cytotoxic, so it is imperative to remove any unreacted DVS from the final hydrogel.[7] Insufficient purification can lead to adverse biological reactions in cell culture or in vivo applications.[7] Extensive washing, often using dialysis against a phosphate-buffered saline (PBS) solution, is a standard procedure to ensure the removal of residual DVS.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No gel formation or very weak gel 1. Incorrect pH: The pH of the reaction mixture may be too low (e.g., below 9) for efficient deprotonation of functional groups.[8] 2. Insufficient Reaction Time/Temperature: The reaction may not have proceeded long enough or at a high enough temperature to form a stable network. 3. Low DVS Concentration: The amount of crosslinker may be insufficient to form enough crosslinks for a stable gel.1. Optimize pH: Carefully increase the pH of the reaction mixture. For hyaluronic acid, an optimal range is between 11.79 and 12.63.[3][5] Use a pH meter to confirm. 2. Increase Reaction Time/Temperature: Extend the reaction time or incrementally increase the temperature. For an HA/collagen gel, 45°C for one hour has been shown to be effective.[7] 3. Increase DVS Concentration: Gradually increase the DVS concentration. Be mindful of the potential for increased cytotoxicity.
Hydrogel is too stiff or brittle 1. Excessive Crosslinking: This can be due to high DVS concentration, prolonged reaction time, or high temperature. 2. High Polymer Concentration: A high initial concentration of the biopolymer can lead to a very dense network.1. Reduce Crosslinking Density: Decrease the DVS concentration, shorten the reaction time, or lower the reaction temperature.[9] 2. Lower Polymer Concentration: Reduce the starting concentration of your biopolymer.
Poor cell viability or cytotoxicity observed 1. Residual DVS: Inadequate purification is the most common cause.[7] 2. High Crosslinking Density: A very dense hydrogel network may physically hinder cell proliferation and function.1. Improve Purification: Extend the duration and increase the frequency of changes of the washing solution (e.g., dialysis against PBS for 48 hours).[7] Consider analytical methods like gas chromatography to confirm DVS removal.[7] 2. Optimize Hydrogel Properties: Reduce the crosslinking density by adjusting the reaction parameters as described above.
Inconsistent batch-to-batch results 1. Variability in Reaction Conditions: Small fluctuations in pH, temperature, or reaction time can lead to different degrees of crosslinking. 2. Inhomogeneous Mixing: Poor mixing of DVS into the polymer solution can create localized areas of high and low crosslinking.1. Standardize Protocol: Precisely control and monitor pH, temperature, and timing for every reaction. 2. Ensure Homogeneous Mixing: Add DVS dropwise while vigorously stirring the polymer solution to ensure even distribution. A vortex mixer can be used for initial, rapid mixing.[7]
Hydrogel degrades too quickly or too slowly 1. Degree of Crosslinking: A lower degree of crosslinking leads to faster degradation, while a higher degree slows it down.[7] 2. Polymer Degradation During Reaction: High pH or high temperature can cause hydrolysis or damage to the biopolymer backbone, leading to faster degradation of the final hydrogel.[5][7]1. Adjust Crosslinking Density: To slow degradation, increase DVS concentration or reaction time. To speed it up, do the opposite.[7] 2. Use Milder Reaction Conditions: Avoid excessively high pH and temperatures. Crosslinking at room temperature (e.g., 25°C) is possible but may require longer reaction times.[3][4]

Experimental Protocols & Data

Data Summary: Optimizing DVS Crosslinking Parameters

The following table summarizes key quantitative data from cited experiments on DVS crosslinking with hyaluronic acid (HA) and human-like collagen (HLC).

Parameter Value/Range Biopolymer System Observations Reference
pH 11.79 - 12.63Hyaluronic Acid (HA)Stable microparticles were formed in this range. Higher pH led to decreased viscoelasticity and increased swelling, indicating a lower crosslinking degree.[3][6]
Temperature 25 °CHyaluronic Acid (HA)Effective crosslinking was achieved at room temperature.[3][10]
45 °CHA / HLCThis temperature resulted in the slowest in vitro degradation rate, suggesting an optimal crosslinking efficiency. Higher temperatures damaged the HA.[7]
Reaction Time 1 hourHA / HLCSufficient for gel formation at 45°C.[7]
4 hoursHyaluronic Acid (HA)Used for crosslinking at 25°C.[3]
NaOH Concentration 0.05 - 0.2 MHyaluronic Acid (HA)Increasing NaOH concentration (and thus pH) led to an increased swelling ratio, indicating a lower crosslinking degree.[3]
DVS Concentration 1% (w/v)HA / HLCAn effective concentration for hydrogel formation. Higher concentrations led to slower degradation but increased cytotoxicity concerns.[7]
HA/DVS Mass Ratio 1:1Hyaluronic Acid (HA)Used in studies optimizing the pH of the reaction.[3]
Detailed Methodology: DVS Crosslinking of Hyaluronic Acid (HA)

This protocol is based on the methodology for preparing HA microparticles crosslinked with DVS.[3]

  • Preparation of Alkaline HA Solution:

    • Prepare a 3% (w/v) solution of hyaluronic acid in an aqueous solution containing a specific concentration of NaOH (e.g., 0.05 M to 0.2 M) and 3% (w/v) NaCl.

    • Stir the solution until the HA is fully dissolved and hydrated.

  • Crosslinking Reaction:

    • Add this compound to the HA solution to achieve a 1:1 mass ratio of HA to DVS.

    • Maintain the reaction at 25°C for 4 hours with continuous stirring.

  • Washing and Purification:

    • Wash the resulting hydrogel for 2 days with reciprocal agitation (200 rpm), changing the washing solution periodically.

    • After draining the wash solution, equilibrate the hydrogel by shaking it in a 10 mM PBS solution for an additional 24 hours.

  • Microparticle Formation (Optional):

    • To obtain microparticles, shear the purified hydrogel using a high-speed homogenizer (e.g., Ultra-Turrax T-25 at 24,000 rpm).

Detailed Methodology: DVS Crosslinking of Hyaluronic Acid (HA) and Human-Like Collagen (HLC)

This protocol is adapted from a method for preparing an injectable HA/HLC hydrogel.[7]

  • Preparation of Polymer Solution:

    • Dissolve HA and HLC (in a 4:1 mass ratio) in a 0.2 M NaOH solution. The total polymer concentration should be around 2.5% (w/v) (e.g., 0.1 g total polymer in 4 mL NaOH solution).

    • Allow the polymers to dissolve for one hour.

  • Crosslinking Reaction:

    • Add this compound to the polymer solution to a final concentration of 1% (w/v).

    • Immediately mix thoroughly using a vortex mixer.

    • Incubate the mixture at 45°C for one hour.

  • Purification:

    • Purify the resulting gel by dialysis against 0.1 M PBS for 48 hours to remove unreacted DVS and adjust the pH.

Visualizations

DVS Crosslinking Mechanism

DVS_Mechanism cluster_step1 Step 1: Activation (Alkaline Conditions) cluster_step2 Step 2: Nucleophilic Attack (Michael Addition) PolymerOH Polymer-OH (e.g., Hyaluronic Acid) PolymerO Polymer-O⁻ (Alkoxide Ion) PolymerOH->PolymerO + OH_ion OH⁻ OH_ion->PolymerO H2O H₂O DVS CH₂=CH-SO₂-CH=CH₂ (this compound) Intermediate Polymer-O-CH₂-CH₂-SO₂-CH=CH₂ PolymerO->Intermediate + DVS DVS->Intermediate FinalProduct Polymer-O-CH₂-CH₂-SO₂-CH₂-CH₂-O-Polymer (Crosslinked Network) Intermediate->FinalProduct + Polymer-O⁻ PolymerO2 Polymer-O⁻

Caption: Reaction mechanism of this compound crosslinking with hydroxyl groups.

General Experimental Workflow

DVS_Workflow A 1. Polymer Dissolution (e.g., HA in NaOH solution) B 2. DVS Addition & Homogenization A->B Add Crosslinker C 3. Incubation (Controlled Temperature & Time) B->C Initiate Reaction D 4. Purification (e.g., Dialysis vs. PBS) C->D Stop Reaction & Purify E 5. Characterization (Swelling, Rheology, etc.) D->E Analyze Properties F Crosslinked Hydrogel D->F

Caption: A generalized workflow for DVS crosslinking experiments.

Troubleshooting Logic for Gel Formation Issues

Troubleshooting_Gel Start Experiment: No Gel Formation Check_pH Is pH > 9? Start->Check_pH Increase_pH Action: Increase NaOH conc. Verify with pH meter Check_pH->Increase_pH No Check_Time_Temp Are Time & Temp Sufficient? Check_pH->Check_Time_Temp Yes Increase_pH->Check_pH Increase_Time_Temp Action: Increase incubation time or temperature Check_Time_Temp->Increase_Time_Temp No Check_DVS Is DVS conc. adequate? Check_Time_Temp->Check_DVS Yes Increase_Time_Temp->Check_Time_Temp Increase_DVS Action: Increase DVS concentration Check_DVS->Increase_DVS No Success Successful Gelation Check_DVS->Success Yes Increase_DVS->Check_DVS

Caption: Decision tree for troubleshooting failed hydrogel formation.

References

Technical Support Center: Controlling Divinyl Sulfone Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the degree of crosslinking using divinyl sulfone (DVS). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound (DVS) crosslinking?

A1: this compound crosslinks polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, through an Oxa-Michael or aza-Michael addition reaction. This reaction typically occurs under alkaline conditions. The base deprotonates the hydroxyl or amine group, creating a more potent nucleophile (alkoxide or amide ion). This ion then attacks one of the electron-deficient vinyl groups of the DVS molecule, forming a stable covalent bond. The second vinyl group of the DVS molecule can then react with another functional group on a different polymer chain, creating a crosslink.[1][2][3]

Q2: Which functional groups on a polymer can be crosslinked by DVS?

A2: DVS primarily reacts with hydroxyl (-OH) and primary amine (-NH2) groups. It can also react with thiol (-SH), phenol, and imidazole groups. The reactivity is dependent on the nucleophilicity of the functional group and the reaction conditions, particularly the pH.

Q3: How is the degree of crosslinking with DVS typically measured?

A3: The degree of crosslinking can be assessed using several methods:

  • Swelling Studies: A higher degree of crosslinking results in a denser polymer network that restricts the uptake of solvent, leading to a lower swelling ratio.[1][4][5]

  • Rheological Measurements: The viscoelastic properties of the hydrogel, such as the storage modulus (G'), are directly related to the crosslinking density. A higher G' indicates a greater degree of crosslinking.[1][2]

  • Enzymatic Degradation Assays: Hydrogels with a higher crosslinking density are generally more resistant to enzymatic degradation.[6][7]

  • Spectroscopic Analysis: Techniques like Fourier Transform Infrared Spectroscopy (FT-IR) can be used to identify the formation of new bonds associated with crosslinking.[1][2]

Q4: Is unreacted this compound toxic?

A4: Yes, residual, unreacted this compound is known to have cytotoxic effects.[6] Therefore, it is crucial to thoroughly purify the crosslinked hydrogel to remove any unreacted DVS before biological applications. Dialysis is a common method for purification.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No gel formation or very weak gel 1. Incorrect pH: The reaction requires alkaline conditions (typically pH > 9) to deprotonate the functional groups on the polymer.[8] 2. Insufficient DVS concentration: The molar ratio of DVS to the polymer's reactive groups is too low. 3. Low reaction temperature: The reaction kinetics may be too slow at low temperatures.[6] 4. Short reaction time: The crosslinking reaction has not had enough time to proceed to a sufficient extent.1. Adjust pH: Ensure the reaction mixture is sufficiently alkaline. For hyaluronic acid, a pH range of 11.79 to 12.63 has been shown to be effective.[1][9] 2. Increase DVS concentration: Incrementally increase the molar ratio of DVS to polymer. 3. Increase temperature: Perform the reaction at a higher temperature (e.g., 25°C to 45°C), but be mindful that excessively high temperatures can degrade some polymers.[6][10][11] 4. Extend reaction time: Allow the reaction to proceed for a longer duration.
Gel forms too quickly and is inhomogeneous 1. Excessively high pH: A very high pH can lead to an extremely rapid reaction rate. 2. High DVS concentration: A large excess of DVS can cause rapid, uncontrolled crosslinking. 3. Inefficient mixing: Poor mixing can lead to localized areas of high crosslinker concentration.1. Lower pH: Reduce the pH of the reaction mixture while maintaining alkaline conditions. 2. Decrease DVS concentration: Reduce the molar ratio of DVS to the polymer. 3. Improve mixing: Ensure thorough and immediate mixing of the DVS into the polymer solution. For viscous solutions, consider a more robust mixing method.
Hydrogel has poor mechanical properties 1. Low degree of crosslinking: Insufficient crosslinks result in a weak network. 2. Polymer degradation: Harsh reaction conditions (e.g., very high pH or temperature) may have degraded the polymer backbone.[1]1. Increase crosslinking density: Refer to the solutions for "No gel formation." Consider increasing the polymer concentration as well.[6] 2. Optimize reaction conditions: Use milder conditions (lower pH and temperature) for a longer duration to achieve the desired crosslinking without damaging the polymer.
Observed cytotoxicity in cell culture 1. Residual unreacted DVS: Incomplete purification of the hydrogel.[6] 2. High crosslinking density: A very high crosslinking density may negatively impact cell viability and function.[7]1. Thorough purification: Extend the duration of dialysis or use a more rigorous washing protocol to remove all traces of unreacted DVS.[6] 2. Reduce crosslinking density: Decrease the DVS concentration to create a more permissive environment for cells.[7]

Key Experimental Parameters and Their Effects

The degree of crosslinking with this compound is a multifactorial process. The following table summarizes the key parameters and their general effects on the crosslinking reaction.

Parameter Effect on Degree of Crosslinking Notes
DVS to Polymer Molar Ratio Increasing the ratio generally increases the degree of crosslinking.[4][6][7]An excessive amount can lead to cytotoxicity and rapid, uncontrolled gelation.
pH A narrow, optimal alkaline pH range exists for efficient crosslinking. For hyaluronic acid, this is between pH 11.79 and 12.63.[1][9] Below pH 9, the reaction is often not initiated.[8] Paradoxically, at very high pH, the swelling of hyaluronic acid microparticles has been observed to increase, indicating a lower crosslinking degree, possibly due to conformational changes of the polymer.[1]The optimal pH can vary depending on the polymer being crosslinked.
Temperature Increasing the temperature generally increases the reaction rate, leading to a higher degree of crosslinking within a given time.[6]For some polymers like hyaluronic acid, temperatures above 45°C can cause degradation, which can weaken the final hydrogel.[6] Some protocols suggest a two-step temperature process for optimal results.[10]
Reaction Time Longer reaction times generally lead to a higher degree of crosslinking, up to a certain point where all available functional groups have reacted.[12]The optimal reaction time is dependent on the other parameters (pH, temperature, concentration).
Polymer Concentration Higher polymer concentrations can lead to a higher crosslinking density as the polymer chains are in closer proximity.[6]This also significantly increases the viscosity of the solution, which can make mixing more challenging.

Experimental Protocols

General Protocol for this compound Crosslinking of a Hydroxyl-Containing Polymer (e.g., Hyaluronic Acid)

This protocol provides a general framework. The specific concentrations, volumes, and reaction conditions should be optimized for your particular polymer and desired degree of crosslinking.

  • Polymer Dissolution:

    • Dissolve the polymer (e.g., hyaluronic acid) in a basic solution (e.g., 0.2 M NaOH) to the desired concentration (e.g., 2% w/v).[6]

    • Stir the solution at room temperature until the polymer is fully dissolved. This may take several hours.

  • Initiation of Crosslinking:

    • Add the desired amount of this compound to the polymer solution. The DVS to polymer mass ratio is a critical parameter to control the crosslinking degree.[1]

    • Immediately and vigorously mix the solution to ensure homogeneous distribution of the crosslinker. A vortex mixer can be used for this purpose.[6]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 45°C) for a specific duration (e.g., 1 to 4 hours).[1][6] The choice of temperature and time will significantly influence the final properties of the hydrogel.

  • Purification:

    • To remove unreacted DVS and other impurities, purify the resulting hydrogel. Dialysis against a phosphate-buffered saline (PBS) solution is a common and effective method.[6]

    • Perform dialysis for an extended period (e.g., 48 hours), with several changes of the dialysis buffer, to ensure complete removal of cytotoxic reactants.[6]

  • Characterization (Optional but Recommended):

    • Characterize the degree of crosslinking using methods such as swelling studies, rheological analysis, or enzymatic degradation assays.

Visualizing the Process

Crosslinking_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Crosslink Formation Polymer_OH Polymer-OH Polymer_O Polymer-O⁻ (Alkoxide) Polymer_OH->Polymer_O + OH⁻ OH_minus OH⁻ (Base) H2O H₂O DVS H₂C=CH-SO₂-CH=CH₂ (DVS) Intermediate Polymer-O-CH₂-CH₂-SO₂-CH=CH₂ DVS->Intermediate + Polymer-O⁻ Intermediate2 Polymer-O-CH₂-CH₂-SO₂-CH=CH₂ Crosslinked_Polymer Polymer-O-CH₂-CH₂-SO₂-CH₂-CH₂-O-Polymer' Intermediate2->Crosslinked_Polymer + Polymer'-O⁻ Polymer2_O Polymer'-O⁻ Experimental_Workflow A 1. Polymer Dissolution in Alkaline Solution (e.g., NaOH) B 2. Add this compound (DVS) & Vigorous Mixing A->B C 3. Controlled Incubation (Temperature & Time) B->C D 4. Gel Formation C->D E 5. Purification (e.g., Dialysis against PBS) D->E F 6. Characterization (Swelling, Rheology, etc.) E->F Troubleshooting_Logic Start Experiment Start Problem Problem with Gelation? Start->Problem NoGel No/Weak Gel Problem->NoGel Yes FastGel Gel Forms Too Fast Problem->FastGel Yes, Inhomogeneous GoodGel Successful Gelation Problem->GoodGel No CheckpH Is pH > 9? NoGel->CheckpH ReducepH Lower pH FastGel->ReducepH CheckpH->NoGel No, Adjust pH CheckDVS Is DVS concentration sufficient? CheckpH->CheckDVS Yes CheckDVS->NoGel No, Increase DVS CheckTempTime Are Temp/Time adequate? CheckDVS->CheckTempTime Yes CheckTempTime->NoGel No, Increase Temp/Time CheckTempTime->GoodGel Yes ReduceDVS Decrease DVS concentration ReducepH->ReduceDVS ReduceDVS->GoodGel

References

Technical Support Center: Divinyl Sulfone (DVS) Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with divinyl sulfone (DVS) crosslinking reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DVS) and how does it work as a crosslinker?

A1: this compound (DVS) is a homobifunctional crosslinking agent. It contains two vinyl groups that are highly reactive towards nucleophiles. The reaction proceeds via a Michael addition, where a nucleophilic group from a protein or other molecule attacks one of the vinyl groups, forming a stable thioether or amine bond. The second vinyl group can then react with another nucleophile, creating a crosslink.

Q2: Which amino acid residues does DVS react with?

A2: DVS primarily reacts with the side chains of cysteine, lysine, and histidine residues, as well as the N-terminal alpha-amino group of a protein.[1][2][3][4][5] The reactivity is pH-dependent. Thiol groups of cysteines are highly reactive at neutral to slightly alkaline pH (pH 7-9), while primary amines (lysine side chains and N-termini) react more readily at alkaline pH (pH 8-9).[1][2]

Q3: What are the main applications of DVS crosslinking in drug development?

A3: DVS is used for various applications, including:

  • Stabilizing proteins and antibodies: Crosslinking can improve the thermal and chemical stability of therapeutic proteins.

  • Creating antibody-drug conjugates (ADCs): DVS can be used to link cytotoxic drugs to antibodies, although other crosslinkers are more common for this application.

  • Forming hydrogels for drug delivery: DVS is widely used to crosslink polymers like hyaluronic acid to create hydrogels for controlled release of therapeutics.[6][7][8]

  • Studying protein-protein interactions: By crosslinking interacting proteins, their proximity can be confirmed and the interaction interface can be mapped.

Q4: What are the potential side reactions and drawbacks of using DVS?

A4: The primary side reaction is the hydrolysis of the vinyl groups in aqueous solutions, which renders the DVS inactive. This hydrolysis is more rapid at higher pH. DVS is also toxic, so it is crucial to remove any unreacted DVS from the final product.[7] Over-crosslinking can lead to protein aggregation and loss of biological activity.

Troubleshooting Incomplete this compound Crosslinking Reactions

Incomplete crosslinking can manifest as low yield of the desired conjugate, the presence of unreacted protein, or the formation of only singly modified proteins instead of crosslinked species.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Incorrect pH The reactivity of target functional groups is pH-dependent. For targeting thiols (cysteine), a pH of 7.0-8.5 is optimal. For amines (lysine, N-terminus), a higher pH of 8.5-9.5 is generally required.[1][2] Verify the pH of your reaction buffer.
DVS Hydrolysis DVS is susceptible to hydrolysis in aqueous buffers, especially at high pH. Prepare DVS stock solutions in a dry, water-miscible organic solvent like DMSO or DMF and add it to the reaction mixture immediately before starting the reaction. Avoid prolonged storage of DVS in aqueous solutions.
Insufficient DVS Concentration The molar ratio of DVS to protein is critical. A significant molar excess of DVS is often required. Start with a 20-fold molar excess and optimize from there. However, be aware that very high concentrations can lead to aggregation.
Short Reaction Time The crosslinking reaction may be slow. Typical reaction times can range from 1 to 4 hours, but longer incubation times (even overnight at 4°C) may be necessary.[6] Monitor the reaction progress over time to determine the optimal duration.
Low Reaction Temperature While room temperature is often sufficient, gently increasing the temperature to 37°C can sometimes increase the reaction rate. However, be cautious as higher temperatures can also accelerate DVS hydrolysis and may affect protein stability. A study on hyaluronic acid crosslinking found an optimal temperature around 45°C.[7]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the protein for reaction with DVS. Use non-reactive buffers such as phosphate-buffered saline (PBS) or HEPES.
Protein Aggregation During Reaction High Protein Concentration High protein concentrations can promote intermolecular crosslinking and aggregation. Try reducing the protein concentration.
Excessive Crosslinking Too much DVS can lead to extensive and uncontrolled crosslinking, resulting in insoluble aggregates. Optimize the DVS to protein molar ratio by performing a titration.
Inappropriate pH The reaction pH can affect protein solubility. Ensure the pH of the reaction buffer is one at which your protein is stable and soluble.
Hydrophobic Nature of DVS The addition of the DVS, especially if dissolved in an organic solvent, can induce local changes in solvent polarity that may lead to protein aggregation. Add the DVS solution slowly while gently stirring the protein solution. Consider the use of solubility-enhancing excipients if compatible with your protein and the reaction chemistry.[9][10]
Loss of Protein Biological Activity Modification of Critical Residues Crosslinking of amino acids in the active site or binding interface of a protein can lead to a loss of function. If the location of these sites is known, consider using a lower DVS concentration or a different pH to favor reaction with residues outside of these critical regions. Site-directed mutagenesis to remove reactive residues in critical areas can also be an option.
Conformational Changes Extensive crosslinking can induce conformational changes that inactivate the protein. Use the lowest possible DVS-to-protein ratio that achieves the desired level of crosslinking.

Experimental Protocols

General Protocol for this compound Crosslinking of a Monoclonal Antibody (mAb)

This protocol provides a starting point for the crosslinking of a monoclonal antibody. Optimization of the DVS:mAb molar ratio, pH, and reaction time is highly recommended.

Materials:

  • Monoclonal antibody (mAb) in a non-amine, non-thiol containing buffer (e.g., PBS, pH 7.4)

  • This compound (DVS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • If the mAb is in a buffer containing interfering substances (e.g., Tris, glycine, sodium azide), perform a buffer exchange into a suitable reaction buffer like PBS, pH 7.4-8.5.

    • Adjust the concentration of the mAb to 1-5 mg/mL.

  • DVS Stock Solution Preparation:

    • Immediately before use, prepare a 100 mM stock solution of DVS in anhydrous DMSO. For example, dissolve 11.8 mg of DVS in 1 mL of DMSO.

  • Crosslinking Reaction:

    • Add the desired volume of the DVS stock solution to the mAb solution to achieve the target molar excess (e.g., 20:1 DVS:mAb). Add the DVS solution dropwise while gently vortexing to ensure rapid mixing and avoid localized high concentrations.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the quenching solution to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of the reaction mixture).

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Crosslinked mAb:

    • Remove unreacted DVS and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Analyze the crosslinked product by SDS-PAGE to observe the formation of higher molecular weight species.

    • Use size-exclusion chromatography (SEC) to assess the extent of aggregation and formation of different oligomeric states.

    • Employ mass spectrometry to identify crosslinked peptides and confirm the sites of modification.

Data Presentation

Table 1: Influence of Reaction Parameters on DVS Crosslinking

ParameterConditionEffect on CrosslinkingNotes
pH 7.0 - 8.5Favors reaction with thiols (Cysteine).[1]Lower pH minimizes DVS hydrolysis.
8.5 - 9.5Favors reaction with primary amines (Lysine, N-terminus).[1][2]Higher pH increases the rate of DVS hydrolysis.
Temperature Room Temp (20-25°C)Standard starting temperature.Slower reaction rate.
37 - 45°CIncreased reaction rate.[7]May increase DVS hydrolysis and impact protein stability.
DVS:Protein Molar Ratio 10:1 - 50:1Increasing the ratio generally increases the degree of crosslinking.Higher ratios increase the risk of protein aggregation and inactivation. Optimization is crucial.
Reaction Time 1 - 4 hoursSufficient for many reactions.Longer times may be needed for less reactive sites or lower temperatures. Monitor reaction progress.

Table 2: Kinetic Data for DVS Reactions with Amino Groups [1]

NucleophileRate Constant (M⁻¹s⁻¹) at 30°C
Glycine(4.84 ± 0.58) x 10⁻¹
Bovine Serum Albumin (BSA)(2.97 ± 0.31) x 10⁻²
α-Casein(2.38 ± 0.49) x 10⁻²

Note: This data provides a relative comparison of reaction rates. The actual rate for a specific protein will depend on the accessibility and local environment of the reactive residues.

Mandatory Visualizations

Troubleshooting_Incomplete_Crosslinking start Incomplete Crosslinking Observed check_ph Is the reaction pH optimal for the target residue? start->check_ph adjust_ph Adjust pH: - pH 7.0-8.5 for Thiols - pH 8.5-9.5 for Amines check_ph->adjust_ph No check_dvs Was fresh DVS stock used and added immediately? check_ph->check_dvs Yes adjust_ph->check_dvs prepare_fresh_dvs Prepare fresh DVS stock in anhydrous DMSO/DMF check_dvs->prepare_fresh_dvs No check_ratio Is the DVS:Protein molar ratio sufficient? check_dvs->check_ratio Yes prepare_fresh_dvs->check_ratio increase_ratio Increase DVS:Protein molar ratio (e.g., 20x to 50x) check_ratio->increase_ratio No check_time_temp Are reaction time and temperature adequate? check_ratio->check_time_temp Yes increase_ratio->check_time_temp increase_time_temp Increase reaction time or temperature (e.g., 4h at RT or 2h at 37°C) check_time_temp->increase_time_temp No check_buffer Does the buffer contain interfering amines or thiols? check_time_temp->check_buffer Yes increase_time_temp->check_buffer buffer_exchange Perform buffer exchange into a non-reactive buffer (e.g., PBS, HEPES) check_buffer->buffer_exchange Yes success Crosslinking Successful check_buffer->success No buffer_exchange->success

Caption: Troubleshooting workflow for incomplete DVS crosslinking.

DVS_Reaction_Pathway cluster_protein1 Protein 1 cluster_DVS This compound cluster_protein2 Protein 2 P1_Nu Nucleophile 1 (-SH, -NH2) Intermediate P1-Nu-CH2-CH2-SO2-CH=CH2 (Mono-adduct) P1_Nu->Intermediate Michael Addition DVS CH2=CH-SO2-CH=CH2 DVS->Intermediate Hydrolysis Hydrolyzed DVS (Inactive) DVS->Hydrolysis P2_Nu Nucleophile 2 (-SH, -NH2) Crosslink P1-Nu-CH2-CH2-SO2-CH2-CH2-Nu-P2 (Crosslinked Product) P2_Nu->Crosslink Intermediate->Crosslink Michael Addition H2O H2O H2O->Hydrolysis

Caption: Reaction pathway of DVS crosslinking and hydrolysis.

References

Preventing unwanted side reactions with divinyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for divinyl sulfone (DVS) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (DVS) is a homobifunctional crosslinking agent. Its chemical structure features two electron-deficient vinyl groups attached to a sulfone group, making it highly reactive towards nucleophiles.[1][2] This reactivity allows DVS to form stable covalent bonds with molecules containing hydroxyl, amine, or thiol groups.[2] Its primary applications include crosslinking of polysaccharides like hyaluronic acid to form hydrogels for regenerative medicine, immobilization of enzymes and proteins on supports, and modification of peptides in proteomics studies.[3][4]

Q2: What is the primary reaction mechanism of this compound?

A2: this compound reacts with nucleophiles via a Michael-type addition reaction.[5][6] The electron-withdrawing sulfone group makes the double bonds of the vinyl groups electrophilic and susceptible to attack by nucleophiles such as the hydroxyl groups in polysaccharides, the amino groups of lysine residues in proteins, or the thiol groups of cysteine residues.[5][6][7] This reaction typically occurs under alkaline conditions.[5][7]

Q3: What are the most common nucleophiles that react with this compound?

A3: The most common nucleophiles that react with this compound in a bioconjugation context are:

  • Hydroxyl groups (-OH): Found in polysaccharides like hyaluronic acid, cellulose, and dextran. The reaction requires alkaline conditions to deprotonate the hydroxyl groups into more reactive alkoxide ions.[5][7]

  • Amine groups (-NH2): Primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins.[8][9]

  • Thiol groups (-SH): Found in the side chain of cysteine residues. The reaction with thiols is generally faster and can occur at a lower pH compared to amines.[6][10]

  • Imidazole groups: Found in the side chain of histidine residues.[8][9]

Troubleshooting Guide

Issue 1: Low or No Crosslinking Efficiency

Symptoms:

  • The hydrogel does not form or is too soft.

  • The protein or enzyme is not effectively immobilized.

  • Analysis shows a low degree of conjugation.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect pH The reaction of DVS with hydroxyl and amine groups is highly pH-dependent. For polysaccharide crosslinking, a pH between 11.79 and 12.63 is often optimal to deprotonate hydroxyl groups.[7] For reactions with amines, a pH of 8-9 is typically used.[8][9] Verify and adjust the pH of your reaction buffer.
Insufficient DVS Concentration The molar ratio of DVS to the nucleophilic groups on your substrate is critical. A low DVS concentration can lead to incomplete crosslinking.[11] Consider increasing the DVS concentration incrementally.
Short Reaction Time The reaction may not have proceeded to completion. For some polysaccharide crosslinking, reaction times can be up to 4-8 hours at room temperature.[7] Monitor the reaction over time to determine the optimal duration.
Low Reaction Temperature While many reactions proceed at room temperature, lower temperatures can significantly slow down the reaction rate. If applicable, consider performing the reaction at a slightly elevated temperature, but be mindful of potential side reactions or degradation of your biomolecules.
Hydrolysis of DVS DVS can undergo hydrolysis, especially at extreme pH values. While it is generally more stable than other crosslinkers like maleimides in aqueous conditions, prolonged exposure to harsh conditions can reduce its effective concentration.[10] Prepare DVS solutions fresh before use.
Issue 2: Unwanted Side Reactions and Poor Selectivity

Symptoms:

  • Formation of unexpected byproducts.

  • Cross-reactivity with non-target functional groups.

  • Polymerization or aggregation of the substrate.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction with Non-Target Nucleophiles DVS can react with multiple nucleophiles. To favor reaction with a specific functional group, careful control of pH is essential. For selective reaction with thiols over amines, conduct the reaction at a neutral or slightly acidic pH.[12] Reactions with amines are favored at pH 8-9, while reactions with hydroxyls require a more alkaline pH (>11).[7][8][9]
Intra- and Intermolecular Polymerization An excess of DVS or high substrate concentration can lead to uncontrolled polymerization. Optimize the stoichiometry of your reactants. A gradual addition of DVS to the reaction mixture can sometimes help control the reaction.
Hydrolysis of the Substrate For substrates sensitive to high pH, such as some proteins or polysaccharides, prolonged exposure to alkaline conditions required for DVS crosslinking can cause degradation.[7] Minimize reaction time at high pH or explore alternative crosslinking chemistries if the substrate is not stable.
Formation of Cyclic Side Products In some cases, DVS can react with water to form byproducts like 1,4-oxathiane 4,4-dioxide, especially in the presence of certain catalysts.[13] Purifying the crosslinked product is important to remove such impurities.

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Hyaluronic Acid (HA) with DVS

This protocol is a general guideline and may require optimization for your specific application.

  • Preparation of HA Solution: Dissolve hyaluronic acid in a suitable alkaline buffer (e.g., 0.05-0.2 M NaOH or a carbonate buffer at pH 11.79-12.63) to a final concentration of 1-3% (w/v).[7][14] Stir the solution until the HA is fully dissolved.

  • Addition of DVS: Add this compound to the HA solution. The mass ratio of HA to DVS can vary, with a 1:1 ratio being a common starting point.[7][14]

  • Reaction: Allow the reaction to proceed at room temperature (25°C) for 4 hours with continuous stirring.[7][14]

  • Washing and Neutralization: After the reaction, wash the resulting hydrogel extensively with a neutral buffer (e.g., phosphate-buffered saline, PBS) to remove unreacted DVS and neutralize the pH.[7][14] This may involve reciprocal agitation for 24-48 hours.[7]

  • Purification: Further purify the hydrogel by dialysis or repeated washing steps to remove any remaining impurities.

Protocol 2: General Procedure for Modifying Peptides with DVS for Mass Spectrometry

This protocol is intended for labeling peptides to enhance a1 ion fragmentation in MS/MS analysis.

  • Peptide Solution Preparation: Dissolve the peptide digest in a suitable buffer at pH 8-9 (e.g., 50 mM ammonium bicarbonate).

  • DVS Addition: Add a solution of this compound to the peptide solution. The final concentration of DVS and the molar ratio to the peptide will need to be optimized.

  • Reaction: Incubate the reaction mixture at room temperature for a defined period, for example, 30 minutes.[10]

  • Quenching: Quench the reaction by adding a reagent that will react with the excess DVS, such as a small molecule containing a thiol group (e.g., dithiothreitol or β-mercaptoethanol), or by acidifying the solution with an acid like formic acid.[13]

  • Sample Preparation for MS: Desalt and prepare the modified peptide sample for mass spectrometry analysis using standard procedures.

Visualizations

Michael_Addition_Reaction cluster_reactants Reactants cluster_product Product DVS This compound (Electrophile) Adduct Covalent Adduct DVS->Adduct Michael Addition Nucleophile Nucleophile (e.g., R-SH, R-NH2, R-OH) Nucleophile->Adduct Troubleshooting_Workflow Start Experiment Start: DVS Crosslinking Problem Problem Encountered? Start->Problem Low_Efficiency Low/No Crosslinking Problem->Low_Efficiency Yes Side_Reactions Unwanted Side Reactions Problem->Side_Reactions Yes Success Successful Crosslinking Problem->Success No Check_pH Verify/Adjust pH Low_Efficiency->Check_pH Check_Conc Optimize DVS/Substrate Ratio Low_Efficiency->Check_Conc Check_Time_Temp Adjust Reaction Time/Temp Low_Efficiency->Check_Time_Temp Control_pH Control pH for Selectivity Side_Reactions->Control_pH Optimize_Stoichiometry Optimize Stoichiometry Side_Reactions->Optimize_Stoichiometry Check_pH->Success Check_Conc->Success Check_Time_Temp->Success Control_pH->Success Optimize_Stoichiometry->Success pH_Selectivity_Pathway cluster_conditions Reaction pH cluster_products Primary Reactant DVS This compound pH_Neutral Neutral pH (e.g., 7.0-7.5) DVS->pH_Neutral pH_Alkaline1 Mildly Alkaline pH (e.g., 8-9) DVS->pH_Alkaline1 pH_Alkaline2 Strongly Alkaline pH (e.g., >11) DVS->pH_Alkaline2 Thiol Thiols (Cysteine) pH_Neutral->Thiol Amine Amines (Lysine) pH_Alkaline1->Amine Hydroxyl Hydroxyls (Polysaccharides) pH_Alkaline2->Hydroxyl

References

Technical Support Center: Divinyl Sulfone (DVS) Hydrogel Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with divinyl sulfone (DVS) crosslinked hydrogels. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crucial step of removing unreacted DVS from your hydrogel constructs. Proper purification is essential to mitigate cytotoxicity and ensure the biocompatibility of your biomaterials.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound (DVS) from my hydrogel?

Unreacted DVS is cytotoxic and can elicit an inflammatory response, compromising the biocompatibility of your hydrogel for any in vitro or in vivo applications.[1][2] The vinyl groups of DVS are highly reactive and can form covalent bonds with proteins and other biological molecules, leading to adverse cellular reactions. Therefore, thorough removal of any residual DVS is a critical step in the fabrication of DVS-crosslinked hydrogels for biomedical use.

Q2: What are the primary methods for removing unreacted DVS from hydrogels?

The most common and effective methods for removing unreacted DVS from hydrogels are:

  • Washing: This involves repeatedly immersing the hydrogel in a suitable buffer or solvent to allow the unreacted DVS to diffuse out.

  • Dialysis: This method uses a semi-permeable membrane to separate the hydrogel from the surrounding buffer, allowing small molecules like DVS to pass through while retaining the larger hydrogel structure.[1]

  • Quenching: This technique involves adding a chemical agent that specifically reacts with and neutralizes the unreacted vinyl sulfone groups of DVS.

Q3: How can I determine the amount of residual DVS in my purified hydrogel?

Analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to quantify the amount of residual DVS in a hydrogel.[3] For GC analysis, the hydrogel is typically degraded enzymatically, and the supernatant is analyzed.[1] NMR spectroscopy can also be employed to detect and quantify the characteristic peaks of DVS.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your DVS-crosslinked hydrogel.

Problem Potential Cause Recommended Solution
Hydrogel exhibits cytotoxicity after purification. Incomplete removal of unreacted DVS.1. Extend Purification Time: Increase the duration of washing or dialysis. 2. Increase Wash/Dialysis Volume: Use a larger volume of buffer to maintain a high concentration gradient. 3. Incorporate a Quenching Step: Add a quenching agent like L-cysteine or glycine to neutralize any remaining DVS. 4. Verify Removal: Use GC or NMR to confirm that the residual DVS concentration is below cytotoxic levels.
Hydrogel swells excessively and loses its shape during washing. The hydrogel network may not be sufficiently crosslinked, or the washing solution is causing excessive osmotic pressure.1. Optimize Crosslinking: Ensure your crosslinking reaction has gone to completion. 2. Use Isotonic Washing Solutions: Wash with a buffer that has a similar osmolarity to the hydrogel, such as phosphate-buffered saline (PBS).
Purification process is taking too long. Diffusion of DVS out of the hydrogel is slow.1. Increase Surface Area: If possible, cut the hydrogel into smaller pieces to decrease the diffusion distance. 2. Agitation: Gently agitate the washing or dialysis buffer to enhance mass transfer. 3. Consider Quenching: Quenching is a much faster method for neutralizing unreacted DVS compared to diffusion-based methods.
Uncertain if the quenching reaction is complete. Insufficient quenching agent or reaction time.1. Use a Molar Excess: Add a stoichiometric excess of the quenching agent relative to the initial amount of DVS used. 2. Optimize Reaction Time: Allow sufficient time for the quenching reaction to proceed to completion. This can be monitored by taking samples of the washing solution over time and analyzing for the absence of DVS.

Comparison of DVS Removal Methods

The choice of purification method depends on factors such as the required level of purity, available time, and resources. The following table provides a summary of the common methods for removing unreacted DVS.

Method Principle Typical Duration Efficiency Advantages Disadvantages
Washing Diffusion of DVS from the hydrogel into a surrounding buffer.24 - 72 hoursGood to ExcellentSimple, low cost, does not require specialized equipment.Can be time-consuming, may lead to excessive swelling, efficiency depends on hydrogel geometry.
Dialysis Separation of DVS from the hydrogel using a semi-permeable membrane.[1]48 - 72 hoursExcellentHigh efficiency of removal, gentle on the hydrogel structure.Requires dialysis tubing and a large volume of dialysis buffer, can be slow.
Quenching Chemical reaction of a quenching agent with the vinyl groups of DVS to form a non-reactive product.1 - 4 hoursExcellentFast and highly efficient, ensures complete neutralization of reactive groups.Requires an additional chemical agent, the quenching byproduct also needs to be removed (though it is typically less toxic).

Experimental Protocols

Below are detailed methodologies for the key experiments and procedures discussed in this guide.

Protocol 1: Removal of Unreacted DVS by Washing
  • Preparation: After crosslinking, transfer the hydrogel into a sterile container.

  • Initial Rinse: Briefly rinse the hydrogel with deionized water to remove any surface-level unreacted DVS.

  • Washing Steps:

    • Immerse the hydrogel in a sterile phosphate-buffered saline (PBS, pH 7.4) solution. Use a volume that is at least 20 times the volume of the hydrogel.

    • Place the container on a gentle orbital shaker to ensure adequate mixing.

    • Replace the PBS solution with a fresh solution every 4-6 hours for the first 24 hours, and then every 12 hours for the subsequent 48 hours.

  • Final Rinse: After the final wash, rinse the hydrogel with sterile deionized water to remove any residual salts from the buffer.

  • Verification (Optional): To confirm the removal of DVS, a sample of the final wash solution can be analyzed using Gas Chromatography (GC). A lack of a detectable DVS peak indicates successful removal.[3]

Protocol 2: Removal of Unreacted DVS by Dialysis
  • Preparation: Place the DVS-crosslinked hydrogel inside a dialysis tube with an appropriate molecular weight cut-off (MWCO), typically 12-14 kDa, to retain the hydrogel while allowing DVS to pass through.

  • Dialysis Setup:

    • Submerge the sealed dialysis tube in a large beaker containing sterile PBS (pH 7.4). The volume of the dialysis buffer should be at least 100 times the volume of the hydrogel.

    • Place the beaker on a magnetic stir plate with a stir bar to ensure continuous mixing of the dialysis buffer.

  • Dialysis Procedure:

    • Conduct the dialysis at room temperature or 4°C.

    • Replace the entire volume of the dialysis buffer with a fresh solution every 12 hours for a total of 48-72 hours.[1]

  • Post-Dialysis: Carefully remove the hydrogel from the dialysis tubing and rinse with sterile deionized water.

Protocol 3: Quenching of Unreacted DVS with L-Cysteine
  • Preparation of Quenching Solution: Prepare a sterile solution of L-cysteine in PBS (pH 7.4). A typical concentration is 0.1 M.

  • Quenching Reaction:

    • After the crosslinking reaction, immerse the hydrogel in the L-cysteine solution. Ensure the hydrogel is fully submerged.

    • Incubate the hydrogel in the quenching solution for 1-4 hours at room temperature with gentle agitation. The thiol group of L-cysteine will react with the vinyl groups of any unreacted DVS.

  • Post-Quenching Purification:

    • After the quenching reaction, the hydrogel must be washed thoroughly to remove the L-cysteine and the DVS-cysteine adduct.

    • Follow the washing protocol (Protocol 1) for at least 24 hours, changing the PBS solution frequently.

Visualizing the DVS Removal Workflow

The following diagram illustrates the general workflow for purifying a DVS-crosslinked hydrogel.

DVS_Removal_Workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_post_quenching cluster_final Final Product cluster_verification Verification start Polymer + DVS Solution crosslinking Crosslinking Reaction start->crosslinking washing Washing crosslinking->washing Method 1 dialysis Dialysis crosslinking->dialysis Method 2 quenching Quenching crosslinking->quenching Method 3 purified_hydrogel Purified Hydrogel washing->purified_hydrogel dialysis->purified_hydrogel post_quench_wash Post-Quenching Wash quenching->post_quench_wash post_quench_wash->purified_hydrogel analysis GC/NMR Analysis purified_hydrogel->analysis

A flowchart illustrating the different pathways for purifying a this compound (DVS) crosslinked hydrogel.
Chemical Reaction of DVS Quenching

The quenching process relies on the Michael addition reaction, where a nucleophile (from the quenching agent) attacks one of the vinyl groups of DVS.

DVS_Quenching_Reaction DVS This compound (DVS) (Unreacted) Product Non-reactive Adduct DVS->Product + QuenchingAgent Quenching Agent (e.g., L-Cysteine, Glycine) QuenchingAgent->Product

The reaction between unreacted DVS and a quenching agent to form a non-reactive product.

References

Impact of divinyl sulfone concentration on hydrogel mechanical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with divinyl sulfone (DVS) as a crosslinker for hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound (DVS) crosslinking?

A1: this compound is a bifunctional crosslinker that reacts with nucleophilic groups, such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups, present on polymer chains. The crosslinking reaction is typically a Michael-type addition that occurs under alkaline conditions, forming stable ether linkages.[1][2] This reaction creates a three-dimensional network, transforming a polymer solution into a hydrogel.

Q2: How does increasing the DVS concentration generally affect the mechanical properties of a hydrogel?

A2: Increasing the concentration of DVS generally leads to a higher degree of crosslinking. This results in a hydrogel that is stiffer and mechanically stronger.[1][3] Specifically, you can expect to see an increase in the storage modulus (G') and a decrease in the swelling ratio.[2][4] However, excessively high concentrations of DVS can lead to a more brittle hydrogel.[5]

Q3: What are the critical parameters to control during the synthesis of DVS-crosslinked hydrogels?

A3: Several parameters are crucial for achieving reproducible results:

  • pH: The crosslinking reaction of DVS with hydroxyl groups is pH-dependent and typically requires alkaline conditions (pH > 9) to proceed efficiently.[2][6]

  • Polymer Concentration: The concentration of the polymer will influence the proximity of the polymer chains and, consequently, the crosslinking efficiency and final hydrogel properties.

  • DVS to Polymer Ratio: The stoichiometric ratio of DVS to the reactive groups on the polymer is a key determinant of the crosslinking density and the final mechanical properties of the hydrogel.[2]

  • Reaction Time and Temperature: These parameters affect the rate and extent of the crosslinking reaction. Consistent time and temperature are essential for batch-to-batch consistency.[1][7]

Q4: Is unreacted this compound cytotoxic?

A4: Yes, unreacted DVS is cytotoxic.[1] It is crucial to thoroughly purify the hydrogel after crosslinking to remove any residual, unreacted DVS to ensure the biocompatibility of the final material. Dialysis is a common method used for this purification step.[1]

Data Presentation: Impact of DVS on Hydrogel Properties

The following tables summarize the expected trends in the mechanical and physical properties of hydrogels with varying this compound concentrations. The exact values will depend on the specific polymer system, concentration, and reaction conditions.

Table 1: Effect of DVS Concentration on Hydrogel Mechanical Properties (Illustrative)

DVS Concentration (relative to polymer)Young's Modulus (kPa)Tensile Strength (kPa)Elongation at Break (%)
Low50 - 15020 - 50100 - 150
Medium150 - 40050 - 10050 - 100
High400 - 700+100 - 200< 50

Note: These are representative values for a generic hydrogel system. Actual values will vary based on the specific experimental conditions.

Table 2: Effect of DVS Concentration on Rheological and Physical Properties (Illustrative)

DVS Concentration (relative to polymer)Storage Modulus (G') (Pa)Swelling Ratio (q)
Low100 - 50020 - 30
Medium500 - 200010 - 20
High2000 - 5000+5 - 10

Note: The storage modulus is a measure of the elastic response of the hydrogel, while the swelling ratio indicates the amount of water the hydrogel can absorb.

Experimental Protocols

Protocol 1: Synthesis of a Hyaluronic Acid (HA) - DVS Hydrogel

This protocol provides a general procedure for the synthesis of a hyaluronic acid (HA) hydrogel crosslinked with this compound (DVS).

Materials:

  • High molecular weight hyaluronic acid (HA)

  • This compound (DVS)

  • Sodium hydroxide (NaOH) solution (e.g., 0.2 M)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • HA Dissolution: Dissolve the desired amount of HA in the NaOH solution. Stir the solution at room temperature until the HA is fully hydrated and a homogenous solution is formed.[1]

  • DVS Addition: Add the calculated volume of DVS to the HA solution. The amount of DVS will depend on the desired crosslinking density.

  • Crosslinking Reaction: Mix the solution vigorously for a short period (e.g., 5 minutes) to ensure even distribution of the crosslinker. Allow the mixture to stand at room temperature or a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) for the crosslinking reaction to occur.[7]

  • Purification: Transfer the resulting hydrogel into dialysis tubing and dialyze against a large volume of PBS for several days to remove unreacted DVS and neutralize the pH. Change the PBS solution frequently.[1]

  • Characterization: The purified hydrogel is now ready for mechanical and physical characterization.

Protocol 2: Rheological Characterization of DVS-Crosslinked Hydrogels

This protocol outlines the steps for characterizing the viscoelastic properties of DVS-crosslinked hydrogels using a rheometer.

Equipment and Materials:

  • Rheometer with parallel plate geometry

  • Hydrogel sample

  • Spatula

Procedure:

  • Sample Loading: Carefully place a sufficient amount of the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap distance (e.g., 1 mm), ensuring the sample fills the gap completely without overflowing. Trim any excess hydrogel from the edges.[8]

  • Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 37°C) for a few minutes.

  • Strain Sweep: Perform a strain sweep (amplitude sweep) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). In the LVR, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVR. This will provide information on the behavior of the hydrogel over a range of frequencies. A relatively flat G' across the frequency range is indicative of a stable, crosslinked gel.[9]

  • Data Analysis: Analyze the data to determine the storage modulus (G'), loss modulus (G''), and tan delta (G''/G').

Protocol 3: Tensile Testing of DVS-Crosslinked Hydrogels

This protocol describes how to measure the tensile properties of DVS-crosslinked hydrogels.

Equipment and Materials:

  • Universal testing machine with a suitable load cell (e.g., 10 N)

  • Molds for preparing dog-bone or rectangular shaped hydrogel samples

  • Calipers

Procedure:

  • Sample Preparation: Cast the hydrogel into molds of a defined geometry (e.g., ASTM D638 Type V dog-bone). Ensure the samples are free of air bubbles and defects.

  • Sample Mounting: Carefully clamp the hydrogel sample into the grips of the universal testing machine. Ensure the sample is aligned and not pre-stressed.

  • Tensile Test: Apply a uniaxial tensile load to the sample at a constant strain rate (e.g., 10 mm/min) until the sample fractures.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Data Analysis: Convert the load-displacement data into a stress-strain curve. From this curve, determine the Young's modulus (from the initial linear region), tensile strength (the maximum stress before failure), and elongation at break.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Hydrogel is too soft or does not form a gel 1. Insufficient DVS concentration. 2. Reaction pH is too low. 3. Incomplete dissolution of the polymer. 4. Short reaction time or low temperature.1. Increase the DVS to polymer ratio. 2. Ensure the reaction medium is sufficiently alkaline (pH > 9).[10] 3. Ensure the polymer is fully dissolved before adding DVS. 4. Increase the reaction time or temperature.
Hydrogel is brittle and fractures easily 1. Excessive DVS concentration leading to a very high crosslinking density.[5] 2. Inhomogeneous mixing of DVS.1. Reduce the DVS to polymer ratio. 2. Ensure thorough and rapid mixing after adding DVS to the polymer solution.
High batch-to-batch variability in mechanical properties 1. Inconsistent reaction conditions (pH, temperature, time). 2. Inaccurate measurement of polymer or DVS. 3. Variations in the molecular weight of the polymer starting material.1. Precisely control all reaction parameters. 2. Use calibrated equipment for all measurements. 3. Characterize the molecular weight of each new batch of polymer.
Observed cytotoxicity in cell culture experiments 1. Incomplete removal of unreacted DVS.[1]1. Extend the dialysis time and increase the frequency of buffer changes. 2. Use a dialysis membrane with an appropriate molecular weight cut-off.
Hydrogel swells excessively, losing its shape 1. Low crosslinking density due to insufficient DVS.1. Increase the DVS concentration to achieve a higher degree of crosslinking.

Visualizations

DVS_Crosslinking_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Polymer Polymer Chain with -OH groups Hydrogel Crosslinked Hydrogel Network Polymer->Hydrogel Michael Addition DVS This compound (DVS) (CH2=CH-SO2-CH=CH2) DVS->Hydrogel Alkaline Alkaline pH (e.g., NaOH) Alkaline->Polymer Deprotonates -OH to -O-

Caption: DVS crosslinking mechanism with a hydroxyl-containing polymer.

Experimental_Workflow cluster_characterization Characterization Methods A 1. Polymer Dissolution in Alkaline Solution B 2. DVS Addition & Mixing A->B C 3. Crosslinking Reaction B->C D 4. Purification (Dialysis) C->D E 5. Hydrogel Characterization D->E Rheology Rheology E->Rheology Tensile Tensile Testing E->Tensile Swelling Swelling Studies E->Swelling

Caption: General experimental workflow for DVS-crosslinked hydrogels.

DVS_Concentration_Impact cluster_input Input Variable cluster_properties Hydrogel Properties DVS_Conc DVS Concentration Stiffness Stiffness (G') DVS_Conc->Stiffness Increases Swelling Swelling Ratio DVS_Conc->Swelling Decreases Brittleness Brittleness DVS_Conc->Brittleness Increases (at high conc.)

Caption: Impact of DVS concentration on key hydrogel properties.

References

Strategies to improve the stability of divinyl sulfone crosslinked materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for divinyl sulfone (DVS) crosslinked materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and characterization of DVS-crosslinked biopolymers.

Troubleshooting Guide

This guide addresses common issues encountered during the crosslinking of materials with this compound.

Issue 1: Poor or No Gel Formation

Question: I've mixed my polymer with DVS under alkaline conditions, but the solution is not forming a stable gel. What could be the problem?

Answer: Failure to form a gel can be attributed to several factors related to the reaction conditions and reagents.

  • Insufficiently Alkaline pH: The crosslinking reaction of DVS with hydroxyl or amine groups is highly dependent on an alkaline pH to deprotonate the functional groups on the polymer, making them nucleophilic enough to react with the vinyl groups of DVS. For many polymers like hyaluronic acid (HA), a pH range of 11.79 to 12.63 is optimal for stable microparticle formation.[1][2][3] Below a certain pH, typically around 9, the reaction rate is significantly reduced, and gelation may not occur.[4][5]

  • Low Polymer Concentration: If the polymer concentration is too low, the polymer chains are too far apart for DVS to form a sufficient number of intermolecular crosslinks to create a network. This can lead to a higher likelihood of intramolecular crosslinking, which does not contribute to gel formation.

  • Low DVS Concentration: An inadequate amount of DVS will result in a low crosslinking density, which may not be sufficient to form a cohesive gel network.

  • Polymer Degradation: In highly alkaline conditions (e.g., pH > 13), some polymers like hyaluronic acid can undergo degradation, breaking down into smaller chains that are less likely to form a stable gel network.[4][5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the polymer for reaction with DVS, preventing the formation of a crosslinked polymer network.

Troubleshooting Workflow for Poor Gelation

G start Start: No Gel Formation check_ph Verify Reaction pH (Is it sufficiently alkaline?) start->check_ph adjust_ph Adjust pH to Optimal Range (e.g., 11.8-12.6 for HA) check_ph->adjust_ph No check_polymer_conc Check Polymer Concentration (Is it high enough?) check_ph->check_polymer_conc Yes adjust_ph->check_polymer_conc increase_polymer_conc Increase Polymer Concentration check_polymer_conc->increase_polymer_conc No check_dvs_conc Check DVS Concentration (Is the ratio appropriate?) check_polymer_conc->check_dvs_conc Yes increase_polymer_conc->check_dvs_conc increase_dvs_conc Increase DVS Concentration check_dvs_conc->increase_dvs_conc No check_degradation Assess Polymer Degradation (Is the pH too high?) check_dvs_conc->check_degradation Yes increase_dvs_conc->check_degradation lower_ph Lower pH to Prevent Degradation check_degradation->lower_ph Yes check_buffer Check for Competing Nucleophiles (e.g., Tris buffer) check_degradation->check_buffer No success Successful Gel Formation lower_ph->success change_buffer Use a Non-Nucleophilic Buffer (e.g., phosphate, borate) check_buffer->change_buffer Yes check_buffer->success No change_buffer->success

Troubleshooting workflow for poor or no gel formation.

Issue 2: Material is Too Soft or Swells Excessively

Question: My DVS-crosslinked material forms, but it is mechanically weak and swells to a much larger volume than desired. How can I improve its stability and reduce swelling?

Answer: Excessive swelling and poor mechanical properties are typically indicative of a low crosslinking density.

  • Increase DVS Concentration: A higher concentration of DVS will lead to a greater number of crosslinks per unit volume, resulting in a tighter network that restricts swelling and increases stiffness.[4]

  • Optimize Polymer Concentration: Increasing the initial polymer concentration can lead to a more entangled network and a higher probability of intermolecular crosslinking, which can improve mechanical properties.

  • Adjust pH: For some systems like hyaluronic acid, a lower pH within the optimal alkaline range (e.g., closer to 11.8) can lead to a higher crosslinking density and reduced swelling.[1][4] However, for other systems, a higher pH might increase the reaction rate and lead to a higher crosslinking degree, so optimization is key.[6]

  • Increase Reaction Time: Allowing the crosslinking reaction to proceed for a longer duration can lead to a more completely crosslinked network, thereby improving stability.

  • Increase Reaction Temperature: Elevating the reaction temperature can increase the rate of the crosslinking reaction. However, be cautious as higher temperatures can also accelerate polymer degradation.[7]

Issue 3: Material Degrades Too Quickly

Question: The DVS-crosslinked material degrades faster than expected in my application. What strategies can I employ to slow down the degradation rate?

Answer: The degradation rate is intrinsically linked to the stability of the crosslinked network.

  • Increase Crosslinking Density: A more densely crosslinked network is more resistant to both hydrolytic and enzymatic degradation. This can be achieved by increasing the DVS concentration, optimizing the polymer concentration, and fine-tuning the reaction pH and time as described above.[7]

  • Incorporate More Stable Co-polymers: Blending the primary polymer with another polymer that is more resistant to degradation can enhance the overall stability of the material. For example, incorporating cellulose derivatives with hyaluronic acid can improve the stability of the resulting hydrogel.[8]

  • Post-Crosslinking Modifications: In some cases, a secondary crosslinking step or other chemical modifications after the initial DVS crosslinking can further stabilize the material.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of DVS crosslinking?

A1: DVS crosslinking is a Michael-type addition reaction. Under alkaline conditions, nucleophilic groups on the polymer chains (primarily hydroxyl -OH and amine -NH2 groups) are deprotonated. These deprotonated groups then attack the electron-deficient carbon-carbon double bonds of the this compound molecule, forming stable ether or amine linkages. Since DVS has two vinyl groups, it can react with two different polymer chains (or two points on the same chain), creating a crosslink and forming a three-dimensional network.[4][5]

DVS Crosslinking Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Second Attack PolymerOH Polymer-OH PolymerO_minus Polymer-O- PolymerOH->PolymerO_minus + OH- OH_minus OH- H2O H2O DVS CH2=CH-SO2-CH=CH2 Intermediate Polymer-O-CH2-CH(-)-SO2-CH=CH2 DVS->Intermediate Intermediate2 Polymer-O-CH2-CH2-SO2-CH=CH2 Intermediate->Intermediate2 + H2O PolymerO_minus_2 Polymer-O- PolymerO_minus_2->DVS attacks Crosslink Polymer-O-CH2-CH2-SO2-CH2-CH2-O-Polymer Intermediate2->Crosslink + Polymer-O- PolymerOH_2 Polymer-OH

Simplified mechanism of DVS crosslinking with hydroxyl groups.

Q2: How do I remove unreacted DVS from my crosslinked material?

A2: Unreacted DVS is cytotoxic and must be thoroughly removed.[7] The most common method for purification is extensive washing or dialysis. After gelation, the crosslinked material should be immersed in a large volume of a suitable buffer (e.g., phosphate-buffered saline, PBS) or deionized water. The washing solution should be changed frequently over a period of 24 to 72 hours to allow the unreacted DVS to diffuse out of the gel matrix.[7] The efficiency of removal can be confirmed by analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[7]

Q3: What are the optimal reaction conditions for DVS crosslinking?

A3: The optimal conditions are highly dependent on the specific polymer being used. However, some general guidelines apply:

  • pH: A strongly alkaline environment is required. For many polysaccharides like hyaluronic acid and cellulose derivatives, a pH between 11 and 13 is common.[1][4][8]

  • Temperature: Reactions are often carried out at room temperature (20-25°C) or slightly elevated temperatures (e.g., 37-45°C) to increase the reaction rate.[4][7] Higher temperatures can risk polymer degradation.[7]

  • Polymer to DVS Ratio: This ratio is a critical parameter for controlling the crosslinking density and the final properties of the material. It needs to be determined empirically for each specific application. Ratios can range from 1:1 to 100:1 (polymer:DVS by weight), depending on the desired properties.

  • Reaction Time: Reaction times can vary from a few minutes to several hours. The reaction should be allowed to proceed until a stable gel is formed and the desired properties are achieved.

Q4: Which functional groups on a polymer will react with DVS?

A4: DVS reacts with nucleophilic functional groups. The most common reactive groups on biopolymers are:

  • Hydroxyl groups (-OH): Abundant in polysaccharides like hyaluronic acid, cellulose, dextran, and agarose.[4][8]

  • Amine groups (-NH2): Found in proteins like gelatin and collagen, and in polysaccharides like chitosan.

  • Thiol groups (-SH): Present in cysteine residues of proteins.

  • Phenolic and imidazole groups: Also found in certain amino acid residues of proteins.

Data Summary

The stability of DVS-crosslinked materials is influenced by several key parameters. The following tables summarize the effects of these parameters on material properties based on data from studies on hyaluronic acid (HA) hydrogels.

Table 1: Effect of NaOH Concentration on Swelling and Mechanical Properties of HA-DVS Hydrogels

NaOH Concentration (mol/L)pH RangeSwelling Ratio (SR)Dynamic Elastic Modulus (G')Stability Observation
0.0511.79 - 12.30LowerHigherStable microparticles formed.[1]
0.112.30 - 12.63IntermediateIntermediateStable microparticles formed.[1]
0.212.63 - 12.86HigherLowerStable microparticles formed.[1]
> 0.212.86 - 12.97--Unstable, soft consistency after shearing.[1][4]

Data synthesized from studies on 3% (w/w) HA with a 1:1 HA/DVS mass ratio.[1][4]

Table 2: General Impact of Reaction Parameters on DVS-Crosslinked Material Stability

ParameterEffect of IncreaseConsequence on Stability
DVS Concentration Increased crosslink densityIncreased mechanical strength, decreased swelling, slower degradation.[4]
Polymer Concentration Increased network entanglementCan lead to improved mechanical properties and stability.
Reaction pH (within optimal range) Can increase or decrease crosslinking density depending on the polymer system.For HA, lower pH in the optimal range increases stability.[1]
Reaction Temperature Increased reaction rateCan improve crosslinking efficiency, but risks polymer degradation at high temperatures.[7]
Reaction Time More complete crosslinking reactionCan lead to a more stable network.

Experimental Protocols

Protocol 1: General Procedure for DVS Crosslinking of a Hydroxyl-Containing Polymer (e.g., Hyaluronic Acid)

  • Polymer Solution Preparation:

    • Dissolve the polymer (e.g., hyaluronic acid) in a suitable alkaline solution (e.g., 0.1-0.2 M NaOH) to the desired concentration (e.g., 1-3% w/v).

    • Stir the solution gently at room temperature until the polymer is fully hydrated and the solution is homogeneous. Avoid vigorous stirring that could cause shear degradation of the polymer.

  • Crosslinking Reaction:

    • Add the desired amount of this compound (DVS) to the polymer solution while stirring. The amount of DVS will depend on the desired crosslinking density.

    • Continue stirring for a specified period (e.g., 5-10 minutes) to ensure homogeneous mixing.

    • Allow the mixture to stand at a controlled temperature (e.g., room temperature or 37°C) for the desired reaction time (e.g., 1-24 hours) until a gel is formed.

  • Purification:

    • Cut the resulting hydrogel into smaller pieces to increase the surface area for purification.

    • Immerse the gel pieces in a large volume of phosphate-buffered saline (PBS) or deionized water.

    • Stir the suspension gently at room temperature.

    • Change the washing solution every 8-12 hours for a total of 48-72 hours to remove unreacted DVS and excess alkali.

  • Characterization:

    • Perform swelling studies, rheological analysis, and degradation assays to characterize the properties of the purified hydrogel.

Protocol 2: Quantification of Crosslinking Density via Swelling Studies

  • Sample Preparation:

    • Prepare discs or other uniformly shaped samples of the crosslinked hydrogel.

    • Freeze-dry the samples to a constant weight to determine the dry weight (Wd).

  • Swelling:

    • Immerse the dried hydrogel samples in a known volume of deionized water or PBS at a constant temperature (e.g., 37°C).

    • Allow the samples to swell until they reach equilibrium (typically 24-48 hours).

  • Measurement:

    • Remove the swollen hydrogel from the solution.

    • Gently blot the surface with a lint-free wipe to remove excess surface water.

    • Weigh the swollen hydrogel to determine the swollen weight (Ws).

  • Calculation:

    • Swelling Ratio (SR): Calculate the swelling ratio using the formula: SR = (Ws - Wd) / Wd

    • Volume Fraction of Polymer in the Swollen Gel (ν2,s): This can be calculated if the densities of the polymer (ρp) and solvent (ρs) are known. ν2,s = [1 + (SR * (ρp / ρs))]^-1

    • Crosslinking Density (ve): The crosslinking density can be estimated using the Flory-Rehner equation, which relates the swelling behavior to the network structure. This requires knowledge of the Flory-Huggins polymer-solvent interaction parameter (χ).

Protocol 3: In Vitro Hydrolytic Degradation Assay

  • Sample Preparation:

    • Prepare pre-weighed, freeze-dried samples of the crosslinked hydrogel (W_initial).

  • Degradation Study:

    • Place each hydrogel sample in a separate vial containing a known volume of a physiologically relevant buffer (e.g., PBS, pH 7.4).

    • Incubate the vials at 37°C with gentle agitation.

  • Time Points:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove a set of samples from the incubator.

  • Analysis:

    • Carefully remove the remaining hydrogel from the buffer.

    • Rinse the hydrogel samples with deionized water to remove any salts.

    • Freeze-dry the samples to a constant weight to determine the final dry weight (W_final).

  • Calculation:

    • Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 4: GC-MS Analysis of Residual DVS (Conceptual Outline)

  • Sample Preparation:

    • Take a known mass of the purified hydrogel.

    • Perform a solvent extraction to remove any residual DVS from the hydrogel matrix. A suitable organic solvent in which DVS is soluble should be used.

    • Concentrate the extract to a known volume.

  • Standard Preparation:

    • Prepare a series of standard solutions of DVS in the same solvent at known concentrations.

  • GC-MS Analysis:

    • Inject the prepared sample extract and standard solutions into the GC-MS system.

    • GC Conditions: Use a suitable capillary column and temperature program to separate DVS from other components in the extract.

    • MS Conditions: Operate the mass spectrometer in a mode that allows for the detection and quantification of DVS (e.g., selected ion monitoring - SIM).

  • Quantification:

    • Generate a calibration curve from the peak areas of the DVS standards.

    • Determine the concentration of DVS in the sample extract by comparing its peak area to the calibration curve.

    • Calculate the amount of residual DVS per unit mass of the hydrogel.

References

Technical Support Center: Managing the Exothermic Nature of Divinyl Sulfone Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the highly exothermic nature of divinyl sulfone (DVS) polymerization. This compound is a highly reactive bilateral Michael acceptor used extensively for crosslinking polymers containing hydroxyl, amine, or thiol groups. Its high reactivity, however, presents significant challenges in controlling the reaction exotherm, which can lead to runaway reactions if not properly managed. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and reproducible experimental outcomes.

Troubleshooting Guide

Unexpectedly rapid polymerization, gelation, or a sudden temperature spike are common issues when working with DVS. The following guide provides solutions to these and other related problems.

Problem Potential Cause Recommended Solution
Runaway Reaction / Uncontrolled Exotherm 1. High concentration of reactants. 2. Rapid addition of DVS or catalyst. 3. Inadequate heat dissipation (e.g., poor stirring, no cooling bath). 4. Incorrect solvent choice (poor heat transfer). 5. High ambient starting temperature.1. Dilute the reaction mixture with a suitable inert solvent. 2. Add DVS or catalyst dropwise or via a syringe pump. 3. Use an ice bath or a temperature-controlled circulator to maintain the desired reaction temperature. Ensure vigorous stirring. 4. Select a solvent with a higher boiling point and good thermal conductivity. 5. Start the reaction at a lower temperature (e.g., 0-4 °C).[1]
Premature Gelation 1. Localized high concentrations of DVS or catalyst. 2. Reaction temperature is too high. 3. Insufficient or inactive inhibitor in the DVS monomer. 4. Inappropriate solvent leading to poor solubility of the forming polymer.1. Ensure rapid and efficient stirring. Add DVS or catalyst slowly and at a point of high turbulence in the reactor. 2. Lower the reaction temperature. 3. Check the age and storage conditions of the DVS. If in doubt, add a small amount of a suitable inhibitor like hydroquinone. 4. Choose a solvent that effectively dissolves both the monomers and the resulting polymer.
Inconsistent Reaction Times 1. Variable ambient temperature. 2. Inconsistent addition rate of reactants. 3. Degradation of catalyst or initiator. 4. Presence of impurities that can act as accelerators or inhibitors.1. Use a temperature-controlled reaction setup. 2. Employ a syringe pump for precise and reproducible addition of liquids. 3. Use fresh catalysts or initiators and store them under recommended conditions. 4. Ensure high purity of all reactants and solvents.
Polymer Discoloration (Yellowing/Browning) 1. High reaction temperatures leading to side reactions or degradation. 2. Presence of impurities. 3. Oxidation of reactants or products.1. Maintain a lower reaction temperature. 2. Use high-purity reagents. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerization so exothermic?

A1: this compound is a highly reactive monomer due to the two electron-withdrawing sulfonyl groups, which make the vinyl groups highly susceptible to nucleophilic attack (Michael addition). The conversion of double bonds to single bonds during polymerization is an energetically favorable process that releases a significant amount of energy as heat.[2] Reactions can be vigorous, with temperatures sometimes exceeding 150°C if not controlled.[2]

Q2: How can I control the temperature of my DVS polymerization?

A2: Several strategies can be employed to control the reaction temperature:

  • Cooling: Conduct the reaction in an ice-water bath or use a cryostat to maintain a consistently low temperature.[2]

  • Slow Addition: Add the this compound or the catalyst dropwise or via a syringe pump to control the rate of reaction and thus the rate of heat generation.[2]

  • Dilution: Use an appropriate inert solvent to increase the thermal mass of the reaction mixture, which helps to absorb the heat generated. Suitable solvents include water, dioxane, and dimethyl sulfoxide (DMSO).[2][3]

  • Low Initial Temperature: Starting the reaction at a reduced temperature (e.g., 4°C) can slow the initial rate of polymerization.[1]

Q3: What are polymerization inhibitors and how do they work with DVS?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during storage. This compound is typically supplied with an inhibitor, such as hydroquinone (HQ).[4] Inhibitors work by scavenging free radicals that can initiate polymerization. It's crucial that DVS is stored refrigerated to ensure the inhibitor's effectiveness.

Q4: My DVS is old or has been stored improperly. Can I still use it?

A4: Old or improperly stored DVS may have a reduced concentration of inhibitor, making it more prone to spontaneous and rapid polymerization. It is recommended to use fresh DVS. If you must use older stock, it is advisable to test it on a small scale first. You may consider adding a small amount of inhibitor, like hydroquinone, but this should be done with caution as it will affect the initiation of your intended reaction.

Q5: What are the safety precautions I should take when working with this compound?

A5: this compound is a toxic and corrosive chemical. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Experimental Protocols and Data

Protocol for Controlled Crosslinking of Hyaluronic Acid with this compound

This protocol is adapted from a procedure for creating hyaluronic acid hydrogels and is designed to control the exothermic reaction.[5][6]

  • Preparation: Dissolve hyaluronic acid (HA) in a 0.2 M NaOH solution to a final concentration of 2.5% (w/v). Allow the HA to fully dissolve by stirring at room temperature for one hour.

  • Cooling: Place the reaction vessel containing the HA solution in an ice-water bath and allow it to cool to approximately 4°C.

  • DVS Addition: Slowly add the desired amount of this compound (e.g., a 1:1 mass ratio to HA) to the cooled and stirring HA solution. The addition should be done dropwise over a period of 15-30 minutes.[5]

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 4 hours) with continuous stirring.[5] Monitor the temperature of the reaction mixture closely during and immediately after the addition of DVS.

  • Purification: After the reaction is complete, the resulting hydrogel is typically purified by dialysis against a phosphate-buffered saline (PBS) solution to remove unreacted DVS and other small molecules.[6]

Quantitative Data: Influence of Reaction Parameters

Table 1: Effect of Temperature on DVS Polymerization with Water [1]

Temperature (°C)Catalyst (mol%)Double Bond Conversion after 1h (%)Observations
4DMAP (5%)72Slower reaction rate.
23DMAP (5%)97High conversion at room temperature.
40DMAP (5%)99 (after 30 min)Faster reaction, formation of shorter polymer chains.
80DMAP (5%)>99 (after 30 min)Very rapid reaction, significant decrease in molar mass.

Data adapted from a study on the polymerization of DVS with water, catalyzed by 4-dimethylaminopyridine (DMAP). This demonstrates the strong dependence of reaction rate on temperature.

Table 2: Influence of Catalysts on DVS Polymerization with Water at Room Temperature [1]

Catalyst (5 mol%)Double Bond Conversion after 1h (%)Relative Reactivity
DMAP97Very High
ABCO91High
TMG97Very High
KOtBu89High (with more side product)
TEA74Moderate
DIPEA<5Very Low

This table illustrates that the choice of catalyst significantly impacts the reaction rate. Stronger nucleophilic or basic catalysts lead to faster polymerization and thus greater heat generation in a shorter time.

Visualizations

Troubleshooting Workflow for DVS Polymerization Exotherm

ExothermTroubleshooting start Uncontrolled Exotherm Observed check_cooling Is adequate cooling applied? (e.g., ice bath, circulator) start->check_cooling check_addition Was reactant addition slow and controlled? check_cooling->check_addition Yes action_cool Immediately apply/enhance cooling. check_cooling->action_cool No check_concentration Are reactant concentrations appropriate? check_addition->check_concentration Yes action_slow_addition Stop or slow down reactant addition. check_addition->action_slow_addition No check_stirring Is stirring vigorous and effective? check_concentration->check_stirring Yes action_dilute Consider emergency dilution with cold, inert solvent. check_concentration->action_dilute No action_review_protocol Review and revise protocol: - Lower starting temperature - Use slower addition rate - Decrease concentrations check_stirring->action_review_protocol Yes check_stirring->action_review_protocol No, improve stirring action_cool->check_addition action_slow_addition->check_concentration action_dilute->check_stirring

Caption: Troubleshooting workflow for managing an uncontrolled exotherm in DVS polymerization.

Generalized Experimental Setup for Controlled DVS Polymerization

DVS_Setup cluster_reactor Reaction Vessel T Thermometer S Stirrer RM Reaction Mixture CB Cooling Bath (Ice/Water or Circulator) N2 Inert Gas (N2/Ar) SP Syringe Pump (for DVS/Catalyst) SP->RM Slow Addition

Caption: Diagram of a typical experimental setup for controlled this compound polymerization.

References

Best practices for quenching a divinyl sulfone reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with divinyl sulfone (DVS) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for this compound reactions?

A1: The choice of quenching agent for a this compound reaction depends on the specific reactants and desired outcome. Common quenching agents include:

  • Acids: Dilute acids such as hydrochloric acid (HCl) or acetic acid are used to neutralize basic catalysts and stop the reaction.[1] For instance, 1 M HCl has been used to quench the polymerization of this compound with water.[1]

  • Thiols: Nucleophilic thiols like 2-mercaptoethanol can be used to react with any remaining unreacted vinyl sulfone groups, effectively capping them and preventing further reactions.[2]

  • Amines: Although less commonly cited as quenching agents, primary and secondary amines readily react with this compound and can be used to consume any excess DVS.

Q2: How can I avoid the formation of unwanted side products when quenching my this compound reaction?

A2: Side product formation can be minimized by carefully controlling the reaction time and quenching procedure. One common issue is the slow decomposition of the vinyl sulfone end group, especially with extended reaction times.[3][4] To mitigate this, it is crucial to monitor the reaction progress and quench it promptly upon completion. For reactions involving thiols, ensuring an inert atmosphere can prevent oxidation.

Q3: What are the critical safety precautions to take when working with and quenching this compound?

A3: this compound is a hazardous chemical that requires strict safety measures. It is classified as acutely toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[5][6]

Handling Precautions:

  • Always work in a well-ventilated area, preferably a fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or PVC), safety goggles, a full-face shield, and a lab coat.[7][8]

  • Avoid inhalation of vapors and any direct contact with skin or eyes.[7]

  • Ensure that any skin abrasions or cuts are well-protected before handling.[7]

Quenching and Spill Management:

  • Quenching should be performed cautiously, as some reactions can be exothermic.[9]

  • In case of a spill, immediately evacuate the area and remove all ignition sources.[10]

  • For small spills, use an inert absorbent material to soak up the liquid, seal it in a vapor-tight plastic bag for disposal, and wash the contaminated surfaces with soap and water.[10]

  • For major spills, alert emergency responders.[7]

First Aid:

  • Skin contact: Immediately flush with large amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.[6]

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Troubleshooting Guides

Problem 1: Incomplete Quenching of the Reaction

  • Symptom: The reaction continues to proceed after the addition of the quenching agent, as observed by changes in viscosity, color, or spectroscopic analysis.

  • Possible Cause: Insufficient amount of quenching agent was added.

  • Solution: Add an additional amount of the quenching agent and continue to monitor the reaction. It is advisable to use a slight excess of the quenching agent to ensure complete reaction stoppage.

Problem 2: Degradation of the Product After Quenching

  • Symptom: The desired product shows signs of degradation (e.g., changes in molecular weight, loss of functional groups) after quenching.

  • Possible Cause: The quenching conditions are too harsh (e.g., highly concentrated acid, high temperature).

  • Solution: Use a milder quenching agent or less concentrated solution. For example, switch from a strong acid like HCl to a weaker acid like acetic acid.[1] Ensure the reaction mixture is cooled before and during the quenching process.

Problem 3: Difficulty in Removing the Quenching Agent or its Byproducts

  • Symptom: The final product is contaminated with the quenching agent or byproducts formed during quenching.

  • Possible Cause: The chosen quenching agent is not easily separable from the product.

  • Solution: Select a quenching agent that can be easily removed. For example, if the product is a precipitate, a soluble quenching agent can be washed away.[1] Alternatively, a volatile quenching agent can be removed by evaporation under reduced pressure.

Data Summary

Table 1: Quenching Conditions for this compound Reactions

Reaction TypeQuenching AgentConcentrationReference
Polymerization with waterHydrochloric Acid (HCl)1 M or 0.5 M[1]
Polymerization with waterAcetic AcidConcentrated[1]
Conjugation to BSA2-MercaptoethanolNot specified[2]
Polymerization with ethylene glycolAlcoholic Hydrochloric AcidNot specified[9]

Experimental Protocols

Protocol 1: Quenching of this compound Polymerization with Water using HCl

  • Reaction Monitoring: Monitor the progress of the polymerization of this compound with water by taking samples at regular intervals (e.g., 0.5, 5, 10, 15, 20, 30, 45, 60, 90 minutes, and 24 hours).[1]

  • Quenching: To quench the reaction, add 200 µL of 1 M HCl to the reaction mixture.[1] For analytical purposes (e.g., 1H-NMR spectroscopy), samples can be quenched with 0.5 M HCl.[1]

  • Work-up: After quenching, filter the precipitated polymer.[1]

  • Purification: Wash the filtered product with deionized water (e.g., 3 x 0.5 mL).[1]

  • Drying: Dry the purified product in vacuo.[1]

Protocol 2: Trapping of Thiol-Terminated Polymers with this compound and Quenching

This protocol is adapted for a scenario where a thiol-terminated polymer is reacted with excess this compound, and the unreacted DVS needs to be quenched.

  • In-situ Trapping: Reduce the dithioester end-group of the polymer via aminolysis to generate a thiol in situ. Immediately trap the resulting thiol with this compound.[3][4] The optimal reaction time for this trapping is typically around 30 minutes to maximize the formation of the vinyl sulfone end group and minimize decomposition.[3][4]

  • Quenching: After the desired reaction time, quench the reaction by adding an excess of a small molecule thiol, such as 2-mercaptoethanol, to react with any remaining unreacted this compound.[2]

  • Purification: The polymer conjugate can then be purified by methods such as dialysis or size exclusion chromatography to remove the quenching agent and its adduct with this compound.

Visualizations

experimental_workflow Experimental Workflow for Quenching a this compound Reaction cluster_reaction Reaction Step cluster_quenching Quenching Step cluster_workup Work-up & Purification start Start Reaction (e.g., this compound + Nucleophile) monitor Monitor Reaction Progress (e.g., Spectroscopy, Viscosity) start->monitor decision Reaction Complete? monitor->decision decision->monitor No quench Add Quenching Agent (e.g., Acid, Thiol) decision->quench Yes isolate Isolate Product (e.g., Filtration, Extraction) quench->isolate purify Purify Product (e.g., Washing, Chromatography) isolate->purify dry Dry Final Product purify->dry end_node Final Product dry->end_node

Caption: Workflow for a this compound reaction from initiation to final product.

logical_relationship Decision Tree for Quenching Agent Selection cluster_criteria Primary Criteria cluster_agents Quenching Agent Options start Select Quenching Agent catalyst Is a basic catalyst used? start->catalyst unreacted_dvs Is unreacted DVS a concern? catalyst->unreacted_dvs No acid Use Acid (e.g., HCl, Acetic Acid) catalyst->acid Yes thiol Use Nucleophilic Thiol (e.g., 2-Mercaptoethanol) unreacted_dvs->thiol Yes amine Use Amine unreacted_dvs->amine Consider

References

Validation & Comparative

A Comparative Guide to Divinyl Sulfone and Glutaraldehyde as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical parameter in the development of biomaterials, influencing the mechanical properties, stability, and biocompatibility of the final construct. Among the various crosslinkers available, divinyl sulfone (DVS) and glutaraldehyde (GTA) are frequently employed. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for specific research and drug development applications.

Chemical and Physical Properties: A Head-to-Head Comparison

This compound and glutaraldehyde differ fundamentally in their chemical structure and reactivity, which in turn dictates their crosslinking mechanism and the properties of the resulting crosslinked materials.

FeatureThis compound (DVS)Glutaraldehyde (GTA)
Chemical Formula C₄H₆O₂SC₅H₈O₂
Molecular Weight 118.15 g/mol 100.12 g/mol
Reactive Groups Two vinyl sulfone groupsTwo aldehyde groups
Target Functional Groups Primarily hydroxyl (-OH) groups. Also reacts with amino (-NH₂), and thiol (-SH) groups.[1]Primarily primary amino (-NH₂) groups (e.g., lysine residues in proteins).
Reaction Mechanism Michael-type addition reaction, forming stable ether or thioether linkages.[1]Schiff base formation, which can further polymerize, leading to a complex mixture of crosslinks.
Reaction Conditions Typically requires alkaline conditions (pH > 9) for reaction with hydroxyl groups.[1]Reacts under a broader pH range, often in neutral or slightly acidic conditions.[2]

Performance Evaluation: Experimental Data

The choice between DVS and GTA often depends on the desired balance between mechanical strength, stability, and biocompatibility. The following tables summarize quantitative data from comparative studies.

Table 1: Stability of Crosslinked Hyaluronic Acid (HA) Films
Crosslinking AgentStability in Aqueous SolutionKey Findings
This compound (DVS) HighDVS-crosslinked HA films demonstrate good stability.
Glutaraldehyde (GTA) LowGTA-crosslinked HA films were found to have low stability, with instability suggested to arise in part from residual acid catalyst.[3][4]
Table 2: Mechanical Properties of Crosslinked Biomaterials
Crosslinking AgentBiomaterialMechanical PropertyValue
This compound (DVS) Hyaluronic Acid HydrogelDynamic Elastic Modulus (G')Increases with decreasing pH of the reaction mixture, suggesting a higher crosslinking density.[5]
Glutaraldehyde (GTA) Decellularized Porcine Meniscus Scaffold (1.0% GTA)Compression Modulus1.42 kPa[6]
Tensile Modulus567.44 kPa[6]
Glutaraldehyde (GTA) Collagen-Glycosaminoglycan Scaffold (1.25 mM GTA)Compressive Modulus1.4 kPa[7]

Note: The mechanical properties are highly dependent on the specific biomaterial, concentration of the crosslinker, and reaction conditions. The data presented here is for illustrative purposes based on specific studies.

Table 3: Cytotoxicity Profile
Crosslinking AgentCell LineAssayResults
This compound (DVS) Retinal Pigment Epithelial (RPE) cellsCell Viability, Pro-inflammatory Gene ExpressionCytocompatibility is strongly dependent on the cross-linker concentration.[8]
Glutaraldehyde (GTA) L929 fibroblastsDirect Contact & MTT AssayGlutaraldehyde-treated bovine pericardium was found to be moderately cytotoxic in a direct contact assay.[9] Extracts from glutaraldehyde-treated tissue showed significant toxicity in an MTT assay, with cell metabolic activity reduced to 14-15.1%.[9]
Porcine ChondrocytesNot specifiedScaffolds crosslinked with 1.0% and 2.5% GTA were toxic to cells.[6]

Crosslinking Mechanisms and Experimental Workflow

To visualize the chemical reactions and a typical experimental process, the following diagrams are provided.

G cluster_DVS This compound (DVS) Crosslinking Polymer_DVS Polymer with -OH groups Intermediate_DVS Activated Polymer (Polymer-O-) Polymer_DVS->Intermediate_DVS Alkaline pH DVS This compound (CH2=CH-SO2-CH=CH2) Crosslinked_DVS Crosslinked Polymer (Ether Linkage) DVS->Crosslinked_DVS Intermediate_DVS->Crosslinked_DVS + DVS

DVS crosslinking mechanism with hydroxyl groups.

G cluster_GTA Glutaraldehyde (GTA) Crosslinking Polymer_GTA Polymer with -NH2 groups Schiff_Base Schiff Base Intermediate Polymer_GTA->Schiff_Base GTA Glutaraldehyde (CHO-(CH2)3-CHO) GTA->Schiff_Base Crosslinked_GTA Crosslinked Polymer Schiff_Base->Crosslinked_GTA Further Reaction/ Polymerization

GTA crosslinking mechanism with amino groups.

G cluster_workflow Comparative Experimental Workflow cluster_DVS_arm DVS Arm cluster_GTA_arm GTA Arm start Prepare Polymer Solution (e.g., Hyaluronic Acid, Collagen) DVS_crosslinking Add this compound (DVS) Adjust to Alkaline pH start->DVS_crosslinking GTA_crosslinking Add Glutaraldehyde (GTA) Adjust pH (if necessary) start->GTA_crosslinking DVS_incubation Incubate (e.g., 25°C, 4h) DVS_crosslinking->DVS_incubation DVS_purification Purify (e.g., Dialysis) to remove unreacted DVS DVS_incubation->DVS_purification analysis Characterize Crosslinked Materials: - Mechanical Testing (Rheology, Compression) - Swelling & Degradation Studies - Cytotoxicity Assays (e.g., MTT, Live/Dead) DVS_purification->analysis GTA_incubation Incubate (e.g., Room Temp, 15-30 min) GTA_crosslinking->GTA_incubation GTA_quenching Quench with Glycine to stop the reaction GTA_incubation->GTA_quenching GTA_purification Purify (e.g., Washing) to remove unreacted GTA GTA_quenching->GTA_purification GTA_purification->analysis

Workflow for comparing DVS and GTA crosslinking.

Detailed Experimental Protocols

The following are representative protocols for crosslinking with DVS and GTA. It is crucial to optimize parameters such as reagent concentrations, reaction time, and temperature for each specific application.

Protocol 1: Crosslinking of Hyaluronic Acid (HA) with this compound (DVS)

This protocol is adapted from a study on the preparation of HA hydrogels.[1]

Materials:

  • Hyaluronic Acid (HA)

  • This compound (DVS)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.2 M)

  • Sodium Chloride (NaCl) solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • HA Solution Preparation: Dissolve HA in an alkaline solution (e.g., 3% w/v HA in 0.2 M NaOH containing 3% w/v NaCl). Stir the solution at room temperature until the HA is fully dissolved.

  • Crosslinking Reaction: Add DVS to the HA solution. A common mass ratio is 1:1 HA to DVS. Mix thoroughly.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 4 hours).

  • Purification: After gelation, wash the hydrogel extensively with PBS to remove unreacted DVS and neutralize the pH. This can be done through dialysis or repeated washing steps.

  • Characterization: The resulting hydrogel can then be characterized for its physical and biological properties.

Protocol 2: Crosslinking of Proteins with Glutaraldehyde (GTA)

This protocol provides a general procedure for crosslinking protein samples.[2]

Materials:

  • Purified protein sample

  • Glutaraldehyde (GTA) solution (e.g., 2% v/v)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Glycine or Tris buffer)

Procedure:

  • Protein Solution Preparation: Dilute the purified protein sample to a suitable concentration in the chosen buffer.

  • Crosslinking Reaction: Add the GTA solution to the protein sample to achieve the desired final concentration (typically 0.5% to 2% v/v).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 15 to 30 minutes).

  • Quenching: To stop the crosslinking reaction, add the quenching solution (e.g., glycine to a final concentration of 0.2 M). The primary amine in the quencher will react with any unreacted aldehyde groups of GTA.

  • Incubation (Quenching): Incubate for an additional 15 minutes to ensure complete quenching.

  • Analysis: The crosslinked protein sample is now ready for analysis (e.g., SDS-PAGE, mass spectrometry).

Conclusion

Both this compound and glutaraldehyde are effective crosslinking agents, but their suitability depends on the specific requirements of the application.

  • This compound (DVS) is preferable when crosslinking materials rich in hydroxyl groups, such as polysaccharides like hyaluronic acid. It forms stable ether linkages and, with proper purification, can yield biocompatible materials. The degree of crosslinking and resulting mechanical properties can be tuned by adjusting the reaction pH and DVS concentration.

  • Glutaraldehyde (GTA) is a highly efficient crosslinker for proteins, reacting readily with primary amines. It can significantly enhance the mechanical properties of protein-based scaffolds. However, its use is often limited by its inherent cytotoxicity. Therefore, extensive washing and quenching steps are critical to remove unreacted GTA and minimize adverse cellular responses.

For applications in drug delivery and tissue engineering where biocompatibility is paramount, DVS may be the more favorable choice, particularly for polysaccharide-based biomaterials. For applications where high mechanical strength of protein scaffolds is the primary objective and potential cytotoxicity can be mitigated, GTA remains a viable option. Researchers should carefully consider the trade-offs between crosslinking efficiency, mechanical properties, stability, and cytotoxicity when selecting between these two agents.

References

A Researcher's Guide to Characterizing Divinyl Sulfone Crosslinked Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate properties of hydrogel biomaterials is paramount. Divinyl sulfone (DVS) is a widely utilized crosslinking agent for fabricating robust and biocompatible hydrogels from various polymers, including hyaluronic acid (HA) and collagen.[1] A thorough characterization of these hydrogels is crucial for predicting their in vivo performance, ensuring safety, and optimizing their design for specific biomedical applications such as drug delivery and tissue engineering.[2][3]

This guide provides a comparative overview of the key techniques used to characterize DVS crosslinked hydrogels. We will delve into the experimental protocols for assessing their mechanical strength, swelling behavior, biocompatibility, and structural properties, supported by quantitative data to facilitate objective comparisons.

Key Characterization Techniques at a Glance

A multi-faceted approach is essential for a comprehensive understanding of DVS crosslinked hydrogels. The most common and critical characterization techniques include:

  • Rheological Analysis: To quantify the viscoelastic properties, such as stiffness and elasticity.

  • Swelling Studies: To determine the hydrogel's capacity to absorb and retain water, which influences nutrient transport and drug release.

  • Biocompatibility Assays: To evaluate the material's interaction with biological systems and ensure it does not elicit a toxic response.

  • Spectroscopic and Microscopic Analysis: To investigate the chemical structure, crosslinking efficiency, and porous microarchitecture of the hydrogel network.

The selection of appropriate characterization methods depends on the intended application of the hydrogel. For instance, hydrogels designed for load-bearing applications will require extensive mechanical testing, while those for drug delivery will necessitate detailed swelling and release studies.

Mechanical Properties: A Balancing Act of Stiffness and Elasticity

The mechanical integrity of a hydrogel is a critical determinant of its stability and functionality. DVS crosslinking creates a three-dimensional network that imparts mechanical strength to the polymer chains.[4] Rheology is the primary tool for quantifying the viscoelastic behavior of these materials.[5]

Rheological Analysis

Dynamic mechanical analysis (DMA) is a powerful technique used to measure the storage modulus (G') and loss modulus (G''). G' represents the elastic component (energy stored), while G'' signifies the viscous component (energy dissipated as heat). A high G' relative to G'' indicates a more solid-like, elastic hydrogel.[6] The mechanical properties of DVS-crosslinked hydrogels can be tuned by altering factors such as the polymer concentration, the HA:DVS weight ratio, and the pH of the reaction.[2][3]

Hydrogel CompositionStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Reference
Hyaluronic Acid (HA) crosslinked with DVS (HA:DVS = 2.5:1)~1000-[3]
HA crosslinked with DVS (HA:DVS = 5:1)~500-[3]
HA crosslinked with DVS (HA:DVS = 8:1)~200-[3]
HA-DVS microparticles (lower pH)Higher G'Lower G''
HA-DVS microparticles (higher pH)Lower G'Higher G''

Experimental Protocol: Rheological Measurement

  • Sample Preparation: Hydrogel samples are typically prepared as cylindrical discs of a defined diameter and thickness.

  • Instrumentation: A rheometer equipped with parallel plate geometry is commonly used.

  • Test Conditions:

    • Oscillatory Strain Sweep: Performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.

    • Oscillatory Frequency Sweep: Conducted within the LVR over a range of frequencies (e.g., 0.1 to 100 Hz) to characterize the frequency-dependent viscoelastic behavior.[5]

  • Data Analysis: The storage modulus (G'), loss modulus (G''), and tan delta (G''/G') are plotted as a function of strain or frequency.

Rheological_Analysis_Workflow cluster_prep Sample Preparation cluster_test Rheometer Testing cluster_analysis Data Analysis Prep Prepare cylindrical hydrogel disc StrainSweep Strain Sweep (constant frequency) Prep->StrainSweep Place sample LVR Determine Linear Viscoelastic Region (LVR) StrainSweep->LVR Analyze data FreqSweep Frequency Sweep (within LVR) Viscoelastic Characterize Viscoelastic Properties (G', G'', tan δ) FreqSweep->Viscoelastic Analyze data LVR->FreqSweep Set strain

Workflow for rheological analysis of hydrogels.

Swelling Behavior: The Hydrogel's Thirst for Water

The ability of a hydrogel to absorb and retain water is fundamental to its function, impacting nutrient diffusion, waste removal, and the release kinetics of encapsulated drugs.[7] The swelling ratio is a key parameter used to quantify this property.

Swelling Ratio Measurement

The swelling behavior of DVS-crosslinked hydrogels is influenced by the crosslinking density; a higher degree of crosslinking generally results in a lower swelling ratio due to the more constrained polymer network. The pH of the surrounding medium can also significantly affect the swelling of hydrogels containing ionizable groups.[8]

Hydrogel SystemSwelling Ratio (%)ConditionsReference
HA-DVS microparticles (0.05 mol L-1 NaOH)~1500PBS, 25 °C[6]
HA-DVS microparticles (0.1 mol L-1 NaOH)~2000PBS, 25 °C[6]
HA-DVS microparticles (0.2 mol L-1 NaOH)~2500PBS, 25 °C[6]

Experimental Protocol: Swelling Ratio Determination

  • Initial Measurement: A dried hydrogel sample of known weight (W_d) is immersed in a swelling medium (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37 °C).

  • Equilibrium Swelling: At predetermined time intervals, the hydrogel is removed from the medium, excess surface water is gently blotted away, and the swollen weight (W_s) is recorded. This process is repeated until a constant weight is achieved, indicating equilibrium swelling.

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

Swelling_Ratio_Measurement_Logic Start Start with dried hydrogel (Wd) Immerse Immerse in swelling medium Start->Immerse Incubate Incubate at controlled temperature Immerse->Incubate Remove Remove and blot excess water Incubate->Remove Weigh Record swollen weight (Ws) Remove->Weigh CheckEquilibrium Is weight constant? Weigh->CheckEquilibrium CheckEquilibrium->Incubate No Calculate Calculate Swelling Ratio CheckEquilibrium->Calculate Yes

Logical flow for measuring the swelling ratio.

Biocompatibility: Ensuring Safe Interaction with Biological Systems

For any biomaterial intended for in vivo use, a thorough evaluation of its biocompatibility is non-negotiable. DVS-crosslinked hydrogels are generally considered biocompatible; however, the concentration of the crosslinker and any residual unreacted DVS can influence cytotoxicity.[1][9]

In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] This assay is a valuable tool for screening the potential toxicity of hydrogel formulations.

Experimental Protocol: MTT Assay

  • Cell Culture: Human dermal fibroblasts or other relevant cell lines are cultured in 24-well plates.[10]

  • Hydrogel Exposure:

    • Direct Contact: Sterilized hydrogel samples are placed in direct contact with the cultured cells.

    • Extract Method: An extract is prepared by incubating the hydrogel in a cell culture medium for a specified period (e.g., 24 hours). This extract is then added to the cells.

  • MTT Incubation: After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance of the solution is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to a negative control (cells cultured without the hydrogel).

Structural Characterization: Unveiling the Hydrogel's Architecture

Spectroscopic and microscopic techniques provide invaluable insights into the chemical composition and physical microstructure of DVS crosslinked hydrogels.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to confirm the successful crosslinking reaction by identifying the characteristic chemical bonds formed. The presence of ether bonds (C-O-C stretching vibrations) and the disappearance or reduction of vinyl groups from DVS are key indicators of crosslinking.[9] Characteristic peaks for DVS include S=O asymmetric stretching and S-C stretching vibrations.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly High-Resolution Magic Angle Spinning (HR-MAS) NMR, is a powerful tool for the detailed structural characterization of hydrogels in their swollen state.[11][12] It can provide information on the degree of crosslinking and the mobility of the polymer chains within the hydrogel network.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and internal porous structure of the hydrogel.[13] The pore size and interconnectivity are crucial for cell infiltration, nutrient transport, and drug diffusion. The preparation of hydrogel samples for SEM typically involves freeze-drying to remove water while preserving the porous structure.[13]

TechniqueInformation Obtained
FTIR Confirmation of crosslinking, identification of functional groups.[14][15]
NMR Detailed structural characterization, degree of crosslinking.[11][12]
SEM Surface morphology, pore size, and interconnectivity.[16][17][18]

Experimental Protocol: SEM Imaging

  • Sample Preparation: The swollen hydrogel is rapidly frozen, typically in liquid nitrogen, and then lyophilized (freeze-dried) to remove the water via sublimation.

  • Coating: The dried hydrogel is mounted on an SEM stub and sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: The sample is then imaged in a scanning electron microscope at various magnifications to visualize its surface and cross-sectional morphology.

SEM_Preparation_Workflow Start Swollen Hydrogel Freeze Rapid Freezing (Liquid Nitrogen) Start->Freeze Lyophilize Lyophilization (Freeze-Drying) Freeze->Lyophilize Mount Mount on SEM Stub Lyophilize->Mount Coat Sputter Coating (e.g., Gold) Mount->Coat Image SEM Imaging Coat->Image

Workflow for preparing hydrogels for SEM imaging.

By employing this comprehensive suite of characterization techniques, researchers can gain a detailed understanding of the structure-property relationships of DVS crosslinked hydrogels, paving the way for the rational design of advanced biomaterials for a wide range of biomedical applications.

References

A Comparative Guide to the Biocompatibility of Divinyl Sulfone Crosslinked Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable crosslinking agent is a critical determinant of the biocompatibility and in vivo performance of biomaterials. Divinyl sulfone (DVS) is a widely utilized crosslinker for fabricating hydrogels and scaffolds from natural polymers like hyaluronic acid and collagen. Its efficiency in forming stable crosslinks is well-documented; however, concerns regarding its biocompatibility persist. This guide provides an objective comparison of DVS-crosslinked materials with common alternatives, supported by experimental data, to aid in the selection of the most appropriate material for your research and development needs.

Comparative Analysis of Biocompatibility

The biocompatibility of a crosslinked material is not solely dependent on the crosslinking agent but is also significantly influenced by the polymer type, crosslinking density, and, critically, the purification process to remove unreacted crosslinker. The following tables summarize key biocompatibility data for DVS and its common alternatives: 1,4-butanediol diglycidyl ether (BDDE), genipin, and glutaraldehyde (GTA).

Table 1: In Vitro Cytotoxicity Data
Crosslinking AgentPolymerCell TypeAssayKey Findings
This compound (DVS) Hyaluronic AcidRetinal Pigment Epithelial (RPE) cellsCell ViabilityCell viability is strongly dependent on DVS concentration.[1]
Hyaluronic Acid-Cytotoxicity AssayLow toxicity is observed after removal of residual DVS by dialysis.[2]
1,4-Butanediol Diglycidyl Ether (BDDE) Hyaluronic AcidHuman FibroblastsMTT AssayNot cytotoxic after 24 hours; cytotoxicity observed at 7 days with high concentrations (70 and 100 ppm).
Hyaluronic Acid-CCK8 & LDH AssaysCell viability of 105% and cytotoxicity of 3%, indicating good cytocompatibility.[3]
Genipin CollagenEndothelial CellsCell ViabilityCell viability above 80% is maintained, considered non-cytotoxic according to ISO 10993-5.[4]
Chitosan-In Vivo (Rabbit Anterior Chamber)No signs of ocular inflammation were observed.
Glutaraldehyde (GTA) Collagen-Chondroitin SulfateCorneal Epithelial CellsBioviabilityReduced cell viability was observed in crosslinked mats.[5]
Chitosan/Gelatin-Cell ViabilityScaffolds crosslinked with 1 wt% GTA showed cell viability higher than 80%.
Table 2: Hemocompatibility Data
Crosslinking AgentMaterialTestKey Findings
General Standard Blood Contacting Medical DevicesHemolysis (ISO 10993-4)A hemolysis rate below 2% is generally considered non-hemolytic.[6]
1,4-Butanediol Diglycidyl Ether (BDDE) Urethane Doped PolyesterHemolysisFound to be non-hemolytic.[7]
Genipin Chitosan--
Glutaraldehyde (GTA) Collagen ScaffoldHemocompatibilityHemocompatibility rate was under 2%.[8]
Table 3: In Vivo Biocompatibility and Degradation
Crosslinking AgentPolymer/ScaffoldAnimal ModelKey Findings
This compound (DVS) Hyaluronic AcidMouseDVS crosslinking leads to slower degradation compared to BDDE at the same concentration.[9]
1,4-Butanediol Diglycidyl Ether (BDDE) Hyaluronic AcidMouseFaster degradation compared to DVS, which may be optimal for applications requiring tissue remodeling.[9]
Genipin ChitosanRabbit (Anterior Eye Chamber)Implants showed no signs of ocular inflammation and good biocompatibility.[8]
Glutaraldehyde (GTA) Decellularized Tendon-Crosslinking reduces degradation while maintaining fiber structure in vivo.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are standardized protocols for key in vitro biocompatibility assays.

MTT Assay for Cytotoxicity (based on ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Material Extraction:

    • Sterilize the crosslinked hydrogel samples (e.g., via UV irradiation).

    • Incubate the sterile samples in a cell culture medium (e.g., DMEM) at a specific extraction ratio (e.g., 1 mg/mL) for 24 hours at 37°C to create a material extract.[11]

    • Filter the extract through a 0.22 µm filter to ensure sterility.

  • Cell Culture:

    • Seed cells (e.g., NIH3T3 or L929 fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12][13]

  • Exposure to Extract:

    • Remove the existing culture medium from the wells and replace it with the material extract. Include a positive control (cells in fresh medium) and a negative control (cells exposed to a cytotoxic substance like 20% methanol).[12]

    • Incubate the cells with the extract for a defined period (e.g., 24 hours or 7 days).

  • MTT Addition and Incubation:

    • After the exposure period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3.5-4 hours at 37°C.[14] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 560-570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the positive control. According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[13]

Hemolysis Assay (based on ISO 10993-4)

This assay determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon contact.

  • Blood Preparation:

    • Obtain fresh human or rabbit blood in an anticoagulant tube (e.g., containing sodium citrate).

    • Centrifuge the blood to separate the red blood cells (RBCs) and wash them multiple times with a saline solution (e.g., 0.9% NaCl).

    • Resuspend the washed RBCs in saline to create a diluted RBC suspension.[6]

  • Material Incubation:

    • Place the test material in direct contact with the RBC suspension.

    • Include a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline).

    • Incubate the samples for a specified time (e.g., 24 hours) at 37°C with gentle agitation.[15]

  • Measurement of Hemolysis:

    • After incubation, centrifuge the samples to pellet the intact RBCs.

    • Carefully collect the supernatant, which contains the released hemoglobin.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

    • A hemolysis percentage below 2% is generally considered non-hemolytic.[6]

Signaling Pathways and Biocompatibility

The interaction of biomaterials with host tissues can trigger specific signaling pathways that mediate the inflammatory response. Understanding these pathways is crucial for designing biocompatible materials.

NF-κB Signaling Pathway in Biomaterial-Induced Inflammation

The Nuclear Factor kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[16][17] The implantation of a biomaterial can lead to the release of pro-inflammatory cytokines like TNF-α and IL-1, which activate this pathway.[1][18]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Biomaterial Biomaterial Implantation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Biomaterial->Cytokines induces release of Receptor Cell Surface Receptor Cytokines->Receptor bind to IKK IKK Complex (Activated) Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (Active) IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Inflammation Inflammatory Response Genes->Inflammation

Caption: NF-κB signaling pathway activation by biomaterials.

MAPK Signaling Pathway in Cytotoxicity

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular responses to external stimuli, including stress induced by biomaterials, which can lead to cytotoxicity. The MAPK family includes ERK, p38, and JNK pathways.[19][20][21]

MAPK_Pathway Biomaterial Biomaterial Interaction Stress Cellular Stress (e.g., ROS) Biomaterial->Stress can induce MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse leads to

Caption: General overview of the MAPK signaling cascade.

Conclusion

The biocompatibility of this compound (DVS) crosslinked materials is a multifaceted issue. While DVS is an effective crosslinker, the potential for cytotoxicity from unreacted molecules necessitates rigorous purification and careful control over the crosslinker concentration.

  • For applications requiring high biocompatibility and where slower degradation is acceptable, DVS can be a suitable option, provided that extensive purification is performed to remove residual crosslinker.

  • 1,4-butanediol diglycidyl ether (BDDE) emerges as a strong alternative with a favorable biocompatibility profile, particularly for applications that benefit from a more rapid, cell-mediated degradation and remodeling process.

  • Genipin , a natural crosslinker, demonstrates excellent biocompatibility and low cytotoxicity, making it a promising choice for applications where minimizing the inflammatory response is paramount.

  • Glutaraldehyde (GTA) , while effective in enhancing mechanical properties, generally exhibits higher cytotoxicity and should be used with caution, often requiring additional treatment steps to neutralize residual aldehyde groups.

Ultimately, the choice of crosslinking agent should be guided by the specific requirements of the intended application, including the desired mechanical properties, degradation kinetics, and the sensitivity of the biological environment. This guide provides a framework for making an informed decision based on currently available experimental evidence. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of these crosslinking agents.

References

A Comparative Guide to the In Vitro Degradation of Divinyl Sulfone (DVS) Crosslinked Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and tissue engineering, understanding the degradation profile of a scaffold is paramount to designing effective and safe therapeutic strategies. Divinyl sulfone (DVS) is a widely utilized crosslinking agent for fabricating hydrogel scaffolds from natural polymers like hyaluronic acid, collagen, and chitosan. Its popularity stems from its ability to form stable sulfonyl bis-ethyl crosslinks, enhancing the mechanical properties and enzymatic resistance of the scaffolds.[1] However, the choice of crosslinker significantly impacts the scaffold's in vitro degradation kinetics, which in turn influences drug release profiles and tissue regeneration timelines.

This guide provides an objective comparison of the in vitro degradation of DVS-crosslinked scaffolds against common alternatives: 1,4-butanediol diglycidyl ether (BDDE), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and glutaraldehyde (GTA). The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate crosslinking strategy for your research needs.

Comparative Degradation Data

The in vitro degradation of scaffolds is influenced by several factors, including the type and concentration of the crosslinker, the polymer composition of the scaffold, and the degradation medium (e.g., enzymatic or hydrolytic). The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: In Vitro Enzymatic Degradation of Hyaluronic Acid (HA) Scaffolds

CrosslinkerPolymerEnzyme (Concentration)TimeRemaining Weight (%)Reference
DVS (5%)Hyaluronic AcidHyaluronidase12 weeksHigher than BDDE[1]
BDDE (5%)Hyaluronic AcidHyaluronidase12 weeksLower than DVS[1]
BDDEHyaluronic AcidHyaluronidase24 hoursRapid and complete degradation[2]

Table 2: In Vitro Degradation of Collagen and Chitosan Scaffolds

CrosslinkerPolymerDegradation MediumTimeDegradation/Weight LossReference
EDC/NHSCollagenCollagenase72 hours50% enzymatic degradation[3]
GlutaraldehydeChitosan/Cellulose NanocrystalsPBS (pH 7.4)Not specifiedSlower than ionically crosslinked[4]
Calcium Cations (Ionic)Chitosan/Cellulose NanocrystalsPBS (pH 7.4)Not specifiedFastest degradation rate[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for common in vitro degradation studies.

Protocol 1: Enzymatic Degradation of Hyaluronic Acid Scaffolds
  • Sample Preparation: Prepare disc-shaped hydrogel scaffolds of uniform size and weight. Lyophilize the scaffolds to determine their initial dry weight (W_initial).

  • Degradation Medium: Prepare a solution of hyaluronidase in phosphate-buffered saline (PBS) at a concentration relevant to the biological environment being modeled (e.g., 100 U/mL).

  • Incubation: Immerse each scaffold in a predetermined volume of the enzymatic solution. Incubate at 37°C with gentle agitation.

  • Time Points: At specified time intervals (e.g., 24, 48, 72 hours, and weekly), remove the scaffolds from the enzymatic solution.

  • Washing and Drying: Gently wash the scaffolds with deionized water to remove any remaining enzyme and degradation byproducts. Lyophilize the scaffolds to a constant weight to obtain the final dry weight (W_final).

  • Calculation of Weight Loss: The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 2: Hydrolytic Degradation of Scaffolds
  • Sample Preparation: Prepare and weigh the scaffolds as described in the enzymatic degradation protocol.

  • Degradation Medium: Immerse the scaffolds in a sterile PBS solution (pH 7.4).

  • Incubation: Incubate the samples at 37°C. The duration of the study can range from days to months, depending on the expected degradation rate.

  • Analysis: At each time point, retrieve the scaffolds, wash them with deionized water, and lyophilize them to determine the weight loss.

  • Characterization (Optional): The degradation can also be monitored by analyzing changes in the swelling ratio, mechanical properties (compressive or tensile testing), and morphology (Scanning Electron Microscopy - SEM) of the scaffolds over time.

Visualizing the Experimental Workflow

To provide a clear overview of the in vitro degradation study process, the following diagram illustrates a typical experimental workflow.

G Experimental Workflow for In Vitro Scaffold Degradation cluster_prep Scaffold Preparation cluster_degradation Degradation Study cluster_analysis Analysis cluster_results Results & Interpretation A Polymer & Crosslinker Selection B Scaffold Fabrication A->B C Characterization (Initial Weight, SEM) B->C D Incubation in Degradation Medium (Enzymatic or Hydrolytic) C->D E Time Point Sampling D->E F Weight Loss Measurement E->F G Mechanical Testing E->G H Morphological Analysis (SEM) E->H I Analysis of Degradation Products E->I J Data Compilation & Comparison F->J G->J H->J I->J G Cellular Signaling on a Degrading Scaffold cluster_scaffold Degrading Scaffold cluster_cell Cellular Response Scaffold Scaffold Degradation Stiffness Decreased Mechanical Stiffness Scaffold->Stiffness Release Release of Bioactive Molecules Scaffold->Release Integrin Integrin Signaling Stiffness->Integrin GrowthFactor Growth Factor Receptor Signaling Release->GrowthFactor YAPTAZ YAP/TAZ Pathway Integrin->YAPTAZ Gene Gene Expression (Proliferation, Differentiation) Integrin->Gene YAPTAZ->Gene YAPTAZ->Gene GrowthFactor->Gene GrowthFactor->Gene

References

A Comparative Guide to the Spectroscopic Analysis of Divinyl Sulfone Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of proteins modified with divinyl sulfone (DVSF). It offers a comparative perspective against other common protein modification reagents and includes detailed experimental protocols and data interpretation guidelines to aid researchers in their selection of appropriate analytical methods.

Introduction to this compound Protein Modification

This compound (DVSF) is a homobifunctional crosslinking agent that reacts primarily with nucleophilic side chains of amino acids such as lysine, cysteine, and histidine, as well as the N-terminal α-amino group. The reaction proceeds via a Michael addition, forming stable thioether or secondary amine linkages. This modification is often employed to stabilize protein structures, create antibody-drug conjugates, or probe protein-protein interactions. Understanding the extent and location of DVSF modification is critical for structure-function studies and the development of protein-based therapeutics.

Comparative Overview of Spectroscopic Techniques

The choice of spectroscopic technique for analyzing DVSF-modified proteins depends on the specific information required, such as the degree of modification, conformational changes, and identification of modification sites. This section compares the utility of mass spectrometry, NMR, FTIR, fluorescence, and circular dichroism spectroscopy in the context of DVSF modification.

Table 1: Comparison of Spectroscopic Techniques for Analyzing DVSF-Modified Proteins
Spectroscopic TechniqueInformation ObtainedAdvantagesLimitationsTypical Quantitative Readout
Mass Spectrometry (MS) Precise mass of modified protein/peptides, identification of modification sites, quantification of modification stoichiometry.[1][2]High sensitivity and specificity, provides site-specific information. DVSF modification can enhance specific fragment ions (a1 ions) aiding in sequencing.[1][2]Can be destructive, complex data analysis, may not provide information on global conformational changes.Mass shift upon modification, relative abundance of modified vs. unmodified peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level structural information, identification of modified residues through chemical shift perturbations, changes in protein dynamics.[3]Provides detailed 3D structural information in solution, sensitive to local environmental changes upon modification.Requires high protein concentration and purity, isotopic labeling is often necessary for larger proteins, data acquisition and analysis can be time-consuming.Chemical shift perturbations (Δδ) in ppm for affected residues.
Fourier-Transform Infrared (FTIR) Spectroscopy Changes in protein secondary structure (α-helix, β-sheet content) upon modification.[4]Non-destructive, requires small sample amounts, can be used for proteins in various environments (solution, solid).[4]Provides information on global secondary structure, not site-specific, overlapping signals can make interpretation complex.[5][6]Changes in the area and position of amide I and amide II bands.[7]
Fluorescence Spectroscopy Information on the local environment of fluorescent amino acids (Trp, Tyr), conformational changes, binding events.[8]Highly sensitive, non-destructive, can be used to study protein dynamics and interactions in real-time.Limited to proteins containing intrinsic fluorophores or those that can be extrinsically labeled, provides information about the local environment of the fluorophore.Changes in fluorescence intensity, emission maximum wavelength (λem), and fluorescence quenching constants.[9][10]
Circular Dichroism (CD) Spectroscopy Information on protein secondary and tertiary structure, assessment of folding and stability upon modification.[11][12][13]Relatively fast and easy to perform, requires small amounts of protein, sensitive to changes in global protein conformation.[11]Provides global structural information, not site-specific, can be affected by buffer components.Changes in molar ellipticity ([θ]) at specific wavelengths (e.g., 222 nm for α-helices).[14]

In-Depth Spectroscopic Analysis of DVSF-Modified Proteins

This section provides a more detailed look at how each spectroscopic technique can be applied to study DVSF-modified proteins, including expected outcomes and comparisons with other common modifying agents.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the detailed characterization of protein modifications. For DVSF-modified proteins, MS can precisely determine the mass increase corresponding to the addition of the crosslinker and, through tandem MS (MS/MS), identify the specific amino acid residues that have been modified.

Expected Results: DVSF can form both mono-adducts and crosslinks. A mono-adduct with a primary amine (e.g., lysine) results in a mass increase of 118.009 Da. An intra- or inter-molecular crosslink will also result in a mass increase of 118.009 Da, but will involve two amino acid residues. A key advantage of using DVSF in proteomics is its ability to significantly enhance the a1 fragment ion in MS/MS spectra, which facilitates de novo sequencing and N-terminal identification.[1][2]

Comparison with NHS-Esters: N-hydroxysuccinimide (NHS) esters are another common class of amine-reactive crosslinkers. While both DVSF and NHS-esters target primary amines, their fragmentation patterns in MS/MS can differ. The stable amide bond formed by NHS-esters does not typically induce the same characteristic a1 ion enhancement seen with DVSF.

Table 2: Mass Shifts for DVSF and NHS-Ester Modification of Lysine
ModificationReagentMass Change (Monoisotopic)Bond Formed
Mono-adductThis compound (DVSF)+118.009 DaSecondary Amine
AcylationNHS-Ester (generic)Varies with R-groupAmide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unparalleled insight into the three-dimensional structure of proteins in solution. Modification with DVSF will induce chemical shift perturbations (CSPs) in the NMR spectra, primarily for the residues at or near the modification site.

Expected Results: Upon modification of a lysine residue with DVSF, the signals corresponding to the lysine side-chain protons and nitrogen (in a ¹H-¹⁵N HSQC spectrum) will experience significant changes in their chemical shifts.[3] Specifically, the ¹⁵N chemical shift of the lysine side-chain amine is expected to shift significantly upon formation of the secondary amine.[15][16] Residues in the spatial vicinity of the modified lysine will also exhibit CSPs, allowing for the mapping of the modification site onto the protein's structure.

Comparison with Glutaraldehyde: Glutaraldehyde is another common crosslinker that reacts with amines. However, it can form more complex and heterogeneous reaction products, including polymers, which can lead to more extensive and difficult-to-interpret changes in NMR spectra compared to the more defined reaction of DVSF.

Table 3: Predicted ¹H-¹⁵N HSQC Chemical Shift Perturbations upon Lysine Modification
ModificationReagentExpected Δδ for Lysine Side-Chain ¹⁵N (ppm)Expected Δδ for Neighboring Backbone Amides (ppm)
AlkylationThis compound (DVSF)Large (several ppm)Moderate (0.1 - 0.5 ppm)
AmidationNHS-EsterLargeModerate (0.1 - 0.5 ppm)
Schiff base/crosslinkGlutaraldehydeVery Large and potentially heterogeneousLarge and potentially widespread

Note: These are predicted values and the actual chemical shift perturbations will be protein-specific.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for assessing changes in protein secondary structure. The amide I band (1600-1700 cm⁻¹) of the infrared spectrum is particularly sensitive to the protein backbone conformation.

Expected Results: Crosslinking with DVSF can induce changes in the protein's secondary structure. These changes will be reflected in the shape and position of the amide I band.[4] For example, an increase in β-sheet content upon crosslinking would lead to an increase in the intensity of the component around 1630 cm⁻¹. Deconvolution of the amide I band can provide a quantitative estimate of the changes in different secondary structural elements.[1][6][7][17]

Comparison with EDC/NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS is commonly used to crosslink carboxyl groups to primary amines. The conformational changes induced by EDC/NHS crosslinking will also be detectable by FTIR and can be compared to those induced by DVSF to understand how different crosslinking strategies affect protein structure.

Table 4: Typical Amide I Band Positions for Protein Secondary Structures
Secondary StructureTypical Wavenumber (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640 (low) and 1680 - 1695 (high)
Random Coil1640 - 1650
Turns1660 - 1680
Fluorescence Spectroscopy

Fluorescence spectroscopy is highly sensitive to the local environment of intrinsic fluorophores like tryptophan and tyrosine. Modification with DVSF can alter the protein's conformation, leading to changes in the fluorescence properties of these residues.

Expected Results: If a DVSF modification occurs near a tryptophan residue, a change in the fluorescence emission maximum (λem) and/or intensity can be observed. A blue shift in λem suggests the tryptophan has moved to a more hydrophobic environment, while a red shift indicates greater solvent exposure. Fluorescence quenching studies, using quenchers like acrylamide, can also be performed to probe the accessibility of tryptophan residues before and after modification. The results are often analyzed using a Stern-Volmer plot.[8][9][10]

Comparison with Maleimides: Maleimides are commonly used to modify cysteine residues. Comparing the fluorescence changes upon modification with DVSF (targeting lysines and cysteines) and maleimides (targeting cysteines) can help to dissect the conformational changes originating from modifications at different sites.

Table 5: Interpreting Changes in Tryptophan Fluorescence
ObservationInterpretation
Blue Shift in λem Tryptophan moved to a more hydrophobic environment.
Red Shift in λem Tryptophan became more exposed to the solvent.
Increase in Fluorescence Intensity Tryptophan moved to a more rigid environment.
Decrease in Fluorescence Intensity Quenching due to proximity of quenching groups or conformational changes.
Decreased Stern-Volmer Constant (Ksv) Decreased accessibility of tryptophan to the quencher.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the overall secondary and tertiary structure of proteins in solution.

Expected Results: DVSF crosslinking can stabilize or alter the secondary structure of a protein, which can be monitored by far-UV CD (190-250 nm).[11][12][13] Changes in the molar ellipticity at 222 nm and 208 nm are indicative of changes in α-helical content, while changes around 218 nm can indicate alterations in β-sheet content. Near-UV CD (250-320 nm) can provide information about changes in the tertiary structure by probing the environment of aromatic amino acids.

Comparison with Itself (Before and After Modification): The most powerful application of CD for DVSF-modified proteins is the direct comparison of the spectra before and after the modification. This allows for a clear assessment of any global conformational changes induced by the crosslinking reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key spectroscopic techniques discussed.

Mass Spectrometry of DVSF-Modified Proteins
  • Protein Modification:

    • Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).

    • Add DVSF to the desired molar excess (e.g., 10- to 100-fold).

    • Incubate the reaction at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl) or by buffer exchange.

  • Sample Preparation for MS:

    • Perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) using a desalting column or dialysis.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the protein with a protease (e.g., trypsin) overnight at 37°C.

    • Desalt the resulting peptides using a C18 ZipTip or equivalent.

  • MS Analysis:

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

    • Acquire data in a data-dependent mode to trigger MS/MS on the most abundant precursor ions.

  • Data Analysis:

    • Search the MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest) with variable modifications specified for DVSF adducts on lysine, histidine, cysteine, and the N-terminus.

    • Manually validate the identification of modified peptides and the enhancement of a1 ions.

NMR Spectroscopy of DVSF-Modified Proteins
  • Sample Preparation:

    • Express and purify the protein, with ¹⁵N and/or ¹³C isotopic labeling if necessary.

    • Concentrate the protein to 0.1-1 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 7.0, 50 mM NaCl, 10% D₂O).

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the unmodified protein.

  • Protein Modification:

    • Add a controlled amount of DVSF to the NMR tube and monitor the reaction in real-time by acquiring a series of ¹H-¹⁵N HSQC spectra.

    • Alternatively, modify the protein as described in the MS protocol and then exchange it into the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a final ¹H-¹⁵N HSQC spectrum of the purified, modified protein.

    • For detailed structural analysis, acquire additional multidimensional NMR experiments (e.g., HNCA, HNCO, NOESY).

  • Data Analysis:

    • Process and analyze the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

    • Compare the spectra of the unmodified and modified protein to identify chemically shifted peaks.

    • Calculate the chemical shift perturbations (CSPs) using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where α is a scaling factor for the nitrogen chemical shift.

FTIR Spectroscopy of DVSF-Modified Proteins
  • Sample Preparation:

    • Prepare the unmodified and DVSF-modified protein samples at a concentration of 1-10 mg/mL in a low-absorbing buffer (e.g., D₂O-based buffer for minimal water interference in the amide I region).

  • FTIR Data Acquisition:

    • Acquire the FTIR spectra using a transmission cell with CaF₂ windows or using an attenuated total reflectance (ATR) accessory.

    • Collect a background spectrum of the buffer alone.

    • Collect the spectra of the protein samples over the range of 4000-1000 cm⁻¹.

  • Data Processing and Analysis:

    • Subtract the buffer spectrum from the protein spectra.

    • Perform baseline correction and normalization of the spectra.

    • Analyze the amide I region (1600-1700 cm⁻¹) by second-derivative analysis and curve fitting to quantify the contributions of different secondary structural elements.

Fluorescence Spectroscopy of DVSF-Modified Proteins
  • Sample Preparation:

    • Prepare solutions of the unmodified and DVSF-modified protein at a low concentration (e.g., 1-10 µM) in a suitable buffer.

  • Fluorescence Emission Spectra:

    • Excite the protein at 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 300 to 400 nm.

    • Compare the λem and fluorescence intensity of the modified and unmodified protein.

  • Fluorescence Quenching:

    • Prepare a stock solution of a quencher (e.g., acrylamide).

    • Titrate the protein solutions with increasing concentrations of the quencher.

    • Record the fluorescence intensity at the emission maximum after each addition.

  • Data Analysis:

    • Correct the fluorescence data for inner filter effects if necessary.

    • Construct a Stern-Volmer plot (F₀/F vs. [Q]) and determine the Stern-Volmer constant (Ksv).

Circular Dichroism (CD) Spectroscopy of DVSF-Modified Proteins
  • Sample Preparation:

    • Prepare the unmodified and DVSF-modified protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid high concentrations of salts and other UV-absorbing components.

  • CD Data Acquisition:

    • For secondary structure analysis, acquire far-UV CD spectra from 190 to 250 nm using a 1 mm pathlength cuvette.

    • For tertiary structure analysis, acquire near-UV CD spectra from 250 to 320 nm using a 10 mm pathlength cuvette.

    • Acquire a baseline spectrum of the buffer alone.

  • Data Processing and Analysis:

    • Subtract the buffer spectrum from the protein spectra.

    • Convert the data to molar ellipticity ([θ]).

    • Analyze the far-UV CD spectra using deconvolution algorithms to estimate the secondary structure content.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Protein Protein of Interest Modification DVSF Modification Protein->Modification Purification Purification & Buffer Exchange Modification->Purification MS Mass Spectrometry Purification->MS Site Identification NMR NMR Spectroscopy Purification->NMR 3D Structure FTIR FTIR Spectroscopy Purification->FTIR Secondary Structure Fluorescence Fluorescence Purification->Fluorescence Conformation CD Circular Dichroism Purification->CD Folding & Stability Data Comparative Analysis MS->Data NMR->Data FTIR->Data Fluorescence->Data CD->Data crosslinker_comparison cluster_reactivity Reactivity cluster_analysis Key Analytical Features DVSF This compound (DVSF) DVSF_react Lys, Cys, His, N-term (Michael Addition) DVSF->DVSF_react NHS NHS-Ester NHS_react Lys, N-term (Acylation) NHS->NHS_react Glut Glutaraldehyde Glut_react Lys, N-term (Schiff Base, Polymerization) Glut->Glut_react DVSF_anal MS: a1 ion enhancement NMR: Defined CSPs DVSF_react->DVSF_anal NHS_anal MS: Stable amide bond FTIR: Amide I changes NHS_react->NHS_anal Glut_anal NMR: Complex spectra CD: Significant conformational changes Glut_react->Glut_anal signaling_pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 DVSF DVSF Crosslinking Kinase1->DVSF Stabilizes Active Conformation Effector Effector Protein Kinase2->Effector Response Cellular Response Effector->Response DVSF->Kinase2

References

A Comparative Guide to the Mechanical Properties of Divinyl Sulfone (DVS) and EDC/NHS Crosslinked Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking strategy is a critical determinant of the mechanical performance and biological interaction of hydrogels in applications ranging from tissue engineering to drug delivery. Divinyl sulfone (DVS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) are two widely employed crosslinking systems. This guide provides an objective comparison of the mechanical properties of hydrogels crosslinked with these two agents, supported by experimental data, detailed protocols, and visual representations of the underlying chemical and experimental workflows.

Data Presentation: A Comparative Analysis of Mechanical Properties

The following tables summarize the quantitative mechanical data for hydrogels crosslinked with DVS and EDC/NHS. Due to the variability in base polymers, crosslinker concentrations, and testing methodologies across different studies, the data is presented for specific polymer systems to allow for a more accurate comparison.

Table 1: Mechanical Properties of Crosslinked Hyaluronic Acid (HA) Hydrogels

Crosslinker SystemPolymer ConcentrationCrosslinker ConcentrationMechanical TestStorage Modulus (G')Compressive Modulus (E)Tensile ModulusCitation
DVS3% (w/v) HA1:1 HA/DVS mass ratioRheologyGel-like behavior reportedNot ReportedNot Reported[1]
DVSHigh MW HANot specifiedRheologyCompromised with HA-o additionNot ReportedNot Reported[2]
EDC/NHSSilk Fibroin/HA0.3% (w/v) HATensile TestNot ReportedNot ReportedStrain improved to 120%[3][4][5]

Table 2: Mechanical Properties of Crosslinked Collagen and Gelatin Hydrogels

Crosslinker SystemPolymerCrosslinker ConcentrationMechanical TestCompressive Modulus (E*)Tensile StrengthYoung's ModulusCitation
EDC/NHSCollagen11.5 mg/mL EDC (100%)Compression~1.5 kPaNot ReportedNot Reported[6]
EDC/NHSCollagen1.15 mg/mL EDC (10%)Compression~1.2 kPaNot ReportedNot Reported[6]
EDC/NHSCollagen100% EDC/NHSTensile TestNot ReportedIncreased up to 400%Increased nearly six-fold[7]
EDC/NHSGelatinNot SpecifiedTensile TestNot ReportedSignificantly IncreasedIncreased[8]
EDC/NHSGelatin:CollagenNot SpecifiedNot SpecifiedStiffness and Young's Modulus IncreasedNot ReportedIncreased[9]

Experimental Protocols

Detailed methodologies for the preparation and mechanical testing of DVS and EDC/NHS crosslinked hydrogels are provided below. These protocols are generalized from various cited literature sources.

Protocol 1: this compound (DVS) Crosslinking of Hyaluronic Acid (HA)
  • Preparation of HA Solution: Dissolve high molecular weight hyaluronic acid in a 0.2 M NaOH solution to the desired concentration (e.g., 3% w/v). Allow the HA to dissolve completely, which may take several hours with gentle agitation.[10]

  • Crosslinking Reaction: Add this compound (DVS) to the HA solution. The concentration of DVS can be varied to control the degree of crosslinking. A common starting point is a 1:1 mass ratio of HA to DVS.[1]

  • Incubation: Mix the solution thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to allow for the crosslinking reaction to proceed to completion.

  • Purification: After incubation, purify the resulting hydrogel by dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unreacted DVS and other byproducts.[10]

  • Sample Preparation: Prepare hydrogel samples of defined geometry for subsequent mechanical testing.

Protocol 2: EDC/NHS Crosslinking of Collagen
  • Preparation of Collagen Solution: Prepare a solution of type I collagen in a suitable acidic solvent (e.g., 0.01 M HCl) at the desired concentration.

  • Preparation of Crosslinking Solution: Prepare a fresh solution of EDC and NHS in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer or 75% ethanol. A common molar ratio is 5:2:1 for EDC:NHS:carboxyl groups on the collagen.[6][7]

  • Crosslinking Reaction: Add the EDC/NHS solution to the collagen solution and mix thoroughly. The reaction is typically carried out at room temperature for a period of 4 to 24 hours.[6]

  • Quenching and Purification: Stop the reaction by adding a quenching solution, such as a Tris buffer. Purify the crosslinked collagen hydrogel by extensive washing with PBS to remove unreacted crosslinkers and byproducts.

  • Sample Preparation: Cast or mold the crosslinked collagen hydrogel into the desired shape and dimensions for mechanical testing.

Protocol 3: Rheological Characterization
  • Sample Loading: Place a defined volume of the hydrogel sample onto the lower plate of a rheometer equipped with a parallel-plate or cone-and-plate geometry.

  • Geometry Gap: Lower the upper geometry to a defined gap size (e.g., 1 mm).

  • Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 37°C) for a set period.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the hydrogel.

  • Frequency Sweep: Within the LVER, perform a frequency sweep to measure the storage modulus (G') and loss modulus (G'') as a function of frequency. This provides information on the gel's stiffness and viscous properties.

  • Time Sweep: To monitor gelation kinetics, a time sweep can be performed at a constant strain and frequency immediately after mixing the hydrogel components.

Protocol 4: Unconfined Compression Testing
  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height.

  • Testing Setup: Place the hydrated hydrogel sample between two flat, parallel plates of a mechanical testing machine.

  • Compression: Apply a compressive force at a constant strain rate (e.g., 10% per minute).

  • Data Acquisition: Record the force and displacement data throughout the compression.

  • Analysis: Calculate the compressive stress (force/area) and strain (change in height/original height). The compressive modulus is determined from the initial linear region of the stress-strain curve.

Protocol 5: Tensile Testing
  • Sample Preparation: Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).

  • Gripping: Securely clamp the ends of the hydrogel sample in the grips of a tensile testing machine.

  • Extension: Apply a tensile force at a constant extension rate until the sample fails.

  • Data Acquisition: Record the force and elongation data during the test.

  • Analysis: Calculate the tensile stress and strain. The tensile modulus (Young's modulus) is determined from the slope of the initial linear portion of the stress-strain curve. The tensile strength is the maximum stress the sample can withstand before failure.

Mandatory Visualizations

Crosslinking Mechanisms

Crosslinking_Mechanisms cluster_DVS This compound (DVS) Crosslinking cluster_EDC_NHS EDC/NHS Crosslinking Polymer1_DVS Polymer Chain (with -OH groups) DVS This compound (CH2=CH-SO2-CH=CH2) Polymer1_DVS->DVS Michael Addition (Alkaline conditions) Crosslinked_DVS Crosslinked Polymer (Ether Linkage) Polymer2_DVS Polymer Chain (with -OH groups) DVS->Polymer2_DVS Polymer1_EDC Polymer Chain (with -COOH group) EDC_NHS EDC + NHS Polymer1_EDC->EDC_NHS Activated_Ester NHS-activated Carboxyl Group EDC_NHS->Activated_Ester Polymer2_EDC Polymer Chain (with -NH2 group) Activated_Ester->Polymer2_EDC Crosslinked_EDC Crosslinked Polymer (Amide Bond) Polymer2_EDC->Crosslinked_EDC Amide bond formation

Caption: Chemical crosslinking mechanisms of DVS and EDC/NHS.

Experimental Workflow for Mechanical Testing

Mechanical_Testing_Workflow cluster_prep Hydrogel Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Prep Polymer Solution Preparation Crosslink Addition of Crosslinker (DVS or EDC/NHS) Prep->Crosslink Gelation Gelation/ Curing Crosslink->Gelation Purification Purification (Dialysis/Washing) Gelation->Purification Sample_Prep Sample Preparation (Cylindrical/Dumbbell) Purification->Sample_Prep Rheology Rheological Analysis Sample_Prep->Rheology Compression Compression Testing Sample_Prep->Compression Tension Tensile Testing Sample_Prep->Tension Data_Acq Data Acquisition (Force, Displacement, Moduli) Rheology->Data_Acq Compression->Data_Acq Tension->Data_Acq Calc Calculation of Mechanical Properties Data_Acq->Calc Compare Comparative Analysis Calc->Compare

Caption: General experimental workflow for mechanical testing of hydrogels.

Concluding Remarks

The choice between DVS and EDC/NHS crosslinking significantly impacts the final mechanical properties of a hydrogel. DVS crosslinking, which forms stable ether linkages, is often used for polysaccharides like hyaluronic acid and typically results in robust gels. However, high concentrations of DVS may be required to form solid gels, which can potentially compromise biocompatibility.[2]

EDC/NHS chemistry, a "zero-length" crosslinking method, forms amide bonds between carboxyl and amine groups present in polymers like collagen and gelatin. This method is widely favored for its ability to create crosslinks without introducing a spacer molecule, which can be advantageous for maintaining the biological recognition of the polymer. The mechanical properties of EDC/NHS crosslinked gels can be readily tuned by varying the crosslinker concentration.[6]

Ultimately, the optimal crosslinking strategy depends on the specific polymer being used and the desired mechanical and biological properties for the intended application. This guide provides a foundational understanding to aid researchers in making an informed decision for their hydrogel system.

References

A Comparative Guide to the Toxicity of Divinyl Sulfone in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing crosslinking agents in cell culture, understanding the cytotoxic profile of these reagents is paramount. Divinyl sulfone (DVS), a commonly used bi-functional crosslinker, is effective in conjugating biomolecules but raises concerns regarding its toxicity. This guide provides an objective comparison of DVS's performance with other alternatives, supported by experimental data, to aid in the selection of the most appropriate crosslinking agent for your research needs.

Comparative Cytotoxicity of Crosslinking Agents

The selection of a crosslinking agent should balance its reactivity and efficiency with its potential to induce cellular damage. The following table summarizes the cytotoxic profiles of this compound and common alternatives based on their half-maximal inhibitory concentration (IC50) values in various cell lines. A lower IC50 value indicates higher cytotoxicity.

Crosslinking AgentChemical ClassTarget Functional Group(s)Cell LineIC50 ValueReference
This compound (DVS) Vinyl SulfoneThiols, Amines, HydroxylsHuman Colorectal Carcinoma (RKO)34 µM[1]
Human Hepatocellular Carcinoma (HepG2)~200 µM (induces pyroptosis)
1,4-Butanediol diglycidyl ether (BDDE) EpoxideAmines, Hydroxyls, ThiolsHuman Gingival FibroblastsNon-cytotoxic at 20 ppm, Cytotoxic at 70-100 ppm (with hyaluronic acid, 7 days)
N-Aryl Maleimide Derivative (4-Nitrophenyl) MaleimideThiolsHuman Cervical Cancer (HeLa)10.5 ± 0.9 µM[2]
Human Breast Cancer (MCF-7)12.3 ± 1.1 µM[2]
Human Lung Cancer (A549)19.8 ± 1.7 µM[2]
Human Liver Cancer (HepG2)22.1 ± 1.9 µM[2]
N-Hydroxysuccinimide (NHS) Ester EsterPrimary AminesNot directly reported for the crosslinker itself, as it is a leaving group. Toxicity depends on the entire crosslinker molecule.-

Experimental Protocols

Accurate assessment of cytotoxicity is crucial for evaluating crosslinking agents. Below are detailed methodologies for key experiments commonly used to determine the toxicity of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance of the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of DVS toxicity and the process of its evaluation, the following diagrams are provided.

DVS_Toxicity_Pathway DVS This compound (DVS) Exposure ROS Increased Reactive Oxygen Species (ROS) DVS->ROS Thioredoxin_Ox Thioredoxin Oxidation DVS->Thioredoxin_Ox Direct Reaction Mito Mitochondrial Dysfunction ROS->Mito GSDMD Gasdermin D (GSDMD) Activation ROS->GSDMD Protein_Crosslinking Protein Cross-linking Thioredoxin_Ox->Protein_Crosslinking Cell_Death Cell Death Protein_Crosslinking->Cell_Death Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD->Pyroptosis Pyroptosis->Cell_Death

Caption: DVS-induced cytotoxicity signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Compound_Prep 2. Compound Preparation (DVS & Alternatives) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Dose-response & time-course) Compound_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Cytotoxicity_Assay 4b. Cytotoxicity Assay (e.g., LDH) Treatment->Cytotoxicity_Assay Apoptosis_Assay 4c. Apoptosis/Necrosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay IC50 5. IC50 Determination Viability_Assay->IC50 Cytotoxicity_Assay->IC50 Mechanism 6. Mechanism of Cell Death (Apoptosis vs. Necrosis/Pyroptosis) Apoptosis_Assay->Mechanism Conclusion 7. Conclusion & Comparison IC50->Conclusion Mechanism->Conclusion

References

A Comparative Guide to the Swelling Behavior of Divinyl Sulfone (DVS) Crosslinked Polymers in Different Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the swelling behavior of polymers crosslinked with divinyl sulfone (DVS) in various media. We will delve into supporting experimental data, detailed methodologies, and a comparative analysis with other common crosslinking agents to assist in the selection and optimization of hydrogel formulations for research and drug development applications.

Introduction to this compound (DVS) Crosslinking

This compound (DVS) is a bifunctional crosslinking agent that reacts with polymers containing nucleophilic groups, such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups. The crosslinking reaction, typically a Michael-type addition, occurs under alkaline conditions and results in the formation of stable sulfonyl-bis-ethyl ether linkages. This method is widely employed to fabricate hydrogels from natural polymers like hyaluronic acid (HA), cellulose derivatives, and gelatin, enhancing their mechanical stability and controlling their degradation rates for applications in drug delivery and tissue engineering.[1]

The degree of crosslinking, and consequently the swelling behavior of the resulting hydrogel, can be precisely controlled by modulating reaction parameters such as pH, temperature, and the molar ratio of DVS to the polymer.[1]

Factors Influencing Swelling Behavior

The swelling of a hydrogel is a critical property that dictates its permeability, mechanical characteristics, and the release kinetics of encapsulated drugs. For DVS-crosslinked polymers, the primary factors influencing the equilibrium swelling ratio (ESR) are:

  • Crosslinking Density: A higher concentration of DVS leads to a greater crosslinking density, resulting in a more tightly packed polymer network that restricts the uptake of water, thereby lowering the swelling ratio.[2] Conversely, a lower DVS concentration produces a looser network with a higher swelling capacity.

  • pH of the Swelling Medium: The pH of the surrounding environment can significantly impact the swelling of hydrogels, especially those derived from polyelectrolytes like hyaluronic acid. For HA hydrogels, a higher pH can lead to increased ionization of carboxylic acid groups, resulting in electrostatic repulsion between the polymer chains and consequently, a higher degree of swelling.[3]

  • Ionic Strength of the Swelling Medium: The presence of ions in the swelling medium can shield the charges on the polymer chains, reducing the electrostatic repulsion and leading to a decrease in the swelling ratio.

  • Temperature: Temperature can influence the swelling behavior, with some hydrogels exhibiting a temperature-responsive swelling and deswelling behavior.

Comparative Swelling Behavior of DVS-Crosslinked Polymers

The following tables summarize the swelling behavior of DVS-crosslinked polymers under different conditions and in comparison to other crosslinking agents.

Table 1: Effect of NaOH Concentration on the Swelling Ratio of DVS-Crosslinked Hyaluronic Acid (HA) Microparticles

NaOH Concentration (mol/L)pHSwelling Ratio (SR)
0.0511.7935.4 ± 1.2
0.1012.3042.6 ± 1.5
0.2012.6351.2 ± 2.0

Data extracted from a study on HA microparticles crosslinked with a 1/1 HA/DVS mass ratio. The swelling was measured in PBS at 25°C. An increase in NaOH concentration during crosslinking leads to a higher pH, which in turn results in a higher swelling ratio, indicating a lower degree of crosslinking.[1]

Table 2: Comparison of Swelling Properties of Hyaluronic Acid (HA) Films Crosslinked with Different Agents

Crosslinking AgentSwelling MediumInitial Volume Swelling RatioStability
DVSWater2.0 - 2.5Stable
DVSPBS2.0 - 2.5Stable
Glutaraldehyde (GTA)Water~2.0Low
Glutaraldehyde (GTA)PBS~2.0Low
EDCWater2.0 - 2.5Stable
EDCPBS2.0 - 2.5Stable

This table provides a qualitative comparison based on studies of crosslinked HA films. DVS and EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) crosslinked films demonstrated greater stability compared to those crosslinked with GTA. The initial swelling was comparable among the stable crosslinkers.

Experimental Protocols

Synthesis of DVS-Crosslinked Hyaluronic Acid (HA) Hydrogel

This protocol describes a general method for the synthesis of a DVS-crosslinked HA hydrogel.

Materials:

  • Sodium hyaluronate (HA)

  • Sodium hydroxide (NaOH) solution (e.g., 0.2 M)

  • This compound (DVS)

  • Phosphate buffered saline (PBS)

Procedure:

  • Dissolve a specific amount of HA in the NaOH solution to achieve the desired polymer concentration (e.g., 4% w/v).

  • Stir the solution at room temperature until the HA is completely dissolved.

  • Add the desired amount of DVS to the HA solution to achieve a specific HA:DVS weight ratio (e.g., 10:1).

  • Stir the mixture for a short period (e.g., 5 minutes) to ensure homogeneity.

  • Allow the mixture to stand at room temperature for a defined period (e.g., 1 hour) for the crosslinking reaction to proceed and form a gel.

  • Immerse the resulting gel in a PBS solution to neutralize the pH and allow it to swell to equilibrium.

  • The PBS solution should be changed periodically to ensure complete removal of unreacted DVS and NaOH.

Measurement of Equilibrium Swelling Ratio (ESR)

This protocol outlines the gravimetric method for determining the equilibrium swelling ratio of a hydrogel.

Materials:

  • Dried hydrogel sample

  • Swelling medium (e.g., deionized water, PBS of a specific pH)

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh the dried hydrogel sample to determine its initial dry weight (Wd).

  • Immerse the dried hydrogel in a sufficient volume of the desired swelling medium at a constant temperature.

  • Allow the hydrogel to swell until it reaches equilibrium. This may take several hours to days, depending on the hydrogel composition and size.

  • At regular intervals, remove the swollen hydrogel from the medium.

  • Gently blot the surface of the hydrogel with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel to determine its swollen weight (Ws).

  • Continue this process until a constant swollen weight is achieved, indicating that equilibrium has been reached.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    ESR = (Ws - Wd) / Wd

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the relationships between various factors, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization Polymer Polymer Solution (e.g., Hyaluronic Acid) Mixing Mixing and Reaction Polymer->Mixing Alkaline Alkaline Medium (e.g., NaOH) Alkaline->Mixing DVS This compound (Crosslinker) DVS->Mixing Gel Crosslinked Hydrogel Mixing->Gel Drying Drying Gel->Drying Swelling Swelling in Media Drying->Swelling Measurement Weight Measurement Swelling->Measurement ESR ESR Calculation Measurement->ESR

Caption: Experimental workflow for the synthesis and swelling characterization of DVS-crosslinked hydrogels.

SwellingFactors Swelling Swelling Behavior (Equilibrium Swelling Ratio) Crosslinking Crosslinking Density Crosslinking->Swelling - pH pH of Medium pH->Swelling +/- IonicStrength Ionic Strength IonicStrength->Swelling - Polymer Polymer Properties (e.g., Charge, Hydrophilicity) Polymer->Swelling + DVS_Concentration DVS Concentration DVS_Concentration->Crosslinking Reaction_pH Reaction pH Reaction_pH->Crosslinking

Caption: Factors influencing the swelling behavior of DVS-crosslinked polymers.

Biocompatibility and Cellular Interactions

While DVS is an effective crosslinker, its concentration must be carefully optimized to ensure the biocompatibility of the resulting hydrogel.[4] High concentrations of residual, unreacted DVS can be cytotoxic.[4] Therefore, thorough washing and purification steps after crosslinking are crucial.

The mechanical properties and surface chemistry of DVS-crosslinked hydrogels can influence cell behavior, including adhesion, proliferation, and differentiation. For instance, in the context of tissue engineering, the stiffness of the hydrogel, which is related to its swelling ratio, can play a role in directing stem cell fate. While a specific signaling pathway directly governed by the swelling behavior is not well-defined, the overall physical and chemical properties of the hydrogel create a microenvironment that elicits cellular responses through various mechanotransduction and receptor-mediated signaling pathways.

BiocompatibilityFactors cluster_properties Hydrogel Properties cluster_responses Cellular Responses Hydrogel DVS-Crosslinked Hydrogel Swelling Swelling Ratio Hydrogel->Swelling Stiffness Mechanical Stiffness Hydrogel->Stiffness Porosity Pore Size Hydrogel->Porosity Chemistry Surface Chemistry (Residual DVS, Polymer functional groups) Hydrogel->Chemistry Biocompatibility Biocompatibility & Cellular Response Swelling->Stiffness Adhesion Cell Adhesion Stiffness->Adhesion Differentiation Cell Differentiation Stiffness->Differentiation Proliferation Cell Proliferation Porosity->Proliferation Inflammation Inflammatory Response Chemistry->Inflammation Adhesion->Biocompatibility Proliferation->Biocompatibility Inflammation->Biocompatibility - Differentiation->Biocompatibility

Caption: Conceptual diagram of how hydrogel properties influence biocompatibility and cellular responses.

Conclusion

This compound is a versatile and effective crosslinking agent for preparing hydrogels with tunable swelling properties. The swelling behavior of DVS-crosslinked polymers is intricately linked to the crosslinking density, which can be controlled by adjusting the reaction conditions, particularly the pH and the concentration of DVS. When compared to other crosslinkers, DVS can produce stable hydrogels with predictable swelling characteristics. For applications in drug delivery and tissue engineering, careful optimization of the crosslinking process is essential to achieve the desired swelling ratio while ensuring the biocompatibility of the final material. This guide provides a foundational understanding and practical protocols to aid researchers in the development of DVS-crosslinked polymers for their specific applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Step-by-Step Guide to the Proper Disposal of Divinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Divinyl sulfone, a reactive chemical used in various synthetic processes, requires stringent disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with the utmost care. This substance is classified as highly toxic and corrosive.[1][2] Inhalation, ingestion, or skin contact can be fatal.[3] It can cause severe skin burns, serious eye damage, and respiratory irritation.[3][4] Therefore, all personal contact, including inhalation of vapors, must be strictly avoided.[1]

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:

  • Gloves: Elbow-length PVC gloves are recommended.[1] It is important to check the suitability and durability of the glove type depending on the specific usage.[1]

  • Eye Protection: Chemical goggles and a full face shield are necessary to protect against splashes.[1]

  • Protective Clothing: Wear protective clothing to prevent any risk of skin exposure.[1] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[1]

  • Respiratory Protection: In case of inadequate ventilation or when vapors/aerosols are generated, a NIOSH-approved respirator with a suitable filter cartridge is required.[3][5]

This compound Waste Disposal: A Step-by-Step Procedure

This compound is considered a hazardous waste and must be disposed of in accordance with all local, regional, and national regulations.[4][6] Under no circumstances should it be emptied into drains or released into the environment.[2][6] The primary and mandatory procedure for its disposal is through a licensed waste disposal company.

Step 1: Waste Collection and Storage

  • Dedicated Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be kept securely sealed.[1]

  • Original Containers: Whenever possible, leave the chemical in its original container for disposal.[3]

  • No Mixing: Do not mix this compound waste with other chemical waste.[3]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, acids, and oxidizing agents.[6] Storage at 4°C is recommended.[1] The storage area should be locked up or accessible only to qualified and authorized personnel.[3]

Step 2: Handling Spills In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Minor Spills:

    • Remove all ignition sources from the area.[1]

    • Clean up the spill immediately using an inert absorbent material (e.g., Chemizorb®).[3][6]

    • Collect the absorbent material and place it in a suitable, closed container for disposal.[6]

    • Wash the contaminated surface with a soap and water solution.[5]

  • Major Spills:

    • Evacuate all personnel from the area and move upwind.[1]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

Step 3: Arranging for Professional Disposal

  • Contact a Licensed Waste Disposal Company: The disposal of this compound must be entrusted to a licensed and qualified waste disposal company.

  • Provide Information: Clearly communicate the nature of the waste to the disposal company. They will provide guidance on proper packaging and labeling for transportation.

  • Documentation: Maintain all necessary documentation related to the disposal of the hazardous waste as required by your institution and local regulations.

Hazard and Disposal Information Summary

ParameterInformationSource
Hazard Class 6.1 (Toxic), 8 (Corrosive)[1]
UN Number UN2927[1]
Primary Hazards Fatal if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation.[3][4]
Disposal Method Entrust to a licensed waste disposal company.
Prohibited Disposal Do not empty into drains or release into the environment.[2][6]
Incompatible Materials Strong bases, alcohols, acids, oxidizing agents.[6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Accumulation cluster_2 Spill Response cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) B Handle in a Well-Ventilated Area A->B C Collect Waste in a Designated, Labeled Container B->C Waste Generation F Minor Spill: Absorb with Inert Material B->F If Spill Occurs G Major Spill: Evacuate and Alert Emergency Responders B->G If Spill Occurs D Store in a Cool, Dry, Well-Ventilated, Secure Area C->D E Keep Away from Incompatible Materials D->E I Contact Licensed Waste Disposal Company E->I Ready for Disposal H Collect Spill Residue for Disposal F->H G->H H->C Add to Waste J Package and Label Waste According to Regulations I->J K Handover for Professional Disposal J->K L Maintain Disposal Records K->L

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Divinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Divinyl sulfone is a highly reactive and hazardous chemical that demands meticulous handling and a thorough understanding of safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various tasks.

Task / Potential ExposureEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Diluting (Neat) Chemical safety goggles and a full face shield.[1]Double-gloving with chemical-resistant gloves (e.g., Neoprene).[1] Elbow-length PVC gloves are also an option.[1]Chemical-resistant lab coat, disposable Tyvek-type sleeves taped to gloves, or a full Tyvek suit.[2] A PVC apron is also recommended.[1]NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gases, and particulates.[2]
Handling Dilute Solutions Chemical safety goggles.[1]Chemical-resistant gloves (Protection Class 3 or higher, >60 min breakthrough time for brief contact).[1]Chemical-resistant lab coat.Not required if handled within a certified chemical fume hood with proper airflow.
Large Volume/Spill Cleanup Chemical safety goggles and a full face shield.[1]Heavy-duty, chemical-resistant gloves.Full body protective clothing (e.g., encapsulated chemical protection suit).[1][3]Self-Contained Breathing Apparatus (SCBA).[2]

Operational Plan: Step-by-Step Handling Protocol

Following a strict, procedural workflow is crucial for minimizing exposure risk.

Preparation and Engineering Controls
  • Work Area: All work with this compound must be conducted in a designated area, within a certified chemical fume hood.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and located close to the workstation.[4][5]

  • Materials: Assemble all necessary equipment, including reagents, spill cleanup materials, and waste containers, before beginning work.

  • Storage: Store this compound refrigerated (e.g., at 4°C) in a tightly sealed, original container within a designated corrosives area.[1][4][5]

Donning PPE
  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Put on a chemical-resistant lab coat or a Tyvek suit.

  • Respiratory Protection: If required, perform a fit-check on your respirator.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a full face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or suit.[2]

Chemical Handling
  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors or mists.[1]

  • Dispensing: Carefully dispense the required amount of this compound, keeping the container opening away from your breathing zone.

  • Reactions: If performing a reaction, use appropriate glassware and ensure the setup is secure within the fume hood.

  • No Personal Items: Do not eat, drink, or smoke in the work area.[4][6][7]

Doffing PPE and Decontamination
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Body Protection: Remove the lab coat or Tyvek suit.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water.[2][4]

Emergency and Disposal Plan

Immediate and correct response to an emergency is critical.

Emergency Protocols
Exposure TypeImmediate Action
Skin Contact 1. Immediately go to the safety shower and flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing.[1][4] 2. Gently wash the affected skin with soap and water.[2] 3. Seek immediate medical attention. [2][4]
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4][6] 2. Remove contact lenses if present and easy to do so.[4][6] 3. Seek immediate medical attention. [4]
Inhalation 1. Immediately move the affected person to fresh air.[2][4] 2. Keep the person warm and at rest.[1] 3. If breathing is difficult or has stopped, provide artificial respiration.[5][6] 4. Seek immediate medical attention. [2][4]
Ingestion 1. Rinse the mouth thoroughly with water.[4][6] 2. Do NOT induce vomiting. [4][5][6] 3. Call a poison control center or seek immediate medical attention. [4][5]
Spill Minor Spill (in fume hood): 1. Use absorbent paper or inert material to soak up the spill.[2] 2. Place the absorbent material and any contaminated items into a sealed, vapor-tight plastic bag for disposal.[2] 3. Clean the spill area with a soap and water solution.[2] Major Spill: 1. Evacuate personnel from the area and move upwind.[1] 2. Alert emergency responders, informing them of the hazard's location and nature.[1] 3. Isolate the spill area for at least 50 meters (150 feet) in all directions.[2]
Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it are classified as hazardous waste.[8]

  • Containers: Use approved, clearly labeled, and sealed containers for all hazardous waste.[6]

  • Procedure:

    • Collect all waste, including excess reagent, contaminated PPE, and spill cleanup materials, in a designated hazardous waste container.

    • Do not empty into drains or dispose of in regular trash.[4][6]

    • Follow all local, regional, and national regulations for the disposal of toxic and corrosive chemical waste.[4]

    • Arrange for pickup by a certified hazardous waste management company.

Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Protocol A Verify Fume Hood & Safety Shower/Eyewash B Assemble All Necessary Materials A->B C Don Appropriate PPE B->C D Perform Work in Chemical Fume Hood C->D Proceed to Handling E Handle with Extreme Care Avoid Contact & Inhalation D->E F Segregate Hazardous Waste in Labeled Container E->F Work Complete Spill Spill Occurs E->Spill if spill Exposure Exposure Occurs E->Exposure if exposure G Decontaminate Work Area F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I Spill_Action Isolate & Clean (Follow Spill Protocol) Spill->Spill_Action Exposure_Action Administer First Aid (Follow Exposure Protocol) Exposure->Exposure_Action Medical Seek Immediate Medical Attention Exposure_Action->Medical

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.